Methyl 2-amino-4-methylthiazole-5-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3-4(5(9)10-2)11-6(7)8-3/h1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUGYIMCRDPMPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351918 | |
| Record name | methyl 2-amino-4-methylthiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3829-80-9 | |
| Record name | methyl 2-amino-4-methylthiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-amino-4-methylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the basic properties, synthesis, and applications of Methyl 2-amino-4-methylthiazole-5-carboxylate. This compound is a pivotal heterocyclic building block, recognized for its role as a versatile scaffold in the synthesis of numerous biologically active molecules. Its structural framework is fundamental in the development of therapeutic agents, most notably in the fields of oncology and infectious diseases.
Core Physicochemical and Spectroscopic Properties
This compound is a solid, pale yellow powder at room temperature.[1] Its core structure consists of a thiazole ring substituted with an amino group at the 2-position, a methyl group at the 4-position, and a methyl carboxylate group at the 5-position.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate | [2] |
| CAS Number | 63257-03-4 | [3] |
| Molecular Formula | C₆H₈N₂O₂S | [2][3] |
| Molecular Weight | 172.20 g/mol | [2][3] |
| Appearance | Solid, Pale Yellow Powder | [1][3] |
| Melting Point | 165–168 °C | [1] |
| Boiling Point | 301.3 ± 22.0 °C (Predicted) |[2] |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 2.49 (s, 3H, -CH₃), 3.70 (s, 3H, -OCH₃), 6.97 (s, 2H, -NH₂) | [1] |
| ¹³C NMR (DMSO-d₆) | δ 12.7, 52.1, 135.2, 137.1, 164.3, 167.5 | [1] |
| FT-IR (cm⁻¹) | 3433 (N-H stretch, amine), 1688 (C=O stretch, conjugated ester) | [1] |
| Mass Spectrometry | FTMS-ESI (M+H)⁺: Calculated 173.0385, Found 173.0379 |[1] |
Synthesis and Experimental Protocols
The synthesis of 2-amino-4-methylthiazole-5-carboxylates is well-established, often employing a one-pot Hantzsch thiazole synthesis variant. This method provides an efficient route from commercially available starting materials.
Caption: One-pot synthesis workflow for this compound.
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from established procedures for the synthesis of related ethyl esters.[4][5]
-
Reaction Setup: To a stirred mixture of methyl acetoacetate (1.0 eq) in a suitable solvent system (e.g., a mixture of water and THF) in a round-bottom flask, cool the solution to below 0 °C using an ice bath.
-
Bromination: Slowly add N-bromosuccinimide (NBS) (1.2 eq) to the cooled solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 2 hours. The formation of the intermediate, methyl 2-bromo-3-oxobutanoate, can be monitored by thin-layer chromatography (TLC).
-
Cyclization: Once the starting material is consumed, add thiourea (1.0 eq) to the reaction mixture.
-
Heating: Heat the mixture to 80 °C and maintain this temperature for 2-3 hours, monitoring the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. The pH of the filtrate is then adjusted to 9-10 with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the crude product.[6]
-
Purification: The crude solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the final product as a pure solid.[1]
Experimental Protocol: Characterization
-
Nuclear Magnetic Resonance (NMR): Dissolve a small sample of the purified product in deuterated dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra to confirm the chemical structure. The expected shifts are listed in Table 2.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Prepare a KBr pellet of the solid product or use an ATR accessory. Record the IR spectrum to identify key functional groups, such as the N-H stretches of the primary amine and the C=O stretch of the ester.
-
Mass Spectrometry (MS): Analyze the product using a high-resolution mass spectrometer (e.g., ESI-TOF) to confirm the molecular weight and elemental composition.
Role in Drug Discovery and Development
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[7][8] this compound serves as a critical starting material for accessing a diverse range of these complex therapeutic agents.
Caption: Applications of this compound in drug discovery.
A. Anti-Cancer Agents
The 2-aminothiazole core is a key component of several kinase inhibitors. This compound is a well-documented intermediate in the synthesis of Dasatinib , a potent oral Bcr-Abl and Src family tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[9][10] The synthesis involves modifying the amino and carboxylate groups to build the final complex structure of the drug. Derivatives of this scaffold have been explored for broad-spectrum antitumor activity against various human cancer cell lines.[7][10]
B. Anti-Tuberculosis Agents
With the rise of drug-resistant tuberculosis, novel therapeutic agents are urgently needed. The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for new anti-tubercular drugs.[1] Research has focused on designing derivatives that mimic the antibiotic thiolactomycin (TLM). These compounds target the β-ketoacyl-ACP synthase (mtFabH), a crucial enzyme in the Mycobacterium tuberculosis fatty acid synthesis pathway.[1] The versatility of the starting carboxylate allows for the synthesis of large compound libraries to screen for potent inhibitors against this target.
C. Other Therapeutic Areas
The inherent biological activity of the 2-aminothiazole nucleus makes it a valuable scaffold for a wide range of applications. Derivatives have been investigated for various pharmacological effects, including:
-
Anti-inflammatory Properties [8]
-
Antiviral (including Anti-HIV) Activity [4]
-
Antidiabetic and Antihypertensive Potential [7]
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures.
-
Hazard Classification: Acute Toxicity, Oral (Category 4).[3]
-
Signal Word: Warning.[3]
-
Hazard Statements: H302 (Harmful if swallowed).[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[2]
References
- 1. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 2. 2-AMINO-5-METHYL-THIAZOLE-4-CARBOXYLIC ACID METHYL ESTER Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Methyl 2-amino-5-methylthiazole-4-carboxylate AldrichCPR 63257-03-4 [sigmaaldrich.com]
- 4. tandfonline.com [tandfonline.com]
- 5. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 6. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buy Ethyl 2-amino-5-methylthiazole-4-carboxylate | 72054-60-5 [smolecule.com]
- 12. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to Methyl 2-amino-4-methylthiazole-5-carboxylate: A Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2][3] Among its many derivatives, Methyl 2-amino-4-methylthiazole-5-carboxylate stands out as a versatile building block for the synthesis of novel therapeutic agents. Its structural framework is integral to the development of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and its pivotal role in drug discovery.
Chemical Identity and Structure
The formal IUPAC name for the compound is Methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate . Its structure consists of a central thiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen. The ring is substituted at position 2 with an amino group (-NH₂), at position 4 with a methyl group (-CH₃), and at position 5 with a methyl carboxylate group (-COOCH₃).
Chemical Structure:
Physicochemical and Spectroscopic Data
Quantitative data for this compound and its widely studied ethyl analog are summarized below for comparative analysis. The ethyl ester is often used in initial research due to its synthetic accessibility.
| Property | This compound | Ethyl 2-amino-4-methylthiazole-5-carboxylate |
| CAS Number | 3829-80-9[6] | 7210-76-6[7][8][9] |
| Molecular Formula | C₆H₈N₂O₂S[6] | C₇H₁₀N₂O₂S[7][8][9] |
| Molecular Weight | 172.20 g/mol [6] | 186.23 g/mol [7] |
| Appearance | Solid | White to off-white crystalline powder[10] |
| Melting Point | Not readily available | 176-180 °C |
| SMILES | COC(=O)c1nc(N)sc1C | CCOC(=O)c1sc(N)nc1C |
| InChI Key | ZPFCEYUYBJVUED-UHFFFAOYSA-N | WZHUPCREDVWLKC-UHFFFAOYSA-N[7] |
| ¹³C NMR Spectroscopy | Data not readily available | Available in spectral databases[7] |
| ¹H NMR Spectroscopy | Data not readily available | Available in spectral databases[7] |
| Mass Spectrometry | Data not readily available | Available in spectral databases[7] |
Experimental Protocols: Synthesis of the Core Scaffold
The synthesis of 2-amino-4-methylthiazole-5-carboxylates is most commonly achieved via the Hantzsch thiazole synthesis. Modern adaptations have streamlined this into an efficient one-pot procedure.
Detailed Protocol: One-Pot Synthesis
This protocol is adapted from established methods for the corresponding ethyl ester and is applicable for the methyl ester by substituting methyl acetoacetate as the starting material.[11][12]
Materials:
-
Methyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Ammonia solution (NH₃·H₂O)
-
Ethyl acetate (for recrystallization)
Procedure:
-
Bromination: In a reaction flask maintained at a temperature below 0°C, dissolve methyl acetoacetate (1.0 eq) in a solvent mixture of water and THF.
-
To this stirring solution, add N-Bromosuccinimide (NBS) (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Allow the reaction mixture to stir at room temperature for approximately 2 hours. The progress of the bromination can be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Cyclization: To the resulting solution containing the intermediate methyl 2-bromo-3-oxobutanoate, add thiourea (1.0 eq).
-
Heat the reaction mixture to 80°C and maintain for 2 hours.
-
Work-up and Isolation: After cooling the mixture to room temperature, filter it to remove any insoluble by-products.
-
To the filtrate, add ammonia solution to basify the mixture, which will precipitate the product as yellow floccules.
-
Stir the resulting suspension at room temperature for 10-15 minutes.
-
Collect the solid product by filtration and wash it thoroughly with water.
-
Purification: Recrystallize the crude product from ethyl acetate to yield pure this compound.
Visualized Workflows and Pathways
Synthesis Workflow
The one-pot synthesis can be visualized as a two-step sequence involving bromination followed by a cyclocondensation reaction.
Role in Drug Discovery
The 2-aminothiazole scaffold is a key pharmacophore. Derivatives are designed to interact with specific biological targets, such as protein kinases in signaling pathways implicated in cancer. Modifications at the 2-amino and 5-carboxylate positions are common strategies to enhance potency and selectivity.[5]
Conclusion
This compound is more than just a chemical intermediate; it is a foundational element in the rational design of new medicines. Its synthetic tractability, coupled with the proven therapeutic potential of the 2-aminothiazole core, ensures its continued importance in academic and industrial research.[4] This guide has provided the core technical information necessary for scientists to utilize this valuable scaffold in their drug discovery and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3829-80-9|this compound|BLD Pharm [bldpharm.com]
- 7. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pschemicals.com [pschemicals.com]
- 9. Ethyl 2-amino-4-methylthiazole-5-carboxylate, 97% | Fisher Scientific [fishersci.ca]
- 10. chemimpex.com [chemimpex.com]
- 11. tandfonline.com [tandfonline.com]
- 12. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of Methyl 2-amino-4-methylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Methyl 2-amino-4-methylthiazole-5-carboxylate, a key building block in medicinal chemistry and drug development. The document details the prevalent synthetic methodologies, with a focus on the efficient one-pot Hantzsch thiazole synthesis. It includes detailed experimental protocols, a comparative summary of quantitative data, and a visual representation of the synthetic workflow to facilitate understanding and replication in a laboratory setting.
Introduction
This compound and its derivatives are of significant interest in the pharmaceutical industry due to their versatile biological activities.[1] These compounds serve as crucial intermediates in the synthesis of various therapeutic agents, including those with potential antineoplastic and anti-HIV properties.[2] The 2-aminothiazole core is a recognized pharmacophore present in numerous approved drugs. This guide focuses on the practical synthesis of the methyl ester derivative, providing researchers with the necessary information for its preparation.
Synthetic Methodologies
The primary and most established method for the synthesis of 2-amino-4-methylthiazole-5-carboxylates is the Hantzsch thiazole synthesis. This reaction classically involves the condensation of an α-haloketone with a thioamide. In the context of the target molecule, this translates to the reaction of a methyl 2-halo-3-oxobutanoate with thiourea. Both a traditional two-step and a more efficient one-pot approach are commonly employed.
Traditional Two-Step Hantzsch Synthesis
The conventional synthesis involves two distinct steps:
-
α-Halogenation of Methyl Acetoacetate: Methyl acetoacetate is first halogenated at the α-position using a suitable halogenating agent, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), to yield methyl 2-halo-3-oxobutanoate. This intermediate is often used in the subsequent step without extensive purification.
-
Cyclocondensation with Thiourea: The resulting α-halo-β-ketoester is then reacted with thiourea. The sulfur atom of thiourea acts as a nucleophile, attacking the carbon bearing the halogen. Subsequent intramolecular condensation and dehydration lead to the formation of the 2-aminothiazole ring.
This two-step process can be cumbersome due to the need for intermediate isolation and purification, often resulting in lower overall yields.[1]
One-Pot Synthesis
To overcome the limitations of the two-step method, more efficient one-pot procedures have been developed. In this approach, the halogenation of the β-ketoester and the subsequent cyclocondensation with thiourea are carried out in a single reaction vessel without the isolation of the α-halo intermediate. This streamlined process simplifies the workup, reduces reaction time, and significantly improves the overall yield.[1][2]
Experimental Protocols
The following protocols are detailed for the synthesis of the analogous ethyl ester, which can be adapted for the synthesis of the target methyl ester by substituting ethyl acetoacetate with methyl acetoacetate.
One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol is adapted from an efficient one-pot procedure with a reported yield of 72%.[1]
Materials:
-
Ethyl acetoacetate (or Methyl acetoacetate for the target compound)
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) cooled to below 0°C, add NBS (0.06 mol) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours. The disappearance of the starting material can be monitored by thin-layer chromatography (TLC).
-
Add thiourea (0.05 mol) to the reaction mixture.
-
Heat the mixture to 80°C for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of this compound and its ethyl analog.
| Compound | Synthesis Method | Starting Materials | Yield (%) | Melting Point (°C) |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | One-Pot | Ethyl acetoacetate, NBS, Thiourea | 72[1] | 178-179[1] |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | One-Pot | Acetoacetate, NBS, Thiourea | up to 76[2] | Not specified |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Two-Step | Ethyl acetoacetate, NBS, Thiourea | <11[1] | Not specified |
| This compound | Not specified | Not specified | 38.3 | 165-168 |
Signaling Pathways and Experimental Workflows
The Hantzsch thiazole synthesis proceeds through a well-established reaction mechanism. The experimental workflow for both the traditional two-step and the modern one-pot synthesis is depicted below.
Caption: Workflow of Hantzsch Thiazole Synthesis.
Conclusion
The synthesis of this compound is most efficiently achieved through a one-pot Hantzsch thiazole synthesis. This method offers significant advantages over the traditional two-step process in terms of operational simplicity and higher yields. The detailed protocols and comparative data presented in this guide are intended to support researchers in the successful synthesis of this valuable compound for applications in drug discovery and development.
References
An In-depth Technical Guide to Methyl 2-amino-4-methylthiazole-5-carboxylate
This technical guide provides a comprehensive overview of Methyl 2-amino-4-methylthiazole-5-carboxylate, a key intermediate in organic synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis protocols, and applications.
Chemical and Physical Properties
This compound is a heterocyclic compound featuring a thiazole ring, which is a common scaffold in many biologically active molecules.[3][4] Its structure, containing both an amino group and a carboxylate ester, makes it a versatile building block in medicinal chemistry.[4]
| Property | Value | Reference |
| CAS Number | 3829-80-9 | [1] |
| Molecular Formula | C6H8N2O2S | [1] |
| Molecular Weight | 172.20 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 165-168 °C | [5] |
| SMILES | CC1=C(SC(=N1)N)C(=O)OC | [1] |
| InChI Key | ZPFCEYUYBJVUED-UHFFFAOYSA-N |
Experimental Protocols: Synthesis
The synthesis of 2-aminothiazole derivatives can be achieved through various methods. A common approach is the Hantzsch thiazole synthesis. Below are outlined protocols for the synthesis of related 2-aminothiazole compounds which can be adapted for this compound.
General Procedure A: Synthesis of Methyl 2-amino-5-methylthiazole-4-carboxylate [5]
This procedure describes the synthesis of a closely related analog, providing a foundational method that can be adapted.
-
Reactants: Appropriate starting materials for the desired product. In a reported synthesis for an analog, this involves the reaction of a suitable ketoester with thiourea.
-
Procedure: The specific quantities and reaction conditions (solvent, temperature, reaction time) would be determined by the specific starting materials.
-
Work-up and Purification: The product is typically isolated by filtration and purified by recrystallization to yield the final compound. For Methyl 2-amino-5-methylthiazole-4-carboxylate, a pale yellow powder was obtained with a yield of 38.3%.[5]
One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [6]
A practical one-pot procedure has been developed for the synthesis of the ethyl ester analog, which is an efficient alternative to traditional two-step methods.[6]
-
Reactants: Ethyl acetoacetate, N-bromosuccinimide (NBS), and thiourea.[6]
-
Procedure:
-
To a mixture of ethyl acetoacetate in water and THF below 0°C, NBS is added. The reaction mixture is stirred at room temperature for 2 hours.[6]
-
Thiourea is then added, and the mixture is heated to 80°C for 2 hours.[6]
-
After cooling, the mixture is filtered. Ammonia solution is added to the filtrate, and the resulting precipitate is stirred, filtered, and washed with water.[6]
-
-
Purification: The crude product is recrystallized from ethyl acetate to give the pure compound. This method has reported a yield of 72.0%.[6]
Logical Workflow for One-Pot Synthesis
Applications in Drug Discovery
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities.[3] Derivatives of this compound are investigated for various therapeutic applications.
Anticancer Activity: Derivatives of 2-aminothiazole-5-carboxylates have shown significant potential as antineoplastic agents.[3] For instance, some derivatives have demonstrated potent antitumor activities against human lung cancer and glioma cell lines.[3] Structure-activity relationship (SAR) studies have been conducted to optimize the anticancer effects of these compounds. For example, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, a derivative, showed high antiproliferative potency on human K563 leukemia cells.[7]
Antimicrobial Activity: The 2-aminothiazole core is also present in numerous compounds with antimicrobial properties. Ethyl 2-amino-5-methylthiazole-4-carboxylate has been identified as having notable antimicrobial activity.[8] Newly synthesized derivatives have been tested against various bacterial and fungal strains, showing promising results.[9]
Anti-mycobacterial Activity: Researchers have identified 2-aminothiazole-4-carboxylate derivatives with significant activity against Mycobacterium tuberculosis H37Rv.[5] One derivative, methyl 2-amino-5-benzylthiazole-4-carboxylate, exhibited a minimum inhibitory concentration (MIC) of 0.06 µg/ml.[5] These findings highlight the potential of this scaffold in developing new treatments for tuberculosis.[5]
Signaling Pathway Context
While a specific signaling pathway directly modulated by this compound is not detailed in the provided search results, its derivatives are often designed as inhibitors of specific enzymes, such as kinases, which are crucial components of cellular signaling pathways. The development of dasatinib, a potent pan-Src kinase inhibitor, involved SAR studies on related 2-aminothiazole carboxamides.[7][9]
References
- 1. 3829-80-9|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 3829-80-9 [amp.chemicalbook.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy Ethyl 2-amino-5-methylthiazole-4-carboxylate | 72054-60-5 [smolecule.com]
- 9. tandfonline.com [tandfonline.com]
The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its synthetic accessibility and the ability to readily introduce a variety of substituents have made it a cornerstone in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The content herein is supported by quantitative data, detailed experimental methodologies, and visual representations of key biological processes to facilitate a deeper understanding for researchers in the field.
Diverse Biological Profile
2-aminothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, making them a subject of intense research in drug discovery.[1][2] Beyond their well-established roles as anticancer, antimicrobial, and anti-inflammatory agents, these compounds have also shown potential as antiviral, anticonvulsant, antidiabetic, and antihypertensive agents.[3][4] The versatility of the 2-aminothiazole core allows for the fine-tuning of its biological activity through structural modifications, enabling the development of compounds with high potency and selectivity for various therapeutic targets.[1]
Anticancer Activity
A significant body of research highlights the potent cytotoxic effects of 2-aminothiazole derivatives against a wide array of human cancer cell lines.[3][5] Several derivatives have shown promising activity, with some advancing to clinical trials. The anticancer efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the proliferation of cancer cells by 50%.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value |
| Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM[3] |
| A549 (Lung Cancer) | Strong antiproliferative activity[3] | |
| Compound 28 | A549 (Lung Cancer) | 8.64 µM[3] |
| HeLa (Cervical Cancer) | 6.05 µM[3] | |
| HT29 (Colon Cancer) | 0.63 µM[3] | |
| Karpas299 (Lymphoma) | 13.87 µM[3] | |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM[3] |
| SHG-44 (Glioma) | 4.03 µM[3] | |
| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM[3] |
| PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM[3] | |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea derivative 88 | HS 578T (Breast Cancer) | 0.8 µM[6] |
| Amino acid conjugate S3b | A2780 (Ovarian Cancer) | Data available[7] |
| Amino acid conjugate S3c | A2780 (Ovarian Cancer) | Data available[7] |
| Amino acid conjugate S4c | A2780 (Ovarian Cancer) | Data available[7] |
| Amino acid conjugate S5b | A2780CISR (Cisplatin-resistant Ovarian Cancer) | Data available[7] |
| Amino acid conjugate S6c | A2780CISR (Cisplatin-resistant Ovarian Cancer) | Data available[7] |
Mechanism of Anticancer Action
The anticancer activity of 2-aminothiazole derivatives is primarily attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.
Apoptosis Induction: Many 2-aminothiazole derivatives trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the key executioners of apoptosis.
Apoptosis Induction Pathway
Kinase Inhibition: Several 2-aminothiazole derivatives function as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. By targeting kinases such as Src family kinases, Aurora kinases, and Cyclin-Dependent Kinases (CDKs), these compounds can disrupt cancer cell proliferation, survival, and metastasis.
Kinase Inhibition Pathway
Antimicrobial Activity
2-Aminothiazole derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi. Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Quantitative Data: Antimicrobial Activity
The following table presents the in vitro antimicrobial activity of various 2-aminothiazole derivatives.
| Compound/Derivative | Target Organism | MIC (µg/mL) / Zone of Inhibition (mm) |
| Piperazinyl derivatives | Methicillin-resistant S. aureus | 4[2] |
| E. coli | 8[2] | |
| Derivative 121d (free piperazine moiety) | S. aureus 29213 | 2-128[2] |
| E. coli 25922 | 2-128[2] | |
| Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl) | Staphylococcal species | 4-16[2] |
| Thiazolyl-thiourea derivative 124 (3-chloro-4-fluorophenyl) | Staphylococcal species | 4-16[2] |
| Compound NS-8 | Candida albicans | 19 mm @ 100µg/ml[8] |
| Aspergillus niger | 21 mm @ 100µg/ml[8] | |
| Schiff base derivative 2a | Gram-positive Staphylococcus | Significant activity[9] |
| Schiff base derivative 2b | Gram-positive Staphylococcus | Significant activity[9] |
| Compound SMB-1 | S. aureus | Comparable to ampicillin[10] |
| E. coli | Comparable to ampicillin[10] | |
| C. albicans | Good activity[10] | |
| Compound SMB-2 | S. aureus | Comparable to ampicillin[10] |
| E. coli | Comparable to ampicillin[10] | |
| Compound SMB-6 | S. aureus | Comparable to ampicillin[10] |
| E. coli | Comparable to ampicillin[10] | |
| C. albicans | Good activity[10] |
Anti-inflammatory Activity
Certain 2-aminothiazole derivatives have been identified as potent anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Quantitative Data: Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of selected 2-aminothiazole derivatives.
| Compound/Derivative | Target Enzyme | IC50 Value (µM) |
| Benzimidazole-thiazole hybrid 13 | COX-2 | 0.045 - 0.075[1] |
| 15-LOX | 1.67 - 6.56[1] | |
| Benzimidazole-thiazole hybrid 14 | COX-2 | 0.045 - 0.075[1] |
| 15-LOX | 1.67 - 6.56[1] | |
| Benzimidazole-thiazole hybrid 15a-c | COX-2 | 0.045 - 0.075[1] |
| 15-LOX | 1.67 - 6.56[1] | |
| Benzimidazole-thiazole hybrid 16 | COX-2 | 0.045 - 0.075[1] |
| 15-LOX | 1.67 - 6.56[1] | |
| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine (3a ) | 5-LOX | 0.127[11] |
| Compound 3b | 5-LOX | 0.035[11] |
| Compound 3c | 5-LOX | 0.025[11] |
| 1-(4-ethyl carboxylate-thiazol-2-yl)-3,5-di(hetero)aryl-2-pyrazoline (4 ) | COX-1 | 29.60 ± 1.58[11] |
| 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivative 5a | 15-LOX | 11.5 - 35[11] |
| Thiazolidin-4-one derivative 23a | COX-2 | 2.3[11] |
| Thiazolidin-4-one derivative 23b | COX-2 | 1.9[11] |
| Thioxo-4-Br-phenyl-derivative 4g | COX-2 | 62[12] |
Mechanism of Anti-inflammatory Action
The primary anti-inflammatory mechanism of many 2-aminothiazole derivatives is the inhibition of COX and LOX enzymes. These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation. By blocking these pathways, 2-aminothiazole derivatives can effectively reduce the signs of inflammation.
Anti-inflammatory Mechanism
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate evaluation of the biological activities of 2-aminothiazole derivatives. The following sections detail the methodologies for key in vitro assays.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
96-well microplates
-
Complete cell culture medium
-
2-aminothiazole derivatives (test compounds)
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives and the positive control in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plates for 15-30 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
MTT Assay Workflow
Protocol 2: In Vitro Antimicrobial Activity (Agar Disk Diffusion Method)
The agar disk diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.
Materials:
-
Bacterial or fungal strains
-
Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile Petri dishes
-
Sterile filter paper disks (6 mm in diameter)
-
2-aminothiazole derivatives (test compounds)
-
Positive control (standard antibiotic or antifungal)
-
Negative control (solvent used to dissolve the compounds)
-
Sterile swabs
-
McFarland turbidity standards
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the surface of the agar plate with the prepared inoculum using a sterile swab.
-
Disk Impregnation: Impregnate sterile filter paper disks with a known concentration of the 2-aminothiazole derivative solution. Allow the solvent to evaporate completely.
-
Disk Placement: Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.
-
Interpretation: The diameter of the inhibition zone is proportional to the antimicrobial activity of the compound. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
Agar Disk Diffusion Workflow
Conclusion
2-Aminothiazole derivatives represent a versatile and highly promising class of compounds in the field of drug discovery. Their significant and varied biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore their therapeutic potential. The ability to readily modify the core 2-aminothiazole structure provides a powerful platform for the development of new and improved therapeutic agents. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the vast potential of this remarkable scaffold in addressing a range of human diseases. Continued investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the discovery of novel and effective drugs in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of Methyl 2-amino-4-methylthiazole-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Methyl 2-amino-4-methylthiazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of complete, published spectroscopic data for the methyl ester, this document primarily presents data for the closely related and well-characterized ethyl ester, Ethyl 2-amino-4-methylthiazole-5-carboxylate. This information serves as a valuable reference for the synthesis and characterization of this class of compounds.
Spectroscopic Data
The following tables summarize the key spectroscopic data for Ethyl 2-amino-4-methylthiazole-5-carboxylate, which is expected to be highly analogous to its methyl counterpart. The primary difference in the NMR spectra will be the signals corresponding to the ester alkyl group (ethyl vs. methyl), and minor shifts in adjacent signals.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.21 | brs | 1H | NH |
| 7.76 | brs | 1H | NH |
| 4.01-3.96 | q | 2H | -OCH₂CH₃ |
| 2.26 | s | 3H | -CH₃ (thiazole) |
| 1.11-1.07 | t | 3H | -OCH₂CH₃ |
Note: Data is for the ethyl ester.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| 165.8 | C=O (ester) |
| 152.6 | C2 (thiazole, C-NH₂) |
| 148.7 | C4 (thiazole, C-CH₃) |
| 145.3 | C5 (thiazole, C-COOEt) |
| 99.7 | Thiazole ring carbon |
| 59.6 | -OCH₂CH₃ |
| 54.4 | Thiazole ring carbon |
| 18.2 | -CH₃ (thiazole) |
| 14.5 | -OCH₂CH₃ |
Note: Data is for the ethyl ester.[1]
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Interpretation |
| 3639 | N-H stretch |
| 2967 | C-H stretch (aliphatic) |
| 1896 | C=O stretch (ester) |
| 1608 | N-H bend / C=N stretch |
| 1223 | C-O stretch |
Note: Data is for the ethyl ester.[1]
Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 186 | [M]⁺ (Molecular ion for Ethyl ester) |
| 141 | [M - OCH₂CH₃]⁺ |
| 114 | [M - COOCH₂CH₃]⁺ |
Note: Data is for the ethyl ester. The molecular ion for the methyl ester is expected at m/z 172.
Experimental Protocols
The synthesis of this compound typically follows the Hantzsch thiazole synthesis. The following is a generalized one-pot procedure adapted from methods for the corresponding ethyl ester.[2][3]
Synthesis of this compound
Materials:
-
Methyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Water
-
Tetrahydrofuran (THF)
-
Ammonia solution (NH₃·H₂O)
-
Ethyl acetate (for recrystallization)
Procedure:
-
A mixture of methyl acetoacetate in water and THF is cooled to below 0°C in an ice bath.
-
N-Bromosuccinimide is added portion-wise to the cooled solution while stirring. The reaction mixture is then allowed to stir at room temperature for 2 hours. The progress of the bromination can be monitored by thin-layer chromatography (TLC).
-
Thiourea is added to the reaction mixture, and the solution is heated to 80°C for 2 hours to facilitate the cyclization reaction.
-
After cooling to room temperature, the reaction mixture is filtered to remove any insoluble substances.
-
The filtrate is basified by the addition of an ammonia solution, which will cause the product to precipitate.
-
The resulting solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent such as ethyl acetate to yield the pure this compound.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.
Caption: General workflow for spectroscopic analysis.
Hantzsch Thiazole Synthesis Pathway
This diagram outlines the key steps in the Hantzsch synthesis for 2-aminothiazoles.
References
An In-depth Technical Guide to the Solubility and Stability of Methyl 2-amino-4-methylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of Methyl 2-amino-4-methylthiazole-5-carboxylate (CAS No: 3829-80-9), a key heterocyclic compound with applications in pharmaceutical and agrochemical research. Due to the limited availability of specific experimental data for the methyl ester, this guide also includes relevant information on its close structural analog, Ethyl 2-amino-4-methylthiazole-5-carboxylate, to provide valuable insights.
Core Compound Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 3829-80-9 | [1] |
| Molecular Formula | C6H8N2O2S | [1] |
| Molecular Weight | 172.20 g/mol | N/A |
| Appearance | Solid (predicted) | N/A |
Solubility Profile
Table 1: Solubility of Ethyl 2-amino-5-methylthiazole-4-carboxylate
| Solvent | Solubility (mg/mL) | Notes |
| Dimethylformamide (DMF) | 20 | Polar aprotic solvent. |
| Dimethyl sulfoxide (DMSO) | 20 | Polar aprotic solvent. |
| Ethanol | 20 | Polar protic solvent. |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 | Significantly reduced solubility in a physiologically relevant aqueous buffer.[2] |
This data indicates good solubility in common polar organic solvents but highlights a potential challenge for applications requiring high aqueous solubility.[2] Formulation strategies may be necessary to enhance its solubility in aqueous media for biological assays.
Stability Profile
Detailed stability studies on this compound under various conditions (pH, temperature, light) are not extensively reported. General stability information for related aminothiazole derivatives suggests that the compound is relatively stable under standard laboratory conditions.
General Stability Considerations:
-
Incompatible Materials: Strong oxidizing agents.
-
Conditions to Avoid: Dust formation, excess heat, and exposure to incompatible materials.
-
Hazardous Decomposition Products: Under thermal decomposition, it may release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.
-
Hazardous Polymerization: Hazardous polymerization is not expected to occur.
A potential degradation pathway for this compound is reductive deamination. One study demonstrated the conversion of this compound to methyl 4-methylthiazole-5-carboxylate, indicating that the 2-amino group is a potential site for chemical transformation.[3]
Experimental Protocols
Detailed, compound-specific experimental protocols for determining the solubility and stability of this compound are not available. Therefore, this section outlines general methodologies based on established guidelines from regulatory bodies like the FDA and EMA, which can be adapted for this specific compound.[4][5][6]
Protocol for Solubility Determination (Isothermal Saturation Method)
This method is widely used to determine the equilibrium solubility of a compound in various solvents at different temperatures.[7]
Materials:
-
This compound
-
A range of solvents (e.g., water, PBS, ethanol, methanol, acetonitrile, DMSO, DMF)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at a high speed to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Calculate the solubility in mg/mL or mol/L. Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
Protocol for Stability Testing (ICH Guideline Approach)
This protocol outlines a general approach for assessing the stability of a drug substance under various environmental conditions, as recommended by the International Council for Harmonisation (ICH).[4][5]
Materials:
-
This compound
-
Stability chambers with controlled temperature and humidity
-
Light exposure chamber (ICH Q1B)
-
Appropriate container closure systems
-
Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector)
Procedure:
-
Sample Preparation: Package the compound in the proposed container closure system.
-
Storage Conditions: Store the samples under the following long-term and accelerated stability conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Photostability Testing: Expose the compound to light conditions as specified in ICH Q1B.
-
Forced Degradation Studies: Subject the compound to stress conditions (e.g., acid, base, oxidation, heat) to identify potential degradation products and to validate the stability-indicating method.
-
Testing Intervals: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated studies).
-
Analysis: At each time point, test the samples for appearance, assay of the active substance, and levels of degradation products using the validated stability-indicating method.
-
Data Evaluation: Evaluate any changes in the physical and chemical properties of the compound over time to establish a shelf-life and recommended storage conditions.
Visualizations
Logical Workflow for Solubility and Stability Assessment
Caption: Workflow for determining the solubility and stability of this compound.
References
The Hantzsch Thiazole Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, has remained a pivotal reaction for the construction of the thiazole ring system for over a century. First reported by Arthur Hantzsch in 1887, this versatile condensation reaction has been extensively utilized in the synthesis of a myriad of compounds with profound applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of the Hantzsch thiazole synthesis. It further details experimental protocols for key reactions, presents quantitative data in a structured format, and illustrates the reaction's workflow and the biological relevance of its products through detailed diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both historical context and practical insights into this enduring and powerful synthetic tool.
Discovery and History
The Hantzsch thiazole synthesis was first described by the German chemist Arthur Rudolf Hantzsch in 1887.[1] His pioneering work, published in Berichte der deutschen chemischen Gesellschaft, detailed the reaction of α-haloketones with thioamides to yield thiazole derivatives.[1] This discovery opened up a straightforward and efficient route to a class of heterocyclic compounds that were previously difficult to access. The robustness and broad substrate scope of the Hantzsch synthesis have cemented its importance in organic synthesis, and it continues to be a widely applied method for the preparation of thiazoles. Thiazole chemistry, spurred by the work of Hantzsch and others, has since expanded significantly, with thiazole-containing compounds being integral to numerous pharmaceuticals, including antimicrobials, antiretrovirals, and anticancer agents.[2]
The Core Reaction and Mechanism
The classical Hantzsch thiazole synthesis involves the condensation reaction between an α-haloketone and a thioamide. The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3]
The generally accepted mechanism is as follows:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen in the α-haloketone. This initial step is an SN2 reaction, forming a key intermediate.[3][4]
-
Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration, losing a molecule of water to form a 4,5-dihydro-1,3-thiazole derivative.
-
Aromatization: The final step involves the elimination of a molecule of hydrogen halide (HX) to yield the stable, aromatic thiazole ring.[3]
Quantitative Data Summary
The Hantzsch thiazole synthesis is known for its generally high yields across a wide range of substrates. The following tables summarize quantitative data from various reported syntheses, highlighting the reaction conditions and corresponding yields.
Table 1: Synthesis of 2-Amino-4-arylthiazoles
| α-Haloketone | Thioamide/Thiourea | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | Methanol | 100 | 0.5 | ~99 | [4] |
| 2-Bromo-4'-fluoroacetophenone | Aryl-substituted thiosemicarbazones | Ethanol | Reflux | 4-5 | 61-80 | [5] |
| Substituted 2-bromo-1-phenylethanone | Thiosemicarbazide | Not specified | Not specified | Not specified | Not specified | [6] |
Table 2: One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives
| α-Haloketone | Thioamide/Thiourea & Aldehyde | Catalyst | Conditions | Time (h) | Yield (%) | Reference |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Substituted Benzaldehydes | Silica supported tungstosilicic acid | Conventional heating, 65°C, EtOH/Water | 2-3.5 | 79-90 | [7][8] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Substituted Benzaldehydes | Silica supported tungstosilicic acid | Ultrasonic irradiation, RT, EtOH/Water | 1.5-2 | 79-90 | [7][8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering practical guidance for the synthesis of thiazole derivatives via the Hantzsch reaction.
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole[3]
-
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Deionized water
-
-
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the resulting precipitate through a Büchner funnel.
-
Wash the filter cake with deionized water.
-
The crude product can be collected and dried.
-
Protocol 2: One-Pot Synthesis of 4-Hydroxy-6-methyl-3-(2-[-phenylmethylidene]amino-1,3-thiazol-4-yl)-2H-pyran-2-one[8]
-
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Benzaldehyde (1 mmol)
-
Silica supported tungstosilicic acid (SiW·SiO₂) (15 mol%)
-
Ethanol/Water (1:1, 5 mL)
-
Acetone
-
-
Procedure under Conventional Heating:
-
Combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), benzaldehyde (1 mmol), and SiW·SiO₂ (15 mol%) in a round-bottom flask.
-
Add 5 mL of a 1:1 ethanol/water mixture.
-
Reflux the mixture with stirring at 65°C for 2 to 3.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid and wash with ethanol.
-
Dissolve the remaining solid in acetone and filter to remove the catalyst.
-
Evaporate the solvent from the filtrate under vacuum and dry the resulting product in an oven at 60°C.
-
-
Procedure under Ultrasonic Irradiation:
-
Combine the reactants and catalyst as described above in a suitable vessel.
-
Subject the mixture to ultrasonic irradiation at room temperature for 1.5 to 2 hours.
-
Follow the workup procedure as described for the conventional heating method.
-
Applications in Drug Discovery and Development
The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of clinically used drugs. The Hantzsch synthesis provides a direct and efficient means to access these important molecular architectures. Thiazole-containing compounds exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidiabetic properties.
Thiazole derivatives have been shown to act on various biological targets. For instance, some thiazole-containing anticancer agents are known to induce apoptosis, inhibit tubulin polymerization, or modulate key signaling pathways such as PI3K/Akt/mTOR.[9] The versatility of the Hantzsch synthesis allows for the systematic modification of the thiazole core, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for improved efficacy and safety.
Conclusion
The Hantzsch thiazole synthesis, since its discovery in 1887, has proven to be an exceptionally valuable and enduring tool in synthetic organic chemistry. Its reliability, high yields, and broad applicability have made it a go-to method for the construction of the thiazole ring system. For researchers and professionals in drug discovery and development, a thorough understanding of this reaction is crucial. The ability to efficiently synthesize diverse libraries of thiazole derivatives continues to fuel the discovery of new therapeutic agents with the potential to address a wide range of diseases. As synthetic methodologies evolve, the foundational principles of the Hantzsch synthesis are likely to be adapted and incorporated into new and even more powerful synthetic strategies, ensuring its relevance for years to come.
References
- 1. synarchive.com [synarchive.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Therapeutic Promise of Thiazole Compounds: A Technical Guide for Drug Development Professionals
Introduction: The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of numerous therapeutic agents with a broad spectrum of pharmacological activities. Thiazole-containing compounds have demonstrated significant potential in the treatment of a wide range of diseases, from cancers and microbial infections to inflammatory conditions and neurodegenerative disorders. This technical guide provides an in-depth overview of the therapeutic applications of thiazole compounds, focusing on their mechanisms of action, quantitative biological data, and the experimental methodologies used in their evaluation. This document is intended for researchers, scientists, and professionals involved in the discovery and development of novel therapeutics.
Anticancer Applications
Thiazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various tumor types.[1][2] Their mechanisms of action are diverse and often target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[2] FDA-approved drugs such as Dasatinib and Ixazomib contain a thiazole moiety, underscoring the clinical significance of this scaffold in oncology.[2]
Mechanisms of Action
A primary mechanism through which thiazole compounds exert their anticancer effects is the inhibition of protein kinases. For instance, some derivatives have been identified as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key components of a signaling pathway frequently dysregulated in cancer.[3] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[3]
Another critical target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, thiazole derivatives can disrupt the formation of new blood vessels that supply nutrients to tumors, thereby impeding their growth and metastasis.[4]
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of thiazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for selected thiazole compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [4] |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | [4] |
| 3b | Leukemia HL-60(TB) | Not specified | [3] |
| 3e | Leukemia HL-60(TB) | Not specified | [3] |
| Compound 9d | MCF-7 (Breast) | Not specified | [5] |
| Compound 9d | MDA-MB-231 (Breast) | Not specified | [5] |
Signaling Pathway Diagram: PI3K/mTOR Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Methyl 2-amino-4-methylthiazole-5-carboxylate: Commercial Availability, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-4-methylthiazole-5-carboxylate and its ethyl ester analog are pivotal intermediates in medicinal chemistry, most notably in the synthesis of the tyrosine kinase inhibitor, Dasatinib. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis, and an exploration of its role in relevant biological signaling pathways. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development, presenting quantitative data in structured tables and visualizing complex processes through detailed diagrams.
Commercial Availability
This compound and its closely related ethyl ester are commercially available from a variety of suppliers. The available forms, purities, and catalog numbers are crucial for procurement in research and development settings. The following tables summarize the offerings from several key suppliers.
Table 1: Commercial Suppliers of this compound (CAS: 3829-80-9)
| Supplier | Product Name | CAS Number | Purity/Specification | Molecular Formula | Molecular Weight | Catalog Number |
| BLD Pharm | This compound | 3829-80-9 | 95% | C6H8N2O2S | 172.20 | BD141016 |
| United States Biological | This compound | 3829-80-9 | Highly Purified | C6H8N2O2S | 172.20 | 283623 |
Table 2: Commercial Suppliers of Ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS: 7210-76-6)
| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight | Price (USD) |
| Sigma-Aldrich | Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7210-76-6 | 96% | C7H10N2O2S | 186.23 | - |
| Chem-Impex | Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7210-76-6 | ≥ 99% (HPLC) | C7H10N2O2S | 186.23 | 1g: $18.53, 5g: $24.74, 25g: $62.69, 100g: $174.66[1] |
| MedChemExpress | Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7210-76-6 | 99.86% | C7H10N2O2S | 186.23 | - |
| Cenmed | Ethyl 2-Amino-4-methylthiazole-5-carboxylate | 7210-76-6 | - | C7H10N2O2S | 186.23 | $87.78[2] |
Synthesis and Experimental Protocols
The synthesis of 2-amino-4-methylthiazole-5-carboxylates is well-documented, with the Hantzsch thiazole synthesis being a common method. A practical one-pot procedure has also been developed to improve efficiency and yield.[3]
One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[3]
This method provides an efficient route from commercially available starting materials.
Materials:
-
Ethyl acetoacetate
-
N-bromosuccinimide (NBS)
-
Thiourea
-
Water
-
Tetrahydrofuran (THF)
-
Ammonia solution (NH₃·H₂O)
-
Ethyl acetate
Procedure:
-
To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) below 0°C, add NBS (10.5 g, 0.06 mol).
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by thin-layer chromatography (TLC).
-
Add thiourea (3.80 g, 0.05 mol) to the reaction mixture and heat to 80°C for 2 hours.
-
After cooling to room temperature, filter the mixture to remove any insoluble substances.
-
To the filtrate, add ammonia solution (8.0 mL) and stir the resulting yellow floccules at room temperature for 10 minutes.
-
Filter the precipitate, wash with water (3 x 100 mL), and recrystallize from ethyl acetate to yield the final product.
Biological Significance and Signaling Pathways
2-Aminothiazole derivatives are a significant class of heterocyclic compounds with a broad range of biological activities, including anticancer and antimicrobial effects.[4]
Role in Cancer Therapy: Inhibition of Kinase Signaling
This compound is a key building block in the synthesis of Dasatinib, a potent inhibitor of multiple tyrosine kinases. Dasatinib targets the BCR-ABL fusion protein, which is characteristic of chronic myeloid leukemia (CML), and SRC family kinases. By blocking these kinases, Dasatinib disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival.
Antimicrobial Activity
2-Aminothiazole derivatives have demonstrated notable antimicrobial properties. Their mechanism of action can involve the inhibition of essential bacterial enzymes. For instance, studies have suggested that these compounds can inhibit MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. In fungi, they may target CYP51 (lanosterol 14α-demethylase), an enzyme essential for ergosterol biosynthesis, which is a key component of the fungal cell membrane.[5]
Conclusion
This compound is a readily available and versatile chemical intermediate with significant applications in drug discovery and development. Its crucial role in the synthesis of Dasatinib highlights its importance in oncology. Furthermore, the broader class of 2-aminothiazole derivatives continues to be a promising scaffold for the development of new therapeutic agents against a range of diseases, owing to their diverse biological activities. The experimental protocols and pathway analyses provided in this guide offer a foundational resource for researchers working with this important compound.
References
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of 2-Aminothiazole-5-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminothiazole-5-carboxylates are a pivotal class of heterocyclic compounds widely recognized as key structural motifs in a multitude of biologically active molecules and pharmaceuticals. Their scaffold is present in drugs with anti-inflammatory, antibacterial, antifungal, and anticancer properties. The development of efficient, scalable, and economical synthetic routes to these compounds is therefore of significant interest to the medicinal and process chemistry communities. This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-aminothiazole-5-carboxylates, focusing on methodologies that offer high efficiency and operational simplicity.
The traditional approach to synthesizing these compounds often involves a two-step process based on the Hantzsch thiazole synthesis, which requires the initial preparation and isolation of a reactive α-halocarbonyl intermediate.[1][2][3] One-pot syntheses, which circumvent the need to isolate intermediates, offer numerous advantages, including reduced reaction times, lower costs, and minimized waste generation.[1] This document outlines a reliable one-pot procedure commencing from readily available β-keto esters.
Synthetic Strategy Overview
The primary one-pot strategy detailed herein is a modification of the classic Hantzsch thiazole synthesis.[2] This approach involves the reaction of a β-keto ester with a halogenating agent to form an α-halocarbonyl species in situ. This intermediate is then immediately reacted with a thiourea derivative to yield the desired 2-aminothiazole-5-carboxylate. This three-component reaction is highly efficient and amenable to various substitutions on the thiourea nitrogen, allowing for the generation of a diverse library of compounds.[3]
Data Presentation: Comparison of One-Pot Synthetic Protocols
The following table summarizes quantitative data from representative one-pot syntheses of ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives, highlighting the efficiency of different reaction conditions.
| Starting β-Keto Ester | Halogenating Agent | Thiourea Derivative | Solvent System | Reaction Time | Temperature | Yield (%) | Reference |
| Ethyl acetoacetate | N-Bromosuccinimide (NBS) | Thiourea | Water/THF | 2 h (bromination) + 2 h (cyclization) | RT then 80°C | 91 | [3] |
| Ethyl acetoacetate | N-Bromosuccinimide (NBS) | N-methylthiourea | Water/THF | 2 h (bromination) + 2 h (cyclization) | RT then 80°C | 85 | [3] |
| Ethyl acetoacetate | N-Bromosuccinimide (NBS) | N-phenylthiourea | Water/THF | 2 h (bromination) + 2 h (cyclization) | RT then 80°C | 82 | [3] |
| Aromatic Methyl Ketones | Copper(II) Bromide | Thiourea | Ethanol | 4 h | Reflux | 78-90 | [1] |
| Acetophenone | Trichloroisocyanuric acid (TCCA) | Thiourea | Ethanol | 25 min (halogenation) + variable (cyclization) | 80°C | High | [4] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate using NBS
This protocol is adapted from a reported efficient synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives.[3]
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) in a round-bottom flask equipped with a magnetic stirrer, add N-bromosuccinimide (0.06 mol) portion-wise at a temperature below 0°C (ice bath).[3]
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).[3]
-
Once the bromination is complete, add thiourea (0.05 mol) to the reaction mixture.[3]
-
Heat the reaction mixture to 80°C and stir for an additional 2 hours.[3]
-
After cooling to room temperature, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.
Visualizations
Reaction Pathway
The following diagram illustrates the key steps in the one-pot Hantzsch-type synthesis of 2-aminothiazole-5-carboxylates.
Caption: Hantzsch-type reaction pathway for 2-aminothiazole-5-carboxylate synthesis.
Experimental Workflow
This diagram outlines the general laboratory workflow for the one-pot synthesis and purification of 2-aminothiazole-5-carboxylates.
Caption: General workflow for one-pot synthesis and purification.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
Application Notes and Protocols for the Hantzsch Synthesis of Thiazole Derivatives
Introduction
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a fundamental and versatile method for the preparation of the thiazole ring system.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide.[2][3] Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a significant scaffold in medicinal chemistry.[4][5] Its derivatives are found in a wide array of biologically active molecules, including FDA-approved drugs, and exhibit a broad spectrum of pharmacological activities such as anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][5][6] This document provides detailed protocols for the synthesis of various thiazole derivatives using the Hantzsch method, intended for researchers, scientists, and professionals in drug development.
Reaction Mechanism
The Hantzsch synthesis of thiazoles proceeds through a multi-step pathway.[3] The reaction is initiated by a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction.[7][8] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon.[3] The final step involves dehydration to form the stable, aromatic thiazole ring.[8] The aromaticity of the final product is a key driving force for this reaction.[8]
Caption: General mechanism of the Hantzsch thiazole synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of various thiazole derivatives.
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole [3]
This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[3]
Materials and Reagents:
-
2-bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium carbonate (Na2CO3) solution
-
20 mL scintillation vial
-
Stir bar and hot plate
-
100 mL beaker
-
Buchner funnel and side-arm flask
-
Filter paper
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[3]
-
Add 5 mL of methanol and a stir bar to the vial.[3]
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[3]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[3]
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix. The thiazole product is poorly soluble in water and will precipitate.[3]
-
Filter the mixture through a Buchner funnel.[3]
-
Wash the collected solid with water.[3]
-
Spread the collected solid on a tared watch glass and allow it to air dry.[3]
-
Once dry, determine the mass of the product and calculate the percent yield.[3]
-
Characterize the product by determining its melting point and running a TLC.[3]
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) or Volume (mL) |
| 2-Bromoacetophenone | 199.05 | 5.0 | 0.995 g |
| Thiourea | 76.12 | 7.5 | 0.571 g |
| Methanol | - | - | 5 mL |
| 5% Na2CO3 | - | - | 20 mL |
Table 1: Reagents for the synthesis of 2-amino-4-phenylthiazole.
Protocol 2: Synthesis of 2-Aminothiazole [1]
This protocol details the synthesis of the core 2-aminothiazole ring from chloroacetaldehyde and thiourea.[1]
Materials and Reagents:
-
Thiourea
-
50% aqueous solution of chloroacetaldehyde
-
Water
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water with gentle warming and stirring.[1]
-
Once dissolved, cool the solution to room temperature.[1]
-
Slowly add the 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over 15 minutes. An exothermic reaction will occur.[1]
-
After the addition is complete, heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold water, and air dry.
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Mass (g) or Volume (mL) | Expected Yield | Melting Point (°C) |
| Thiourea | 76.12 | 0.1 | 7.6 g | 75-85% | 91-93 |
| Chloroacetaldehyde (50% aq.) | 78.50 | 0.1 | 15.7 g | ||
| Water | - | - | 50 mL |
Table 2: Reagents and expected outcome for the synthesis of 2-aminothiazole.[1]
Protocol 3: One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives [9]
This protocol describes an environmentally benign, one-pot, multi-component synthesis of thiazole derivatives using a reusable catalyst.[9]
Materials and Reagents:
-
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one
-
Thiourea
-
Substituted benzaldehydes
-
Silica supported tungstosilicic acid (SiW.SiO2)
-
Ethanol/water (1:1)
Procedure:
-
A mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and SiW.SiO2 (15%) is prepared in 5 mL of ethanol/water (1:1).[9]
-
Method A (Conventional Heating): Reflux the mixture with stirring for 2 to 3.5 hours at 65°C.[9]
-
Method B (Ultrasonic Irradiation): Subject the mixture to ultrasonic irradiation for 1.5 to 2 hours at room temperature.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]
-
Upon completion, filter the solid and wash with ethanol.[9]
-
Dissolve the remaining solid in acetone and remove the SiW.SiO2 catalyst by filtration. The catalyst can be recovered and reused.[9]
-
Evaporate the filtrate under vacuum and dry the resulting product in an oven at 60°C.[9]
| Reactants | Molar Ratio | Reaction Time (Conventional) | Reaction Time (Ultrasonic) | Yield Range |
| α-haloketone:Thiourea:Aldehyde | 1:1:1 | 2 - 3.5 h | 1.5 - 2 h | 79 - 90% |
Table 3: Reaction conditions and yields for the one-pot synthesis of thiazole derivatives.[9]
Experimental Workflow Visualization
Caption: A general experimental workflow for the Hantzsch synthesis of thiazoles.
Applications in Drug Development
The thiazole ring is a privileged scaffold in medicinal chemistry due to its presence in numerous natural and synthetic bioactive compounds.[1][4] Thiazole derivatives exhibit a wide range of pharmacological activities, making them crucial building blocks in drug design.[4]
-
Anticancer Agents: Thiazole-containing drugs like Dasatinib and Dabrafenib are kinase inhibitors used to treat various cancers.[4]
-
Antimicrobial Agents: The thiazole moiety is present in several antibiotics, such as Cefixime, and antifungal agents.[1][11]
-
Anti-inflammatory Drugs: Non-steroidal anti-inflammatory drugs like Meloxicam feature a thiazole ring.[6]
-
Other Therapeutic Areas: Thiazole derivatives have also shown promise as antidiabetic, antiviral, anticonvulsant, and antimalarial agents.[5][12]
The versatility of the Hantzsch synthesis allows for the creation of diverse libraries of thiazole derivatives, which can be screened for various biological activities, thus playing a vital role in the discovery of new therapeutic agents.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. researchgate.net [researchgate.net]
- 5. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 6. nbinno.com [nbinno.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
Application Notes and Protocols: Methyl 2-amino-4-methylthiazole-5-carboxylate as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-4-methylthiazole-5-carboxylate is a highly valuable and versatile heterocyclic building block in medicinal chemistry and drug discovery. Its scaffold is a key component in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. The presence of multiple reactive sites—the 2-amino group, the 4-methyl group, and the 5-carboxylate ester—allows for diverse chemical modifications, making it an ideal starting material for the synthesis of compound libraries for high-throughput screening and lead optimization. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of novel therapeutic agents.
Key Applications
Derivatives of this compound have shown significant potential in several therapeutic areas:
-
Anticancer Agents: The 2-aminothiazole core is a prominent feature in numerous kinase inhibitors. Modifications at the 2-amino and 5-carboxylate positions have led to the development of potent compounds targeting various cancer cell lines. For instance, it is a crucial intermediate in the synthesis of the cancer drug Dasatinib.[1]
-
Antitubercular Agents: Researchers have successfully synthesized derivatives with potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains. These compounds often target essential bacterial enzymes like the β-ketoacyl-ACP synthase (mtFabH).[2]
-
Antimicrobial Agents: The thiazole nucleus is a well-known pharmacophore in antimicrobial agents.[3][4][5] Derivatization of this compound has yielded compounds with significant activity against a range of bacteria and fungi.[3][4]
Experimental Protocols
Protocol 1: Synthesis of N-Acyl Derivatives at the 2-Amino Position
This protocol describes the acylation of the 2-amino group, a common strategy to introduce diverse functionalities and modulate biological activity.
Reaction Scheme:
Caption: General workflow for the acylation of this compound.
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., Acetyl chloride, Benzoyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add pyridine or TEA (1.2 eq) to the solution and cool to 0°C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).
Protocol 2: Synthesis of Amide Derivatives via Hydrolysis and Amide Coupling
This protocol involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide bond formation.
Workflow Diagram:
Caption: Two-step workflow for the synthesis of thiazole-5-carboxamides.
Step 2a: Hydrolysis of the Methyl Ester
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Add LiOH or NaOH (1.5 eq) and stir the mixture at room temperature for 4-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.
Step 2b: Amide Coupling
Materials:
-
2-Amino-4-methylthiazole-5-carboxylic acid (from Step 2a)
-
Desired amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq, if using EDC)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the amine (1.1 eq), HATU or EDC/HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following tables summarize the biological activities of various derivatives synthesized from this compound and its ethyl ester analog.
Table 1: Antitubercular Activity of 2-Aminothiazole-4-carboxylate Derivatives against M. tuberculosis H37Rv
| Compound | R Group at C5 | R' Group at C2 | MIC (µg/mL) | Reference |
| 1 | Benzyl | -NH₂ | 0.06 | [2] |
| 2 | 3-Chlorophenyl | -NHCOCH₂Br | >100 | [2] |
| 3 | Methyl | -NH₂ | 16 | [2] |
| 4 | Phenyl | -NH₂ | >100 | [2] |
Table 2: In Vitro Anticancer Activity of Ethyl 2-amino-4-methylthiazole-5-carboxylate Derivatives
| Compound | Modification | Target Cell Line | GI₅₀ (µM) | Reference |
| 5 | 2-(3-Propanamido) | Various | Broad Spectrum | [6] |
| 6 | 2-(Substituted-amino) | RPMI-8226 Leukemia | 0.08 | [6] |
| 7 | N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide derivative | K563 Leukemia | Good anti-proliferative effects | [7] |
Signaling Pathway
Derivatives of this compound have been shown to inhibit various cellular signaling pathways. For example, in the context of tuberculosis, some derivatives target the fatty acid synthesis pathway by inhibiting the β-ketoacyl-ACP synthase mtFabH.
Caption: Inhibition of the mycolic acid biosynthesis pathway in M. tuberculosis.
Conclusion
This compound is a foundational scaffold for the development of a wide array of therapeutic agents. The protocols and data presented herein provide a comprehensive guide for researchers to explore the chemical space around this versatile building block. The adaptability of its structure, coupled with the significant biological activities of its derivatives, ensures that it will remain a molecule of high interest in the field of drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 3. daneshyari.com [daneshyari.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Anwendungshinweise und Protokolle zur Derivatisierung von Methyl-2-amino-4-methylthiazol-5-carboxylat für die medizinische Chemie
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsnotizen bieten einen detaillierten überblick und experimentelle Protokolle für die chemische Modifikation von Methyl-2-amino-4-methylthiazol-5-carboxylat. Diese Verbindung dient als vielseitiges Grundgerüst für die Synthese einer Vielzahl von Derivaten mit potenziellen therapeutischen Anwendungen, insbesondere in den Bereichen Onkologie und antimikrobielle Therapie.
Einleitung
Der 2-Aminothiazol-Kern ist ein bedeutendes Pharmakophor in der medizinischen Chemie, das in zahlreichen von der FDA zugelassenen Medikamenten wie dem Kinase-Inhibitor Dasatinib und verschiedenen Antibiotika enthalten ist.[1][2] Methyl-2-amino-4-methylthiazol-5-carboxylat ist ein besonders nützlicher Ausgangsstoff, der strategische Modifikationen an zwei wichtigen Positionen ermöglicht: der 2-Amino-Gruppe und der 5-Carboxylester-Gruppe. Die Derivatisierung an diesen Stellen hat zur Entdeckung von Molekülen mit einem breiten Spektrum an biologischen Aktivitäten geführt, darunter antibakterielle, antimykotische und antineoplastische Eigenschaften.[3][4][5]
Diese Notizen beschreiben die wichtigsten synthetischen Strategien zur Derivatisierung dieses Grundgerüsts, fassen quantitative Daten zur biologischen Aktivität zusammen und liefern detaillierte Protokolle für Schlüsselexperimente.
Synthetische Strategien und Derivatisierung
Die Hauptreaktivitätszentren des Methyl-2-amino-4-methylthiazol-5-carboxylats sind die nukleophile 2-Amino-Gruppe und die elektrophile 5-Carboxylester-Gruppe. Dies ermöglicht eine Vielzahl von chemischen Umwandlungen.
Modifikationen an der 2-Amino-Gruppe
Die 2-Amino-Gruppe kann leicht durch Acylierung, Sulfonylierung, Alkylierung und die Bildung von Schiff'schen Basen modifiziert werden.
-
Acylierung/Sulfonylierung: Die Reaktion mit Acylchloriden, Anhydriden oder Sulfonylchloriden in Gegenwart einer Base (z. B. Pyridin, Triethylamin) ergibt die entsprechenden Amide und Sulfonamide. Diese Modifikation wird häufig genutzt, um die Wechselwirkung mit biologischen Zielstrukturen zu verbessern.[1]
-
Bildung von Schiff'schen Basen: Die Kondensation mit verschiedenen Aldehyden in Gegenwart eines sauren Katalysators führt zur Bildung von Iminen (Schiff'sche Basen), die selbst biologische Aktivität zeigen oder als Zwischenprodukte für weitere Synthesen dienen können.[6][7]
-
N-Alkylierung: Die direkte Alkylierung kann schwierig sein, aber reduktive Aminierungsverfahren oder Reaktionen mit Alkylhalogeniden unter bestimmten Bedingungen können N-substituierte Derivate liefern.
Modifikationen an der 5-Carboxylester-Gruppe
Die Esterfunktionalität an Position 5 kann hydrolysiert und anschließend in Amide oder andere Ester umgewandelt werden.
-
Hydrolyse: Die basische Hydrolyse (z. B. mit NaOH oder LiOH) des Methylesters liefert die entsprechende Carbonsäure.[8] Diese Säure ist ein wichtiges Zwischenprodukt für die Amidkopplung.
-
Amidkopplung: Die resultierende Carbonsäure kann mit verschiedenen Aminen unter Verwendung von Standard-Kopplungsreagenzien (z. B. DCC, EDC, HATU) zu einer vielfältigen Bibliothek von Amiden umgesetzt werden. Diese Strategie war entscheidend bei der Entwicklung von Kinase-Inhibitoren wie Dasatinib.[9]
-
Umesterung: Die Umwandlung in andere Ester ist ebenfalls möglich, wird aber seltener verfolgt als die Amidbildung.
Der folgende Arbeitsablauf veranschaulicht die wichtigsten Derivatisierungswege.
Abbildung 1. Allgemeiner Arbeitsablauf für die Derivatisierung.
Biologische Aktivität und Wirkmechanismen
Derivate von Methyl-2-amino-4-methylthiazol-5-carboxylat haben vielversprechende Aktivitäten in verschiedenen Krankheitsbereichen gezeigt.
Antikrebs-Aktivität
Viele Derivate zeigen eine potente zytotoxische Aktivität gegen eine Reihe von menschlichen Krebszelllinien.[1] Die Wirkmechanismen umfassen häufig die Hemmung von Proteinkinasen und die Induktion von Apoptose.
-
Kinase-Hemmung: Das 2-Aminothiazol-Gerüst ist ein bekannter "Scharnier-Binder" für die ATP-Bindungstasche vieler Kinasen. Derivate haben sich als potente Inhibitoren von Src-Familien-Kinasen, VEGFR und Proteinkinase CK2 erwiesen.[6][8][10] Die Hemmung dieser Kinasen stört wichtige Signalwege, die an Zellproliferation, Angiogenese und überleben beteiligt sind.
-
Apoptose-Induktion: Einige Derivate können den programmierten Zelltod (Apoptose) auslösen, indem sie das Gleichgewicht zwischen pro-apoptotischen (z. B. Bax) und anti-apoptotischen (z. B. Bcl-2) Proteinen verändern.[4] Dies führt zur Freisetzung von Cytochrom c aus den Mitochondrien und zur Aktivierung von Caspasen.
-
Zellzyklus-Arrest: Es wurde auch berichtet, dass diese Verbindungen den Zellzyklus in den Phasen G0/G1 oder G2/M anhalten, wodurch die Zellteilung verhindert wird.[4]
Abbildung 2. Vereinfachter Signalweg der Antikrebs-Wirkung.
Antimikrobielle Aktivität
Das 2-Aminothiazol-Gerüst ist auch eine Quelle für potente antibakterielle und antimykotische Wirkstoffe.[7][11]
-
Antibakterieller Mechanismus: Studien deuten darauf hin, dass ein möglicher Wirkmechanismus die Hemmung des Enzyms UDP-N-Acetylmuramat-L-Alanin-Ligase (MurB) ist, das an der Biosynthese von Peptidoglycan in der bakteriellen Zellwand beteiligt ist.[3]
-
Antimykotischer Mechanismus: Bei Pilzen, wie Candida albicans, wurde die Hemmung der Lanosterol-14α-Demethylase (CYP51) als wahrscheinliches Ziel identifiziert.[3] Dieses Enzym ist entscheidend für die Biosynthese von Ergosterol, einem wesentlichen Bestandteil der pilzlichen Zellmembran.
Abbildung 3. Postulierte antimikrobielle Wirkmechanismen.
Zusammenfassung der quantitativen Daten
Die biologische Aktivität ausgewählter Derivate ist in den folgenden Tabellen zusammengefasst.
Tabelle 1: Antikrebs-Aktivität ausgewählter Derivate
| Verbindung | Modifikation | Krebszelllinie | IC₅₀ (µM) | Referenz |
| 6d | 2-Acetamido-5-Carboxamid | K563 (Leukämie) | Vergleichbar mit Dasatinib | [9] |
| 6d | 2-Acetamido-5-Carboxamid | MCF-7 (Brust) | 20.2 | [9] |
| 6d | 2-Acetamido-5-Carboxamid | HT-29 (Dickdarm) | 21.6 | [9] |
| 28 | 2-(subst. Phenylamino) | HT29 (Dickdarm) | 0.63 | [12] |
| 28 | 2-(subst. Phenylamino) | HeLa (Zervix) | 6.05 | [12] |
| 28 | 2-(subst. Phenylamino) | A549 (Lunge) | 8.64 | [12] |
Tabelle 2: Antimikrobielle Aktivität ausgewählter Derivate
| Verbindung | Modifikation | Mikroorganismus | MIC (µg/mL) | Referenz |
| 2a | Schiff'sche Base | Staphylococcus epidermidis | 250 | [7] |
| 2b | Schiff'sche Base | Pseudomonas aeruginosa | 375 | [7] |
| 2d | Schiff'sche Base | Staphylococcus aureus | 250 | [7] |
| 2g | Schiff'sche Base | Escherichia coli | 375 | [7] |
| 5a8 | 2-Benzamid, 4,5-Diaryl | Candida albicans | 9 (MIC₈₀, µM) | [13] |
Experimentelle Protokolle
Die folgenden Protokolle sind repräsentative Beispiele für die Derivatisierung von Methyl/Ethyl-2-amino-4-methylthiazol-5-carboxylat.
Protokoll 1: Synthese von 2-Acylamino-Derivaten (Allgemeines Verfahren)[1]
-
Lösen Sie Ethyl-2-amino-4-methylthiazol-5-carboxylat (1 Äquiv.) in einem geeigneten trockenen Lösungsmittel (z. B. THF, Pyridin).
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Fügen Sie langsam das entsprechende Acylchlorid oder Anhydrid (1.1-1.5 Äquiv.) und eine Base wie Triethylamin (1.5 Äquiv., falls nicht Pyridin als Lösungsmittel verwendet wird) hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 4-12 Stunden.
-
überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion wird das Reaktionsgemisch mit Wasser verdünnt und mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.
-
Waschen Sie die organische Phase mit Salzlösung, trocknen Sie sie über wasserfreiem Natriumsulfat und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.
-
Reinigen Sie den Rückstand durch Säulenchromatographie auf Kieselgel oder durch Umkristallisation, um das gewünschte Produkt zu erhalten.
Protokoll 2: Synthese von Schiff'schen Basen (Allgemeines Verfahren)[7]
-
Lösen Sie Ethyl-2-amino-4-methylthiazol-5-carboxylat (1 Äquiv.) und das entsprechende Aldehyd (1 Äquiv.) in absolutem Ethanol.
-
Fügen Sie einige Tropfen Eisessig als Katalysator hinzu.
-
Erhitzen Sie das Reaktionsgemisch für 6-12 Stunden unter Rückfluss.
-
überwachen Sie die Reaktion mittels DC.
-
Kühlen Sie das Reaktionsgemisch nach Abschluss auf Raumtemperatur ab.
-
Das ausfallende Produkt wird durch Filtration gesammelt.
-
Waschen Sie den Feststoff mit kaltem Ethanol und trocknen Sie ihn, um die reine Schiff'sche Base zu erhalten. Eine weitere Reinigung kann durch Umkristallisation erfolgen.
Protokoll 3: Hydrolyse des Esters zu Carbonsäure[8]
-
Suspendieren Sie Methyl-2-amino-5-methylthiazol-4-carboxylat (1 Äquiv.) in einer wässrigen Lösung von Natriumhydroxid (z. B. 85 mM).
-
Erhitzen Sie die Mischung unter Rühren auf 50-60 °C, bis eine klare Lösung entsteht (ca. 30 Minuten).
-
Kühlen Sie die Lösung auf Raumtemperatur ab.
-
Säuern Sie die Lösung vorsichtig mit 1 M HCl auf einen pH-Wert von 3-4 an, um das Produkt auszufällen.
-
Sammeln Sie den Niederschlag durch Filtration in einem Büchnertrichter.
-
Reinigen Sie das Produkt durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Methanol), um die reine Carbonsäure zu erhalten.
Protokoll 4: Amidkopplung zur Synthese von Carboxamiden (Allgemeines Verfahren)[9]
-
Lösen Sie die in Protokoll 3 synthetisierte 2-Amino-4-methylthiazol-5-carbonsäure (1 Äquiv.), das gewünschte Amin (1.1 Äquiv.) und einen Kopplungs-Hilfsstoff wie HOBt (1.2 Äquiv.) in einem aprotischen Lösungsmittel (z. B. DMF, DCM).
-
Fügen Sie ein Kopplungsreagenz wie EDC (1.2 Äquiv.) und eine Base wie DIPEA (2 Äquiv.) hinzu.
-
Rühren Sie die Mischung bei Raumtemperatur für 12-24 Stunden.
-
Verdünnen Sie nach Abschluss der Reaktion die Mischung mit Wasser und extrahieren Sie sie mit einem organischen Lösungsmittel.
-
Waschen Sie die organische Phase nacheinander mit verdünnter Säure, verdünnter Base und Salzlösung.
-
Trocknen Sie die organische Phase, filtrieren Sie und dampfen Sie sie ein.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um das gewünschte Amid zu isolieren.
Schlussfolgerung
Methyl-2-amino-4-methylthiazol-5-carboxylat ist ein wertvoller Baustein für die Wirkstoffforschung. Die vorgestellten Derivatisierungsstrategien ermöglichen die Synthese großer Bibliotheken von Verbindungen mit vielfältigen pharmakologischen Profilen. Die bereitgestellten Protokolle und Daten dienen als Grundlage für Forscher, um neue Analoga mit verbesserter Wirksamkeit und Selektivität für den Einsatz als potenzielle Antikrebs- und antimikrobielle Mittel zu entwerfen und zu synthetisieren.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Techniques for the Characterization of Thiazole Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of key analytical techniques for the characterization of thiazole-containing compounds, which are pivotal scaffolds in drug discovery and development.[1][2][3] Detailed application notes and experimental protocols are presented for chromatography, mass spectrometry, and various spectroscopic methods.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for the purification, separation, and quantification of thiazole derivatives from reaction mixtures, pharmaceutical formulations, and biological matrices.
Application Note: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of thiazole compounds. Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common modality.[4] This method allows for the separation of thiazole derivatives based on their hydrophobicity. UV detection is frequently employed for quantification, leveraging the chromophoric nature of the thiazole ring and any associated aromatic systems.[5]
Quantitative Data for HPLC Analysis of Thiazole Derivatives
The following table summarizes typical chromatographic conditions and data for the analysis of various thiazole compounds.
| Compound/Derivative | Column | Mobile Phase | Flow Rate (mL/min) | Detection (λmax) | Retention Time (min) | Linearity Range | Reference |
| Thiamazole | Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm) | Gradient: 0.03 M ammonium acetate buffer and acetonitrile | 0.7 | 252 nm | Not Specified | 0.5 - 25 µg/mL | [5] |
| Thiazole Derivative (Antifungal) | C8 (250 x 4.6 mm, 5 µm) | Gradient: 0.03% TFA in water and acetonitrile | 1.0 | 250 nm | ~10 | 0.1 - Not Specified µg/mL | [6] |
| Ampicillin-Thiadiazole Derivative | Nucludar C18-DB (50 x 4.6 mm, 3 µm) | Isocratic: 80% H₂O (0.1% acetic acid) + 20% Acetonitrile | 1.1 | 260 nm | 4.935 | 0.1 - 10 µg/mL | [5] |
| Thiazole Derivative (Forced Degradation Study) | Phenomenex C18 (250 x 4.6 mm, 5 µm) | Isocratic: 30% Water + 70% Methanol | 1.0 | 238 nm | 10.480 | Not Specified | [4] |
| Aminothiazole (21MAT) | Phenomenex Luna® C18 (50 × 4.6 mm, 5 µm) | Isocratic: 55% (0.1% OPA in water) + 45% (0.1% OPA in acetonitrile) | 1.0 | 272 nm | 2.16 | Not Specified | [7] |
Experimental Protocol: HPLC-UV Analysis of a Thiazole Compound in a Pharmaceutical Formulation
This protocol outlines a general procedure for the quantification of a thiazole-containing active pharmaceutical ingredient (API) in tablets.
1. Materials and Reagents:
-
HPLC-grade acetonitrile, methanol, and water
-
Analytical grade formic acid or ammonium acetate
-
Reference standard of the thiazole API
-
Pharmaceutical tablets containing the thiazole API
2. Sample Preparation:
-
Weigh and finely powder a representative number of tablets (e.g., 20) to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to a specific amount of the API.
-
Transfer the powder to a volumetric flask and add a suitable diluent (e.g., a mixture of water and methanol).
-
Sonicate for 15-20 minutes to ensure complete dissolution of the API.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter to remove excipients.
-
Prepare a series of calibration standards by dissolving the reference standard in the diluent.
3. HPLC Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The composition can be isocratic or a gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Injection Volume: 10-20 µL.
-
UV Detection: At the λmax of the thiazole compound.
4. Data Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of the API in the sample solution from the calibration curve.
-
Calculate the amount of the API per tablet.
Mass Spectrometry for Structural Elucidation and Sensitive Quantification
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and structure of thiazole compounds. When coupled with a chromatographic technique like HPLC or GC (LC-MS or GC-MS), it provides highly sensitive and selective quantification.
Application Note: LC-MS/MS for Bioanalysis
LC-MS/MS is the gold standard for quantifying low concentrations of thiazole-containing drugs and their metabolites in biological matrices such as plasma, owing to its high sensitivity and specificity. The technique involves separating the analyte from the matrix using HPLC, followed by ionization (e.g., electrospray ionization - ESI) and detection by tandem mass spectrometry.
Mass Spectral Data for Thiazole Derivatives
The fragmentation patterns of thiazole compounds in the mass spectrometer are crucial for their identification.
| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| 5-Aryl-2-[(thiophen-2-ylmethylene)-hydrazino]-thiazole | EI | 299 (R=Me), 315 (R=OMe) | Fragmentation produces the ion of 2-(methoxy)phenyl)-2-amino-thiazole. | [8] |
| 1,2,3-Thiadiazole Derivatives | ESI+ | [M+H]⁺ | [M+H-N₂]⁺, [M+H-AlkSO₂]⁺ | [9] |
| Letrozole (a triazole, for comparison) | ESI+ | 286.2 | 217.1 | [10] |
| HPPTCA (thiazolidine derivative) | ESI+ | Not specified | Not specified | [11] |
Experimental Protocol: LC-MS/MS Quantification of a Thiazole Derivative in Human Plasma
This protocol provides a general method for the bioanalysis of a thiazole compound.
1. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of an internal standard solution (a structurally similar compound).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: A UPLC or HPLC system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the analyte and internal standard.
3. Method Validation: The method should be validated according to regulatory guidelines for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Spectroscopic Techniques for Structural Confirmation
Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized thiazole compounds.
Application Note: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of thiazole derivatives. The chemical shifts of the protons and carbons in the thiazole ring are indicative of the substitution pattern.[12]
¹H and ¹³C NMR Chemical Shift Data for Thiazole Derivatives
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
| Thiazole | CDCl₃ | H2: 8.77, H4: 7.27, H5: 7.89 | C2: 153.4, C4: 143.7, C5: 115.2 | [13] |
| Thiazole Derivative 10d | DMSO-d₆ | 7.32 (s, 1H, thiazole-H), 7.39–7.53 (m, 7H, ArH), 7.60 (s, 1H, NH), 7.88 (d, J = 8.5Hz, 1H, ArH) | 108.1, 122.8, 123.8, 126.0, 128.0, 128.6, 128.8, 129.2 | [12] |
| Thiazole-methylsulfonyl Derivative 2e | DMSO-d₆ | 2.39 (s, 3H, CH₃), 3.25 (s, 3H, CH₃), 7.39 (d, 1H), 7.46–7.50 (m, 3H), 7.74 (d, 4H), 7.96–8.03 (m, 6H) | 14.48 (CH₃), 44.03 (CH₃), 105.38, 126.59, 126.82, 126.94, 127.25, 127.34, 127.65, 127.87, 127.96, 129.45, 139.56, 140.10, 140.71, 143.12, 170.02 | [14] |
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified thiazole compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
2D NMR (optional): For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons.
-
Data Processing and Interpretation: Process the spectra (Fourier transformation, phase correction, and baseline correction) and interpret the chemical shifts, coupling constants, and integration to elucidate the structure.
Application Note: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The vibrational frequencies of the bonds within the thiazole ring and its substituents give rise to a characteristic infrared spectrum.
Characteristic FTIR Absorption Bands for Thiazole Derivatives
| Functional Group/Vibration | Wavenumber (cm⁻¹) | Intensity | Reference |
| C=N stretch (thiazole ring) | ~1620 - 1500 | Medium to Strong | [15] |
| C-H stretch (aromatic/thiazole) | ~3100 - 3000 | Medium to Weak | [16] |
| C-S stretch (thiazole ring) | ~700 - 600 | Medium | [17] |
| N-H stretch (amine substituent) | ~3400 - 3300 | Medium, Broad | [18] |
| C=O stretch (carbonyl substituent) | ~1700 - 1650 | Strong | [18] |
Experimental Protocol: FTIR Analysis (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid or liquid thiazole compound onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Application Note: UV-Visible Spectroscopy
UV-Visible spectroscopy is a simple and cost-effective method for the quantitative analysis of thiazole compounds, particularly in quality control settings. The absorbance of a solution containing the thiazole derivative is measured at its wavelength of maximum absorption (λmax) and is proportional to its concentration (Beer-Lambert law).
UV-Visible Spectral Data for Thiazole Compounds
| Compound | Solvent | λmax (nm) | Reference |
| Thiazole | Not specified | ~235 | [19] |
| Thiamazole | Not specified | ~250 | [5] |
| Nimesulide (for comparison) | KOH | 395 | [20] |
| 5-N-Arylaminothiazoles | Not specified | 358-410 | [21] |
Experimental Protocol: UV-Visible Spectrophotometric Assay
-
Solvent Selection: Choose a solvent in which the thiazole compound is soluble and that does not absorb in the same region as the analyte.
-
Determination of λmax: Prepare a dilute solution of the thiazole compound and scan its absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance.
-
Preparation of Calibration Curve: Prepare a series of standard solutions of the thiazole compound of known concentrations.
-
Absorbance Measurement: Measure the absorbance of each standard solution at the λmax.
-
Data Analysis: Plot a calibration curve of absorbance versus concentration. The concentration of an unknown sample can be determined by measuring its absorbance and using the calibration curve.
X-ray Crystallography for Unambiguous Structure Determination
Application Note: Single-Crystal X-ray Diffraction
For novel thiazole compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including stereochemistry and conformation.[2][22][23] This information is invaluable for understanding structure-activity relationships.[2]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow high-quality single crystals of the thiazole compound, often by slow evaporation of a suitable solvent.[2]
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.
-
Data Visualization and Analysis: Visualize the resulting structure and analyze bond lengths, bond angles, and intermolecular interactions.
Visualizations
Signaling Pathway
Many thiazole derivatives have been developed as anticancer agents that target specific signaling pathways.[24] For example, some thiazole compounds act as inhibitors of the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1][25][26][27]
References
- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a rapid LC-MS/MS method to quantify letrozole in human plasma and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thiazole [webbook.nist.gov]
- 20. sciresjournals.com [sciresjournals.com]
- 21. researchgate.net [researchgate.net]
- 22. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives [mdpi.com]
- 23. X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 24. jpionline.org [jpionline.org]
- 25. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
Purification of Methyl 2-amino-4-methylthiazole-5-carboxylate by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the purification of Methyl 2-amino-4-methylthiazole-5-carboxylate via recrystallization. This compound and its derivatives are significant building blocks in medicinal chemistry, serving as intermediates in the synthesis of various therapeutic agents.[1][2] Achieving high purity of this intermediate is crucial for the successful synthesis of active pharmaceutical ingredients.
Introduction
This compound is a heterocyclic compound belonging to the aminothiazole class. Thiazole-containing compounds are known for a wide range of biological activities and are core structures in many pharmaceutical drugs.[1] The purity of this starting material directly impacts the yield and purity of subsequent reaction products in a drug development workflow. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.[3][4][5]
Data Presentation
The following tables summarize the key quantitative data related to this compound and its closely related ethyl ester analog, which provides a useful reference for expected outcomes.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₆H₈N₂O₂S | |
| Molecular Weight | 172.20 g/mol | |
| Appearance | Solid | |
| Melting Point | 176-180 °C (for Ethyl ester) |
Table 2: Recrystallization Data for the Analogous Ethyl Ester
| Parameter | Value | Solvent | Source |
| Yield | 72.0% | Ethyl Acetate | [1][6] |
| Melting Point (after recrystallization) | 178-179 °C | Ethyl Acetate | [1] |
| Purity (commercially available) | ≥ 99% (HPLC) | Not Specified | [2] |
Experimental Protocols
This section details the recommended protocol for the recrystallization of this compound. The procedure is based on established laboratory practices for recrystallization and specific examples of purifying similar thiazole derivatives.[1][6][7]
Materials and Equipment
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Ethanol (reagent grade)
-
Methanol (reagent grade)
-
Hexane (reagent grade)
-
Tetrahydrofuran (THF) (reagent grade)
-
Deionized water
-
Erlenmeyer flasks (appropriate sizes)
-
Heating mantle or hot plate with magnetic stirring
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Ice bath
-
Vacuum oven or desiccator
Solvent Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For thiazole derivatives, polar protic solvents like ethanol and methanol are often good starting points.[7] Ethyl acetate has been successfully used for the recrystallization of the analogous ethyl ester, making it a primary candidate.[1][6] Solvent mixtures such as THF/hexane or methanol/water can also be effective.[8] Small-scale solubility tests are recommended to determine the optimal solvent or solvent system for a particular batch of crude material.
Recrystallization Protocol using Ethyl Acetate
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of ethyl acetate to the flask, just enough to wet the solid.
-
Heat the mixture to the boiling point of ethyl acetate (77 °C) while stirring continuously to facilitate dissolution.
-
Continue to add small portions of hot ethyl acetate until the solid is completely dissolved. Avoid adding an excess of solvent to ensure good recovery.[7]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.
-
Continue to draw air through the funnel to partially dry the crystals.
-
-
Drying:
-
Transfer the purified crystals to a watch glass or drying dish.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. Alternatively, dry the crystals in a desiccator under vacuum.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the purification process.
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting common issues in the recrystallization of thiazole derivatives.[7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. chemimpex.com [chemimpex.com]
- 3. LabXchange [labxchange.org]
- 4. mt.com [mt.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-up Synthesis of Methyl 2-amino-4-methylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-4-methylthiazole-5-carboxylate is a crucial intermediate in the synthesis of various pharmaceuticals, including certain antibiotics and anti-cancer drugs. This document provides detailed application notes and protocols for the efficient scale-up synthesis of this compound. The focus is on a practical and high-yield one-pot procedure that simplifies traditional multi-step syntheses, making it suitable for industrial production. The presented data is summarized for clarity, and detailed experimental protocols are provided.
Introduction
The 2-aminothiazole moiety is a significant pharmacophore found in a wide range of biologically active compounds. Specifically, this compound and its ethyl ester analogue serve as key building blocks in the synthesis of important drugs. For instance, it is a precursor to 4-methyl-5-formylthiazole, a key intermediate for the antibiotic Cefditoren pivoxil.[1][2] Traditional synthetic methods often involve a two-step process of first synthesizing an α-halo-β-ketoester followed by cyclization with thiourea.[2] These methods can be cumbersome, involve tedious work-ups, and may result in low overall yields.[2] This document outlines a more streamlined and efficient one-pot synthesis suitable for large-scale production.
Synthetic Pathway Overview
The recommended scale-up synthesis follows a one-pot procedure involving the bromination of a β-ketoester followed by in-situ cyclization with thiourea. This approach avoids the isolation of the potentially unstable α-bromo intermediate, simplifying the overall process and improving efficiency.[1][2]
Key Reaction Parameters and Data Summary
The following table summarizes the key reactants, their molar ratios, and typical yields achieved in the one-pot synthesis of the ethyl ester analog, which is expected to be comparable for the methyl ester.
| Reactant/Parameter | Molar Equivalent | Typical Yield (%) | Notes |
| Methyl Acetoacetate | 1.0 | - | Starting β-ketoester. |
| N-Bromosuccinimide (NBS) | 1.2 | - | Brominating agent. |
| Thiourea | 1.0 | - | Forms the 2-aminothiazole ring. |
| Solvent System | - | - | A mixture of Water and Tetrahydrofuran (THF) is commonly used.[1][2] |
| Overall Yield | - | ~70-85% | Reported yields for similar one-pot procedures are generally high.[2] |
Experimental Protocol: One-Pot Synthesis
This protocol details the synthesis of this compound.
Materials:
-
Methyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Ammonia solution
-
Toluene
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Heating/cooling circulator
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: Charge the reactor with methyl acetoacetate and a solvent mixture of water and tetrahydrofuran (THF), with a volume ratio of water to THF between 2:1 and 3:1.[1] The total solvent volume should be 20-50 times the volume of the methyl acetoacetate.[1]
-
Bromination: Cool the mixture to below 0°C. Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5°C. After the addition is complete, stir the reaction mixture at room temperature for approximately 2 hours. Monitor the disappearance of the starting material by a suitable method (e.g., TLC).[2]
-
Cyclization: To the reaction mixture, add thiourea. Heat the mixture to 80°C and maintain for approximately 2-3 hours.[2]
-
Work-up and Isolation: After the reaction is complete, cool the mixture. The product may precipitate upon cooling. If necessary, concentrate the mixture under reduced pressure to a slurry.[3]
-
Neutralization and Filtration: Dilute the slurry with water and adjust the pH to basic with an ammonia solution to precipitate the product. Filter the solid product, wash with water, and then with a non-polar solvent like toluene to remove impurities.[1][3]
-
Drying: Dry the isolated solid under vacuum to obtain the final product, this compound.
Visualizations
Experimental Workflow
Caption: Overall workflow for the one-pot synthesis.
Synthetic Reaction Pathway
References
Application Notes and Protocols: Thiazole Derivatives in Antimicrobial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the burgeoning field of thiazole derivatives as a promising class of antimicrobial agents. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of activity against various pathogenic microbes, including drug-resistant strains. This document outlines the antimicrobial activity of selected thiazole derivatives, details the experimental protocols for their evaluation, and visualizes key mechanisms and workflows pertinent to their discovery and development.
Data Presentation: Antimicrobial Activity of Thiazole Derivatives
The antimicrobial efficacy of novel compounds is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. For enzyme inhibitors, the half-maximal inhibitory concentration (IC50) is a key metric. The following tables summarize the in vitro activity of various thiazole derivatives against a panel of bacterial and fungal pathogens.
Table 1: Antibacterial Activity of Thiazole Derivatives (MIC in µg/mL)
| Compound Class | Derivative Example | Staphylococcus aureus | Escherichia coli | Other Notable Activity | Reference |
| Thiazole-Aminoguanidines | Compound 4i | MRSA: 2 | 4 | Potent against Gram-positive bacteria. | |
| Thiazolyl-Triazole Schiff Bases | Compound B10 | - | - | L. monocytogenes: Better than ciprofloxacin.[1] | [1] |
| Compounds B5, B6, B11-15 | - | - | P. aeruginosa: Strong inhibition.[1] | [1] | |
| Pyrazole-Thiazole Hybrids | Compound 7b | 0.22-0.25 | 0.22-0.25 | Active against MDR pathogens.[2][3] | [2][3] |
| Compound 4a | - | 0.45 | A. baumannii: 0.44 | [3] | |
| 2-Phenylacetamido-Thiazoles | Compound 16 | 6.25 | 1.56 | B. subtilis: 1.56, P. aeruginosa: 6.25 | [4] |
| Thiazole-based Hybrids | Compound 9e | - | 6.25 | - | [5] |
| Compound 9c | - | - | S. pyogenes: 12.5 | [5] | |
| Thiazole Derivatives | Compound 3 | MRSA: 0.23-0.7 | Resistant E. coli: >3.75 | P. aeruginosa (Resistant): 0.47-0.94 | [6] |
| 2,4-Disubstituted Thiazoles | Compound 38 | - | MIC values of 3.92–4.23 | - | [7] |
Table 2: Antifungal Activity of Thiazole Derivatives (MIC in µg/mL)
| Compound Class | Derivative Example | Candida albicans | Other Notable Activity | Reference |
| Thiazole Derivatives with Cyclopropane | Various | 0.008–7.81 | Activity comparable or higher than nystatin. | [8] |
| 2-Hydrazinyl-4-phenyl-1,3-thiazoles | Compounds 7a, 7b, 7c | 3.9 | Four times lower MIC than fluconazole. | [9] |
| Heteroaryl(aryl) Thiazoles | Compound 9 | 0.06–0.23 | T. viride: 0.08, A. niger: 0.11 | [6] |
| Compound 8 | 0.08–0.23 | T. viride: 0.08, A. niger: 0.11 | [6] | |
| Benzothiazole Derivatives | Compound 14 | 50-75 | - | [10] |
Table 3: Enzyme Inhibitory Activity of Thiazole Derivatives
| Compound Class | Target Enzyme | IC50 | Reference |
| 2-Phenylacetamido-Thiazoles | E. coli KAS III (FabH) | 5.3 µM | [4] |
| Thiazole Derivatives | E. coli FabH | 5.8 µM to 48.1 µM | [11] |
| Pyrazole-Thiazole Hybrids | DNA Gyrase | 12.27–31.64 µM | [2][3] |
| DHFR | 0.52–2.67 µM | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the consistent and reproducible evaluation of novel antimicrobial candidates. The following are standard protocols for key in vitro assays.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
- Test Compounds: Prepare a stock solution of the thiazole derivative in a suitable solvent (e.g., DMSO). Further dilutions are made in the appropriate broth.
- Bacterial/Fungal Strains: Use fresh, overnight cultures of the test microorganisms.
- Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.
2. Inoculum Preparation:
- Aseptically transfer colonies of the microorganism into a sterile broth.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute the standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
- Add 100 µL of sterile broth to all wells of a 96-well plate.
- Add 100 µL of the test compound stock solution to the first well of each row.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.
- Add 100 µL of the prepared inoculum to each well.
- Include a growth control (inoculum without compound) and a sterility control (broth only).
4. Incubation and Reading:
- Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
- The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Protocol 2: Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.
1. Preparation of Materials:
- Test Compounds: Prepare solutions of the thiazole derivatives at known concentrations.
- Bacterial/Fungal Strains: Use standardized inoculum as described in the broth microdilution protocol.
- Media: Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi.
- Equipment: Sterile petri dishes, sterile cork borer, micropipettes.
2. Assay Procedure:
- Inoculate the surface of the agar plates uniformly with the microbial suspension using a sterile swab.
- Allow the plates to dry for a few minutes.
- Aseptically create wells in the agar using a sterile cork borer.
- Add a defined volume (e.g., 100 µL) of the test compound solution into each well.
- Include positive (known antibiotic) and negative (solvent) controls.
3. Incubation and Measurement:
- Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
- Measure the diameter of the zone of inhibition (clear area around the well) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 3: In Vitro DNA Gyrase Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
1. Preparation of Materials:
- Test Compounds: Prepare serial dilutions of the thiazole derivative.
- Enzyme and Substrate: Purified DNA gyrase and relaxed plasmid DNA (e.g., pBR322).
- Reagents: Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, ATP), stop solution (containing SDS, EDTA, loading dye).
- Equipment: Agarose gel electrophoresis system, gel documentation system.
2. Assay Procedure:
- In a reaction tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
- Initiate the reaction by adding DNA gyrase.
- Include a positive control (enzyme without inhibitor) and a negative control (DNA without enzyme).
- Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
- Terminate the reaction by adding the stop solution.
3. Analysis:
- Load the reaction mixtures onto an agarose gel.
- Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
- Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide).
- Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the positive control.
Protocol 4: In Vitro FabH Enzyme Inhibition Assay
This assay determines the inhibitory effect of a compound on the β-ketoacyl-acyl carrier protein synthase III (FabH) enzyme, which is crucial for bacterial fatty acid synthesis.
1. Preparation of Materials:
- Test Compounds: Prepare serial dilutions of the thiazole derivative.
- Enzyme and Substrates: Purified FabH enzyme, acyl-CoA (e.g., acetyl-CoA), and malonyl-ACP.
- Reagents: Assay buffer, detection reagents (e.g., radiolabeled substrates or a coupled spectrophotometric assay system).
- Equipment: Scintillation counter or spectrophotometer.
2. Assay Procedure (Radiolabeled Method):
- In a reaction tube, combine the assay buffer, radiolabeled acetyl-CoA, malonyl-ACP, and the test compound.
- Initiate the reaction by adding the FabH enzyme.
- Incubate at 37°C for a defined period.
- Stop the reaction and separate the product from the unreacted substrate (e.g., by precipitation and filtration).
3. Analysis:
- Quantify the amount of radiolabeled product formed using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.
- Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
Visualizations
The following diagrams illustrate key concepts in the discovery and mechanism of action of thiazole-based antimicrobials.
Caption: Workflow for Antimicrobial Drug Discovery of Thiazole Derivatives.
Caption: Mechanism of Action: Inhibition of DNA Gyrase by Thiazole Derivatives.
Caption: Mechanism of Action: Inhibition of FabH by Thiazole Derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Anticancer Agents from 2-Aminothiazole Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis and evaluation of 2-aminothiazole-based compounds as potential anticancer agents. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including approved anticancer drugs like Dasatinib.[1][2] These compounds have garnered significant interest due to their potent and diverse mechanisms of action, which include the inhibition of key signaling pathways and the disruption of cellular processes essential for cancer cell proliferation and survival.[3][4]
This guide details the synthetic methodologies for preparing these compounds, provides protocols for key biological assays to evaluate their efficacy, and presents quantitative data to facilitate the comparison of different derivatives. Furthermore, it visualizes the primary signaling pathways targeted by these agents to provide a deeper understanding of their mechanism of action.
I. Synthesis of 2-Aminothiazole Derivatives
The most common and versatile method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis .[5][6][7] This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea, to form the thiazole ring.[5][6] Variations of this method, including one-pot and microwave-assisted procedures, have been developed to improve efficiency and yield.[8][9]
Experimental Protocol: Generalized Hantzsch Thiazole Synthesis
This protocol describes a general procedure for the synthesis of a 2-aminothiazole derivative, which can be adapted for various substituted α-haloketones and thioureas.
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)
-
Thiourea (or substituted thiourea) (1.0 - 1.5 eq)
-
Solvent (e.g., Ethanol, Methanol, or DMF)
-
Base (optional, e.g., sodium acetate, pyridine, or triethylamine)
-
Stir bar and round-bottom flask
-
Reflux condenser or heating block
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvent (e.g., Ethanol)
Procedure:
-
In a round-bottom flask, dissolve the α-haloketone (1.0 eq) and thiourea (1.0 - 1.5 eq) in a suitable solvent (e.g., ethanol).
-
Add a base (optional, depending on the specific reactants and desired reaction conditions).
-
Add a stir bar and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux (typically 70-80°C) and stir for 2-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.[10]
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-aminothiazole derivative.
-
Dry the purified product under vacuum. The structure of the synthesized compound should be confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry.[5]
One-Pot Variation: A facile one-pot synthesis can be achieved by reacting an aromatic methyl ketone with thiourea in the presence of a brominating agent like copper(II) bromide, which generates the α-bromoketone in situ.[7]
Microwave-Assisted Variation: For rapid and high-yield synthesis, the reaction can be performed in a sealed microwave reactor. Typically, the reactants are mixed in a suitable solvent (e.g., methanol) and irradiated at a specific temperature and pressure for a shorter duration (e.g., 30 minutes).[8]
II. Biological Evaluation of 2-Aminothiazole Anticancer Agents
A series of in vitro assays are crucial for determining the anticancer potential and mechanism of action of newly synthesized 2-aminothiazole derivatives.
A. Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Viable cells will metabolize the MTT into a purple formazan product. Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[11]
B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the 2-aminothiazole derivative at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[12]
C. Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) and can reveal if a compound induces cell cycle arrest.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the 2-aminothiazole derivative for a predetermined time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is quantified. An accumulation of cells in the G2/M phase is a common indicator of tubulin-targeting agents.[4][12]
D. Western Blot Analysis for Key Signaling Proteins
Western blotting is used to detect and quantify specific proteins to understand the effect of a compound on signaling pathways. For 2-aminothiazole derivatives, key targets often include proteins in the PI3K/Akt pathway.
Experimental Protocol: Western Blot for PI3K/Akt Pathway
-
Protein Extraction: Treat cells with the 2-aminothiazole derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-PI3K, PI3K, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
E. Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the in vitro polymerization of purified tubulin.
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer. Prepare solutions of GTP, the test compound, and positive (e.g., Paclitaxel) and negative (e.g., Colchicine) controls.
-
Assay Setup: In a 96-well black microplate, add the test compound at various concentrations.
-
Reaction Initiation: Add the tubulin solution containing GTP and a fluorescent reporter (e.g., DAPI) to each well.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader and measure the fluorescence intensity at regular intervals for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity against time. The rate and extent of polymerization can be determined, and the IC50 for tubulin polymerization inhibition can be calculated.[4]
III. Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of selected 2-aminothiazole derivatives from the literature.
Table 1: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (6a) | HeLa (Cervical) | 1.6 ± 0.8 | |
| A549 (Lung) | 4.5 ± 0.6 | ||
| MCF-7 (Breast) | 25.3 ± 2.1 | ||
| 2,4-disubstituted thiazole amide (28) | HT29 (Colon) | 0.63 | [3] |
| HeLa (Cervical) | 6.05 | [3] | |
| A549 (Lung) | 8.64 | [3] | |
| 2-anilino-4-amino-5-(p-methylbenzoyl)thiazole (5t) | HeLa (Cervical) | - | |
| TH-39 | K562 (Leukemia) | 0.78 | [3] |
| Valine prodrug of 2-aminothiazole (19) | HCT15 (Colon) | Potent Cytotoxicity | [3] |
Table 2: Effects of 2-Aminothiazole Derivatives on Cell Cycle and Apoptosis
| Compound/Derivative | Cancer Cell Line | Effect on Cell Cycle | Apoptosis Induction | Reference |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (6a) | HeLa (Cervical) | G1-phase arrest | Induced apoptosis | |
| TH-39 | K562 (Leukemia) | G0/G1 arrest | Induced apoptosis (caspase-3 activation, Bcl-2 down-regulation, Bax up-regulation) | [3] |
| Valine prodrug of 2-aminothiazole (19) | HL60 (Leukemia) | G2/M arrest | - | [3] |
| 2-anilino-4-amino-5-aroylthiazoles | HeLa (Cervical) | G2/M arrest | Induced apoptosis | |
| KPNB1 inhibitor (1) | SK-OV3 (Ovarian) | G2/M arrest | Induced apoptosis via intrinsic pathway | |
| 2-(substituted)amino-1,3-thiazole (4b) | HL-60 (Leukemia) | G2/M arrest | Pre-G1 apoptosis, 4-fold increase in caspase 3 |
IV. Signaling Pathways and Mechanisms of Action
2-aminothiazole derivatives exert their anticancer effects through various mechanisms, primarily by targeting key signaling pathways involved in cell growth, proliferation, and survival.
A. Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer. Several 2-aminothiazole derivatives have been identified as inhibitors of this pathway.[3]
References
- 1. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-acylation of Methyl 2-amino-4-methylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-acylation of Methyl 2-amino-4-methylthiazole-5-carboxylate is a pivotal chemical transformation in the synthesis of a wide array of biologically active molecules. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Derivatization of the exocyclic 2-amino group via acylation is a key strategy for modulating the pharmacological properties of these compounds, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[1] This document provides detailed experimental protocols for the N-acylation of this compound using common acylating agents, a comparative summary of reaction conditions, and a visual representation of the experimental workflow.
Data Presentation: Comparative Summary of N-Acylation Reactions
The following table summarizes various N-acylation strategies for 2-aminothiazole derivatives, offering a comparative overview of reagents, reaction conditions, and reported yields. This data can guide the selection of an appropriate protocol based on the desired acyl group and available resources.
| Acylation Type | Acylating Agent | Substrate | Solvent | Conditions | Yield (%) |
| Acetylation | Acetic Anhydride | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Acetic Anhydride (reagent and solvent) | Not specified | High |
| Sulfonylation | Arylsulfonyl Chlorides | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Pyridine | Not specified | High |
| Acylation | Acetyl chloride | 2-aminothiazole | Dry Acetone | Reflux, 2h | Not specified, solid product obtained |
| Benzoylation | Benzoyl chloride | 2-amino-4-phenylthiazole | Dry Pyridine | Not specified | High |
| Acylation | 3-(trifluoromethyl)benzoyl chloride | Thioamide precursor | DCM, THF | 50°C, 30 min; then RT | 60-77 |
| Acylation | Chloroacetyl chloride | 2-aminothiazole derivative | Basic conditions | Not specified | Not specified |
Note: The data presented is a compilation from various sources and may involve different substituted 2-aminothiazole substrates. Yields are highly dependent on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: N-Acetylation using Acetic Anhydride
This protocol is adapted from the acylation of the corresponding ethyl ester and is suitable for producing the N-acetyl derivative.[2][3]
Materials:
-
This compound
-
Acetic anhydride
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Deionized water
Procedure:
-
Place this compound into a round-bottom flask.
-
Add an excess of acetic anhydride to the flask to act as both the acylating agent and the solvent.
-
Stir the mixture at room temperature for 30 minutes.
-
Gently heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker of ice-cold water to quench the excess acetic anhydride.
-
Stir the resulting mixture until a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold deionized water to remove any residual acetic acid.
-
Dry the purified N-acetylated product, Methyl 2-acetylamino-4-methylthiazole-5-carboxylate, in a vacuum oven.
Protocol 2: N-Acylation using Acid Chlorides in Pyridine
This protocol is a general method for the acylation of 2-aminothiazoles using various acid chlorides.[2][3][4][5]
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, substituted benzoyl chlorides)
-
Dry pyridine
-
Round-bottom flask with a stir bar
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Dichloromethane (DCM) or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in dry pyridine in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the desired acyl chloride (1.1 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane or ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure N-acylated product.
Mandatory Visualization
The following diagram illustrates the general workflow for the N-acylation of this compound.
Caption: General workflow for the N-acylation of the starting material.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hantzsch Thiazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Hantzsch thiazole synthesis. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the Hantzsch thiazole synthesis, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: My Hantzsch thiazole synthesis is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?
A: Low yields in the Hantzsch synthesis can be attributed to several factors, ranging from reactant quality to suboptimal reaction conditions. Here are key areas to investigate:
-
Reactant Purity and Stability: The purity of the starting materials, namely the α-haloketone and the thioamide, is crucial for a successful reaction.[1] Impurities can participate in side reactions, consuming the reactants and complicating the purification process. The stability of the thioamide can also be a limiting factor, particularly under acidic conditions.[1]
-
Solution: Ensure the purity of your reactants through appropriate purification techniques (e.g., recrystallization, distillation) before use. It is often recommended to use anhydrous solvents, as the presence of water can be detrimental in some cases.[1]
-
-
Reaction Conditions:
-
Solvent Choice: The solvent plays a significant role in both the reaction rate and the final yield. The optimal solvent is dependent on the specific substrates being used.[1] For instance, in some one-pot, three-component syntheses, solvents like 1-butanol, 2-propanol, and water have proven effective under reflux conditions.[1] Methanol is also a commonly used solvent, particularly in microwave-assisted syntheses.[1]
-
Solution: Conduct small-scale solvent screening experiments to identify the most suitable solvent for your particular reaction. A mixture of ethanol and water (1:1 v/v) at reflux has been shown to improve yields significantly in certain cases.
-
-
Temperature and Reaction Time: Conventional heating methods often necessitate several hours of refluxing.[1] In contrast, microwave-assisted synthesis can dramatically reduce reaction times to mere minutes, typically conducted at temperatures between 90-130°C.[1]
-
Solution: Monitor your reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. If using conventional heating, ensure a consistent and appropriate reflux temperature. For faster and often cleaner reactions, consider employing a microwave reactor.
-
-
-
Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion and the formation of side products.
-
Solution: Carefully verify the stoichiometry of your reactants. A common protocol involves using a slight excess of the thioamide.
-
Issue 2: Formation of Impurities and Side Products
Q: My reaction mixture shows multiple spots on the TLC plate, indicating the presence of impurities. What are the common side products in Hantzsch synthesis and how can I minimize their formation?
A: The formation of side products is a common challenge. Key factors influencing this are reaction conditions and the nature of the starting materials.
-
Common Side Products: While the Hantzsch synthesis is generally high-yielding, potential side reactions can occur. These can include the formation of isomeric thiazole products when using unsymmetrical thioamides, or byproducts from the decomposition of reactants under harsh conditions.
-
Minimizing Side Product Formation:
-
Control of Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the degradation of both starting materials and the desired product.
-
Solution: Monitor the reaction closely by TLC to stop it once the starting materials are consumed and the product spot is maximized.
-
-
pH Control: The pH of the reaction medium can influence the reaction pathway and the formation of byproducts.
-
Solution: For reactions sensitive to pH, consider using a buffer or carefully controlling the addition of any acidic or basic reagents.
-
-
Reactant Quality: As mentioned previously, impurities in the starting materials are a primary source of unwanted side reactions.
-
Solution: Use highly pure reactants.
-
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to isolate a pure product from my reaction mixture. What are the recommended purification techniques for thiazole derivatives?
A: The purification strategy depends on the physical properties of your synthesized thiazole.
-
Precipitation and Filtration: Many thiazole products, especially 2-aminothiazoles, are poorly soluble in water and can be precipitated by neutralizing the reaction mixture.[2]
-
Recrystallization: This is a standard technique for purifying solid products.
-
Procedure: Choose a solvent or a solvent mixture in which your product is soluble at high temperatures but sparingly soluble at room temperature. Common solvents for recrystallizing thiazoles include ethanol, methanol, or mixtures with water.
-
-
Column Chromatography: For complex mixtures or non-crystalline products, column chromatography is a powerful purification method.
-
Procedure: The choice of stationary phase (typically silica gel) and mobile phase (eluent) is critical. The ideal eluent system can be determined by running TLC plates with different solvent mixtures (e.g., ethyl acetate/hexane). The goal is to find a system that provides good separation between your product and the impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide. The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone (an SN2 reaction). This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring.
Q2: Can I use catalysts to improve the reaction?
A2: While the traditional Hantzsch synthesis is often performed without a catalyst, certain variations can benefit from their use. For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst in one-pot, three-component syntheses, leading to high yields under both conventional heating and ultrasonic irradiation.
Q3: How can I control the regioselectivity when using an N-substituted thiourea?
A3: When using an N-monosubstituted thiourea, there is a possibility of forming two different isomeric products. The reaction conditions, particularly the solvent and pH, can influence the regioselectivity. Performing the reaction in a neutral solvent typically leads to the formation of 2-(N-substituted amino)thiazoles. Conversely, conducting the synthesis under acidic conditions can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.
Q4: Are there greener alternatives to the traditional Hantzsch synthesis?
A4: Yes, several environmentally benign approaches have been developed. These include:
-
Microwave-assisted synthesis: This method significantly reduces reaction times and often leads to cleaner products and higher yields.
-
Ultrasonic irradiation: Similar to microwave synthesis, ultrasound can accelerate the reaction and improve yields.
-
Solvent-free conditions: In some cases, the reaction can be carried out by grinding the reactants together, eliminating the need for a solvent.
-
Use of green catalysts: Employing reusable solid acid catalysts can make the process more environmentally friendly.
Data Presentation
The following tables summarize quantitative data on the optimization of Hantzsch thiazole synthesis under various conditions.
Table 1: Optimization of Reaction Conditions for a One-Pot Hantzsch Thiazole Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | - | Water | 25 | 5 | No reaction |
| 2 | - | Water | Reflux | 5 | 50 |
| 3 | - | Ethanol | 25 | 5 | No reaction |
| 4 | - | Ethanol | Reflux | 5 | 65 |
| 5 | - | Methanol | 25 | 5 | No reaction |
| 6 | - | Methanol | Reflux | 5 | 60 |
| 7 | - | 1-Butanol | Reflux | 5 | 70 |
| 8 | - | 2-Propanol | Reflux | 5 | 68 |
| 9 | - | Ethanol/Water (1:1) | Reflux | 5 | 75 |
| 10 | SiW.SiO₂ (5) | Ethanol/Water (1:1) | Reflux | 3.5 | 80 |
| 11 | SiW.SiO₂ (10) | Ethanol/Water (1:1) | Reflux | 3 | 85 |
| 12 | SiW.SiO₂ (15) | Ethanol/Water (1:1) | Reflux | 2 | 87 |
| 13 | SiW.SiO₂ (20) | Ethanol/Water (1:1) | Reflux | 2 | 87 |
| 14 | SiW.SiO₂ (15) | Ethanol/Water (1:1) | 25 | 2 | 20 |
| 15 | SiW.SiO₂ (15) | Ethanol/Water (1:1) | 45 | 2 | 55 |
| 16 | SiW.SiO₂ (15) | Ethanol/Water (1:1) | 65 | 2 | 87 |
Data adapted from a study on the one-pot synthesis of Hantzsch thiazole derivatives.
Table 2: Comparison of Conventional Heating and Microwave Irradiation
| Entry | Method | Temperature (°C) | Time | Yield (%) |
| 1a | Conventional | 65 | 3.5 h | 87 |
| 1b | Ultrasonic | Room Temp. | 2 h | 87 |
| 2a | Conventional | 65 | 3 h | 88 |
| 2b | Ultrasonic | Room Temp. | 2 h | 88 |
| 3a | Conventional | 65 | 2.5 h | 90 |
| 3b | Ultrasonic | Room Temp. | 1.5 h | 90 |
This table illustrates that ultrasonic irradiation can significantly reduce reaction times without compromising the yield compared to conventional heating.
Experimental Protocols
Protocol 1: General Procedure for Conventional Hantzsch Thiazole Synthesis
This protocol describes a typical synthesis of a 2-aminothiazole derivative.
-
Reactant Preparation: In a round-bottom flask, combine the α-haloketone (1 mmol) and the thiourea derivative (1.1 mmol).
-
Solvent Addition: Add a suitable solvent (e.g., 5 mL of ethanol).
-
Reaction: Heat the mixture to reflux with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker containing a cold solution of 5% sodium carbonate to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Purification: Wash the collected solid with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent if necessary.
Protocol 2: General Procedure for Microwave-Assisted Hantzsch Thiazole Synthesis
This protocol provides a general method for a rapid synthesis using microwave irradiation.
-
Reactant Mixture: In a specialized microwave reaction vessel, combine the α-haloketone (1 mmol) and the thiourea derivative (1 mmol).
-
Solvent Addition: Add 2 mL of a suitable solvent (e.g., methanol).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 90°C) for a specified time (e.g., 30 minutes).
-
Work-up: After the reaction is complete and the vessel has cooled, collect the solid product by filtration.
-
Purification: Wash the product with a small amount of cold solvent (e.g., methanol) to remove any unreacted starting materials. Microwave synthesis often results in a cleaner product, potentially reducing the need for further purification.
Visualizations
The following diagrams illustrate key workflows and logical relationships in optimizing Hantzsch thiazole synthesis.
Caption: General experimental workflow for Hantzsch thiazole synthesis.
Caption: Troubleshooting logic for low yield in Hantzsch synthesis.
References
Technical Support Center: Synthesis of Methyl 2-amino-4-methylthiazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-4-methylthiazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method for synthesizing this compound is a variation of the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halo-β-ketoester with a thioamide. In this specific synthesis, the typical starting materials are methyl acetoacetate, a halogenating agent (such as N-bromosuccinimide (NBS) or sulfuryl chloride to form the α-halo intermediate in situ), and thiourea. One-pot procedures where the halogenation and cyclization occur sequentially in the same reaction vessel are often employed for their efficiency.[1]
Q2: What are the potential side products in this synthesis?
Several side products can form under various conditions. The most common include:
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2-Imino-4-methyl-5-methoxycarbonyl-2,3-dihydrothiazole: An isomer of the desired product that can form under acidic conditions.
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2-Amino-4-methylthiazole-5-carboxylic acid: Resulting from the hydrolysis of the methyl ester group, especially during aqueous workup or under acidic or basic conditions.
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Unreacted Starting Materials: Incomplete conversion can leave residual methyl acetoacetate, its halogenated derivative, or thiourea.
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Dimerization/Polymerization Products: Under certain conditions, side reactions involving the reactive intermediates can lead to higher molecular weight impurities.
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Pseudothiohydantoin: Can be formed from the reaction of thiourea with an incorrect starting material like ethyl chloroacetate, highlighting the importance of using the correct α-halo-β-ketoester.
Q3: How can I minimize the formation of the 2-imino tautomer?
The formation of the 2-imino-2,3-dihydrothiazole isomer is more prevalent under acidic conditions, particularly when using N-substituted thioureas.[2] While less common with unsubstituted thiourea, maintaining a neutral or slightly basic pH during the cyclization and workup can help minimize its formation. Careful control of the reaction temperature can also be beneficial.
Q4: What are the best practices for the purification of the final product?
Purification is typically achieved through recrystallization.[1] Common solvents for recrystallization include ethanol, ethyl acetate, or mixtures containing these solvents. The crude product is often first isolated by filtration after adjusting the pH of the reaction mixture to precipitate the product. Washing the filtered solid with water can help remove inorganic salts and water-soluble impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Halogenation of Methyl Acetoacetate | Ensure the complete conversion of methyl acetoacetate to its α-halo derivative before the addition of thiourea. Monitor the reaction by TLC or GC. | The Hantzsch synthesis requires the α-haloketoester for cyclization. Unreacted methyl acetoacetate will not participate in the desired reaction. |
| Incorrect Stoichiometry | Carefully control the molar ratios of the reactants. A slight excess of thiourea may be beneficial in some cases to ensure complete consumption of the electrophilic intermediate. | Deviations from the optimal stoichiometry can lead to incomplete reactions and the formation of side products. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature for both the halogenation and cyclization steps. The halogenation is often performed at a lower temperature, while the cyclization may require heating. | Excessively high temperatures can lead to the decomposition of reactants or products and the formation of tars, while temperatures that are too low will result in slow or incomplete reactions. |
| Inappropriate pH during Workup | Carefully adjust the pH of the reaction mixture during workup to ensure complete precipitation of the product. The amino group on the thiazole ring can be protonated at low pH, increasing its solubility in aqueous solutions. | The solubility of the product is pH-dependent. Finding the optimal pH for precipitation is crucial for maximizing the isolated yield. |
| Product Loss During Recrystallization | Use a minimal amount of a suitable hot solvent for recrystallization and allow for slow cooling to maximize crystal formation. | Using an excessive amount of solvent or cooling too rapidly can result in a significant portion of the product remaining in the mother liquor. |
Problem 2: Presence of a Major Impurity with a Similar Mass in MS Analysis
Possible Cause & Identification
This is often indicative of the formation of the isomeric side product, 2-Imino-4-methyl-5-methoxycarbonyl-2,3-dihydrothiazole .
-
Identification: The amino and imino tautomers can often be distinguished by ¹H NMR spectroscopy. The chemical shifts of the protons on the thiazole ring and the N-H protons will differ between the two isomers. In some cases, IR spectroscopy can also be useful, as the C=N and N-H stretching frequencies may differ.
Solutions
| Troubleshooting Step | Rationale |
| Control Reaction pH | As mentioned in the FAQs, avoid acidic conditions during the reaction and workup to disfavor the formation of the imino tautomer. The use of a non-acidic solvent and a mild base during workup is recommended. |
| Optimize Reaction Time and Temperature | Prolonged reaction times or excessively high temperatures might promote isomerization. Aim for the shortest reaction time that provides a good conversion to the desired product. |
Problem 3: Product is a Carboxylic Acid Instead of a Methyl Ester
Possible Cause & Identification
This indicates the hydrolysis of the methyl ester to the corresponding carboxylic acid.
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Identification: The presence of the carboxylic acid can be confirmed by several analytical techniques:
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¹H NMR: The disappearance of the methyl ester singlet (around 3.8 ppm) and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm).
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IR Spectroscopy: The appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the carbonyl (C=O) stretching frequency.
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Mass Spectrometry: A decrease in the molecular weight corresponding to the loss of a methyl group and the addition of a hydrogen atom.
-
Solutions
| Troubleshooting Step | Rationale |
| Avoid Harsh Acidic or Basic Conditions | Minimize exposure of the product to strong acids or bases, especially at elevated temperatures during workup and purification. |
| Use Anhydrous Solvents | Ensure that the solvents used in the reaction are sufficiently dry, especially if the reaction is run at elevated temperatures for an extended period. |
| Modify Workup Procedure | If an aqueous workup is necessary, perform it at a low temperature and minimize the contact time. Neutralize the reaction mixture carefully to a pH where the ester is stable. |
Experimental Protocols & Methodologies
A general one-pot experimental protocol for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, which can be adapted for the methyl ester, is as follows:
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Halogenation: Methyl acetoacetate is dissolved in a suitable solvent (e.g., a mixture of water and THF).
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The solution is cooled (e.g., to 0°C), and a halogenating agent like N-bromosuccinimide (NBS) is added portion-wise.
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The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
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Cyclization: Thiourea is then added to the reaction mixture.
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The mixture is heated (e.g., to 80°C) for a few hours.
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Workup and Purification: After cooling, the reaction mixture is filtered. The pH of the filtrate is adjusted with a base (e.g., ammonia water) to precipitate the crude product. The precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent like ethyl acetate to yield the pure product.
Visualizations
Hantzsch Thistle Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of the target compound.
Potential Side Product Formation Pathways
Caption: Logical relationships leading to common side products.
References
- 1. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Aminothiazole-5-carboxylates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-aminothiazole-5-carboxylates and improving yields.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2-aminothiazole-5-carboxylates.
Issue 1: Low or No Product Yield
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Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
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Answer: Low or no yield in the synthesis of 2-aminothiazole-5-carboxylates can stem from several factors. Systematically evaluating each step of your process is crucial for identifying the root cause.
Possible Causes and Solutions:
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Purity of Starting Materials: The quality of your reactants is paramount. Ensure that your α-halocarbonyl compounds and thiourea derivatives are pure. Impurities can lead to unwanted side reactions and inhibit the formation of the desired product.
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Reaction Conditions: The reaction temperature and time are critical parameters. For the Hantzsch thiazole synthesis, reactions are often carried out under reflux.[1] Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Refer to the detailed experimental protocols below for specific guidance.
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Incorrect Stoichiometry: The molar ratio of reactants can significantly impact the reaction outcome. Verify the stoichiometry of your α-halocarbonyl compound and thiourea derivative.
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Inefficient Cyclization: The key ring-forming step may be inefficient. The choice of solvent can influence the cyclization process. Alcohols like ethanol or methanol are commonly used. In some cases, a biphasic solvent system may be beneficial.[1]
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Product Degradation: The desired 2-aminothiazole-5-carboxylate may be susceptible to degradation under the reaction or work-up conditions. Consider analyzing the reaction mixture at different time points to monitor product formation and potential decomposition.
-
Issue 2: Formation of Impurities and Side Products
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Question: My final product is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?
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Answer: The formation of impurities is a common challenge. Understanding the potential side reactions can help in devising strategies to minimize their occurrence.
Common Side Reactions and Mitigation Strategies:
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Formation of By-products from α-Halocarbonyl Compounds: Self-condensation of the α-halocarbonyl compound can occur, especially in the presence of a base. Ensure slow addition of reagents and maintain optimal reaction temperatures.
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Thiourea Decomposition: Thiourea can decompose under harsh reaction conditions. Avoid excessively high temperatures and prolonged reaction times.
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Oxidation of the Thiazole Ring: The thiazole ring can be susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.
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Hydrolysis of the Ester Group: If your target molecule contains an ester functional group, it may be prone to hydrolysis, particularly under acidic or basic conditions during work-up. Use mild work-up procedures and control the pH carefully.
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Issue 3: Difficulty in Product Isolation and Purification
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Question: I am struggling to isolate and purify my target 2-aminothiazole-5-carboxylate. What are the recommended procedures?
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Answer: Effective isolation and purification are critical for obtaining a high-purity product.
Isolation and Purification Techniques:
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Precipitation/Crystallization: The product can often be precipitated by adjusting the pH of the reaction mixture or by adding a suitable anti-solvent.
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Recrystallization: This is a powerful technique for purifying solid products.[1] The choice of solvent is crucial. Common solvent systems for recrystallization of 2-aminothiazole-5-carboxylates include:
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Column Chromatography: For challenging separations, column chromatography using silica gel can be employed. The appropriate eluent system will depend on the polarity of your specific compound.
-
Frequently Asked Questions (FAQs)
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Question: What are the most common synthetic routes for preparing 2-aminothiazole-5-carboxylates?
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Answer: The two primary and industrially relevant methods are the Hantzsch thiazole synthesis and a multi-step synthesis starting from acrylamide precursors.[2] The Hantzsch synthesis involves the reaction of an α-halocarbonyl compound with a thiourea derivative and is a classic and widely used method.[2][3] The acrylamide-based route is a more modern approach that can offer high efficiency and chemoselectivity.[2]
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Question: How can I improve the yield of the Hantzsch thiazole synthesis for my specific substrate?
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Answer: To optimize the yield, consider the following factors:
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Solvent: While alcohols are common, exploring other solvents or solvent mixtures may improve solubility and reaction rates.
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Temperature: A systematic study of the reaction temperature can help find the optimal balance between reaction rate and prevention of side reactions.
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Catalyst: While the Hantzsch synthesis is often performed without a catalyst, acidic or basic catalysts can sometimes accelerate the reaction. However, their use should be carefully evaluated to avoid promoting side reactions.
-
-
Question: Are there any safety precautions I should be aware of when working with the reagents for this synthesis?
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Answer: Yes, always consult the Safety Data Sheet (SDS) for each reagent. α-Halocarbonyl compounds are often lachrymatory and corrosive. Thiourea and its derivatives can be toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Data Presentation
Table 1: Comparison of Synthetic Routes for 2-Aminothiazole-5-carboxamides
| Feature | Hantzsch Thiazole Synthesis | Acrylamide Precursor Route |
| Starting Materials | α-halocarbonyl compound, thiourea derivative | Acrylamide derivatives |
| Key Steps | Condensation and cyclization | Multi-step including amide formation |
| Advantages | Classic, well-established method | High efficiency, good chemoselectivity |
| Considerations | Availability and stability of α-halocarbonyls | Longer synthetic sequence |
Table 2: Typical Reaction Conditions for Hantzsch-Type Synthesis
| Parameter | Condition | Reference |
| Reactants | 2,3-Dichloroacryloyl Chloride, 2-chloro-6-methylaniline | [2] |
| Solvent | Tetrahydrofuran (THF) | [2] |
| Temperature | 10-20 °C | [2] |
| Yield | 74% | [2] |
Table 3: Purification Parameters
| Method | Solvent System | Temperature Range (°C) | Preferred Temperature (°C) | Reference |
| Recrystallization | THF/Hexane, Methanol/Water | -20 to 100 | 0 to 60 | [1][2] |
| Recrystallization | C5-C8 alkanes, C4-C8 ethers, C4-C8 esters | -20 to 100 | 0 to 60 | [1][2] |
Experimental Protocols
Protocol 1: Hantzsch-Type Synthesis from 2,3-Dichloroacryloyl Chloride
This protocol is adapted from an industrial process and is suitable for large-scale production.[2]
Step 1: Synthesis of the Amide Intermediate
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In a suitable reactor, dissolve the substituted aniline (e.g., 2-chloro-6-methylaniline) in an appropriate solvent such as tetrahydrofuran (THF).
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Cool the solution to a temperature between 10-20°C.
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Slowly add 2,3-dichloroacryloyl chloride to the cooled solution while maintaining the temperature.
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Stir the reaction mixture at this temperature until the reaction is complete (monitor by TLC or other appropriate analytical method).
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Proceed to the next step with the resulting amide intermediate solution.
Step 2: Bromination and Cyclization
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To the solution containing the amide intermediate, add N-bromosuccinimide (NBS) portion-wise, maintaining the reaction temperature.
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After the addition is complete, add thiourea to the reaction mixture.
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Heat the mixture to reflux and maintain for a period sufficient to ensure complete cyclization.
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Upon completion, cool the reaction mixture and proceed with product isolation and purification as described in the troubleshooting section.
Mandatory Visualization
Caption: Workflow for the Hantzsch-based synthesis.
Caption: Workflow for the acrylamide precursor-based synthesis.
Caption: Logical workflow for troubleshooting low yield issues.
References
Troubleshooting low yield in thiazole cyclization reactions.
Technical Support Center: Thiazole Cyclization Reactions
Welcome to the technical support center for thiazole cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding low yields in these critical synthetic transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your thiazole synthesis experiments, with a focus on the widely used Hantzsch thiazole synthesis.
Issue 1: Low or No Product Yield
Q1: My Hantzsch thiazole synthesis is resulting in a very low yield or no product at all. What are the most common contributing factors?
A: Low yields in the Hantzsch synthesis, a robust reaction forming thiazoles from α-haloketones and thioamides, can often be traced back to several key factors:
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Poor Quality of Starting Materials: The purity and stability of your reactants are paramount.
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α-Haloketones: These reagents can be unstable and degrade over time, especially if they are sensitive to light or moisture. It is crucial to use freshly prepared or purified α-haloketones for the best results. Their reactivity is influenced by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond.[1]
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Thioamides/Thiourea: Ensure the thioamide or thiourea is of high purity. Impurities can lead to unwanted side reactions.
-
-
Suboptimal Reaction Conditions:
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Temperature: The reaction may require specific temperature control. While some reactions proceed at room temperature, others may need heating to reflux.[2][3] Excessively high temperatures can, however, lead to the decomposition of reactants or products.[2]
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Solvent: The choice of solvent is critical. Alcohols like methanol or ethanol are commonly used.[4] A 1:1 mixture of ethanol and water has also been shown to be effective, providing good yields and being an environmentally benign option.[5]
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Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion. It is common to use a slight excess (e.g., 1.5 equivalents) of the thioamide to ensure the complete consumption of the α-haloketone.[4]
-
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Inefficient Cyclization or Intermediate Formation: The reaction proceeds through the formation of an intermediate, followed by cyclization and dehydration.[4][6] If any of these steps are hindered, the overall yield will be low.
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Product Loss During Work-up and Purification: The desired thiazole product might be lost during the extraction and purification steps. Incomplete neutralization of the reaction mixture can lead to the product remaining in the aqueous phase during extraction.[2]
Issue 2: Presence of Significant Impurities or Side Products
Q2: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the common side reactions, and how can I minimize them?
A: The formation of side products is a common reason for low yields of the desired thiazole. Here are some potential side reactions and strategies to mitigate them:
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Formation of Dihydrothiazole Intermediate: Incomplete dehydration of the hydroxythiazoline intermediate can result in the presence of the corresponding dihydrothiazole.
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Solution: Ensure adequate heating and/or acidic conditions to promote the final dehydration step to the aromatic thiazole.
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Reaction of α-Haloketone with Itself (Favorskii Rearrangement): Under basic conditions, α-haloketones can undergo self-condensation or rearrangement.
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Solution: Control the addition of base and maintain an appropriate reaction temperature.
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Formation of Isomeric Products: When using N-monosubstituted thioureas, there is a possibility of forming isomeric products (2-(N-substituted amino)thiazoles vs. 3-substituted 2-imino-2,3-dihydrothiazoles). The regioselectivity can be influenced by the reaction conditions.[7]
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Solution: Running the reaction under neutral conditions typically favors the formation of 2-(N-substituted amino)thiazoles. Acidic conditions may lead to a mixture of isomers.[7]
-
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Degradation of Starting Materials or Product: As mentioned, α-haloketones can be unstable. The thiazole product itself might also be sensitive to harsh reaction or work-up conditions.
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Solution: Use fresh reagents and consider milder reaction conditions. Monitor the reaction progress by TLC to avoid prolonged reaction times that could lead to degradation.
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Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of various reaction parameters on the yield of thiazole synthesis, based on literature data.
Table 1: Effect of Solvent and Temperature on Thiazole Synthesis
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Ethanol | Reflux (78) | 6 | 75 | [2] |
| 2 | Methanol | Reflux (65) | 8 | 68 | [2] |
| 3 | Isopropanol | Reflux (82) | 5 | 78 | [2] |
| 4 | Ethanol/Water (1:1) | 65 | 2-3.5 | 79-90 | [5] |
| 5 | Ethanol/Water (1:1) | Room Temp (Ultrasonic) | 1.5-2 | 79-90 | [5] |
Table 2: Effect of Catalyst on a One-Pot Hantzsch Thiazole Synthesis [5]
| Entry | Catalyst | Amount of Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | None | 0 | Ethanol/Water (1:1) | 65 | 50 |
| 2 | SiW.SiO₂ | 5 | Ethanol/Water (1:1) | 65 | 65 |
| 3 | SiW.SiO₂ | 10 | Ethanol/Water (1:1) | 65 | 78 |
| 4 | SiW.SiO₂ | 15 | Ethanol/Water (1:1) | 65 | 87 |
| 5 | SiW.SiO₂ | 20 | Ethanol/Water (1:1) | 65 | 87 |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis[4]
This protocol describes the synthesis of 2-amino-4-phenylthiazole.
Materials:
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2-Bromoacetophenone (5.0 mmol)
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Thiourea (7.5 mmol)
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Methanol (5 mL)
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5% Sodium Carbonate solution (20 mL)
Procedure:
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In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
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Add methanol and a stir bar.
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Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
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Remove the reaction from heat and allow the solution to cool to room temperature.
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Pour the reaction contents into a 100-mL beaker containing the 5% Na₂CO₃ solution and swirl to mix.
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Filter the resulting precipitate through a Buchner funnel.
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Wash the filter cake with water.
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Spread the collected solid on a tared watch glass and let it air dry.
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Once dry, determine the mass of the product and calculate the percent yield.
Protocol 2: One-Pot, Multi-Component Synthesis of Substituted Hantzsch Thiazole Derivatives[5]
This protocol describes an efficient and environmentally friendly synthesis.
Materials:
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3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
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Substituted Benzaldehyde (1 mmol)
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Silica supported tungstosilicic acid (SiW.SiO₂) (15 mol%)
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Ethanol/Water (1:1, 5 mL)
Procedure under Conventional Heating:
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Combine all reactants and the catalyst in a round-bottom flask.
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Reflux the mixture with stirring at 65°C for 2 to 3.5 hours.
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Monitor the reaction progress by TLC.
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Upon completion, filter the solid and wash with ethanol.
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Dissolve the remaining solid in acetone and filter to remove the catalyst.
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Evaporate the filtrate under vacuum and dry the resulting product in an oven at 60°C.
Procedure under Ultrasonic Irradiation:
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Combine all reactants and the catalyst in a suitable vessel.
-
Subject the mixture to ultrasonic irradiation at room temperature for 1.5 to 2 hours.
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Follow the work-up procedure described for conventional heating.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Hantzsch thiazole synthesis.
Caption: A typical experimental workflow for the Hantzsch thiazole synthesis.
Troubleshooting Logic for Low Yield
This decision tree provides a logical approach to troubleshooting low yields in your thiazole cyclization reaction.
Caption: A decision-making flowchart for troubleshooting low reaction yields.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. mdpi.com [mdpi.com]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Regioselective Synthesis of Unsymmetrical Thiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of unsymmetrical thiazoles. The focus is on preventing the formation of undesired regioisomers, a common challenge in thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing unsymmetrical thiazoles, and which are prone to regioisomer formation?
A1: The most widely used method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1][2] While versatile, the Hantzsch synthesis can lead to mixtures of regioisomers when both the α-haloketone and the thioamide are unsymmetrical. Other methods include the Cook-Heilbron synthesis for 5-aminothiazoles and the Gabriel synthesis.[3] The Cook-Heilbron synthesis, which reacts α-aminonitriles with reagents like carbon disulfide, generally offers good regioselectivity for 5-amino substituted thiazoles.[3]
Q2: What are the primary factors that influence regioselectivity in the Hantzsch thiazole synthesis?
A2: The regioselectivity of the Hantzsch synthesis is primarily dictated by the initial nucleophilic attack of the thioamide's sulfur atom on the α-haloketone. The key factors influencing this step are:
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Steric Hindrance: The sulfur atom will preferentially attack the less sterically hindered carbon of the α-haloketone.
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Electronic Effects: The electrophilicity of the carbonyl carbon and the adjacent carbon bearing the halogen play a crucial role. Electron-withdrawing groups on the ketone can influence the site of attack.
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Reaction Conditions: Temperature, solvent, and the presence of catalysts or acids can significantly alter the reaction pathway and, consequently, the regioisomeric outcome.[4] For instance, conducting the Hantzsch synthesis under acidic conditions has been shown to change the regioselectivity.[4]
Q3: How can I control the reaction conditions to favor the formation of a single regioisomer?
A3: Controlling reaction conditions is a key strategy for achieving regioselectivity. Here are some approaches:
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Microwave Irradiation: This technique can dramatically reduce reaction times and often leads to higher yields and improved regioselectivity.[5]
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Solvent-Free Synthesis: Grinding the reactants together without a solvent can be an environmentally friendly and highly regioselective method.[6]
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Acid Catalysis: The use of acidic conditions can alter the regioselectivity of the Hantzsch synthesis, sometimes favoring the formation of the less common regioisomer.[4]
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Temperature Control: Precise temperature management can help favor one reaction pathway over another, thus improving the ratio of the desired regioisomer.
Q4: Are there alternative synthetic routes that offer better regiocontrol?
A4: Yes, several modern synthetic strategies have been developed to provide better regiocontrol. These include:
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One-pot multi-component reactions: These methods often employ specific catalysts and conditions to ensure high regioselectivity.[5]
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Visible-light mediated synthesis: This emerging technique can offer high regioselectivity under mild and green conditions.
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Use of specific starting materials: The choice of starting materials can be tailored to favor the formation of a specific regioisomer. For example, using α-diazoketones or vinyl azides can lead to highly regioselective transformations.
Troubleshooting Guide: Regioisomer Formation
This guide addresses common issues encountered during the synthesis of unsymmetrical thiazoles and provides actionable solutions.
Issue 1: My reaction produces a mixture of regioisomers, with the undesired isomer being the major product.
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Possible Cause: The reaction conditions may favor the formation of the thermodynamically more stable, yet undesired, regioisomer. The initial nucleophilic attack might be occurring at the "wrong" carbon of the α-haloketone due to subtle electronic or steric effects.
-
Troubleshooting Steps:
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Modify Reaction Temperature: Lowering the reaction temperature may favor the kinetically controlled product, which could be your desired regioisomer. Conversely, if the desired product is the thermodynamically more stable one, increasing the temperature might be beneficial.
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Change the Solvent: The polarity of the solvent can influence the transition states of the competing reaction pathways. Experiment with a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene, dioxane).
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Investigate pH: If using the Hantzsch synthesis, consider adding an acid catalyst. The condensation of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent typically yields 2-(N-substituted amino)thiazoles exclusively. However, under acidic conditions, a mixture with 3-substituted 2-imino-2,3-dihydrothiazoles can be formed, and the ratio can be influenced by the acid concentration.[4]
-
Issue 2: The separation of the resulting regioisomers by column chromatography is extremely difficult.
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Possible Cause: The regioisomers may have very similar polarities, making them co-elute during chromatography.
-
Troubleshooting Steps:
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Optimize Reaction for Higher Selectivity: The most effective solution is to improve the regioselectivity of the reaction itself to minimize the formation of the undesired isomer. Refer to the suggestions in Issue 1.
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Derivative Formation: If the isomers cannot be separated, consider derivatizing the mixture. The different placement of functional groups on the regioisomers might lead to derivatives with significantly different physical properties (e.g., polarity, crystallinity), facilitating their separation.
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Alternative Purification Techniques: Explore other purification methods such as preparative thin-layer chromatography (prep-TLC), high-performance liquid chromatography (HPLC), or crystallization.
-
Data on Regioselective Thiazole Synthesis Methods
The following table summarizes yields for various regioselective thiazole synthesis methods. Note that specific regioisomeric ratios are often not reported, with many procedures claiming "exclusive" or "single isomer" formation.
| Synthetic Method | General Yields | Reaction Time | Key Advantages | Common Drawbacks |
| Hantzsch Synthesis (Acidic Conditions) | Up to 73% for the less common isomer | 20 min | Allows for a change in regioselectivity compared to neutral conditions.[4] | May still produce a mixture of isomers requiring separation.[4] |
| Microwave-Assisted Hantzsch Synthesis | Good to Excellent (79-90%) | 30-175 seconds | Rapid reaction times, high yields, and often high regioselectivity.[5] | Requires specialized microwave equipment. |
| Solvent-Free Hantzsch Synthesis (Grinding) | High | Short | Environmentally friendly, simple workup, high selectivity reported.[6] | May not be suitable for all substrates; scalability can be a concern. |
| One-Pot Multi-Component Synthesis | Good to Excellent (79-90%) | Varies | High efficiency, often high regioselectivity, and use of a reusable catalyst.[5] | Optimization of multiple components and conditions may be required. |
Experimental Protocols
Protocol 1: Regioselective Hantzsch Synthesis under Acidic Conditions
This protocol is adapted from a procedure demonstrating a change in regioselectivity under acidic conditions.[4]
Materials:
-
α-Haloketone (e.g., chloroacetone)
-
N-monosubstituted thiourea (e.g., N-methylthiourea)
-
10M Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
Procedure:
-
In a suitable reaction vessel, dissolve the N-monosubstituted thiourea in a 1:2 mixture of 10M HCl and ethanol.
-
Add the α-haloketone to the solution.
-
Heat the reaction mixture at 80 °C for 20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture carefully with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the regioisomers.
Protocol 2: Solvent-Free Regioselective Hantzsch Synthesis
This protocol is based on an environmentally benign method for the synthesis of thiazole derivatives.[6]
Materials:
-
α-Haloketone (e.g., 2'-hydroxy-5'-chloro-α-haloketone)
-
Thiourea
-
Substituted o-hydroxybenzaldehyde
-
Ethanol (a few drops for wetting)
-
Mortar and pestle
Procedure:
-
In a mortar, combine the α-haloketone and thiourea.
-
Add 2-4 drops of ethanol to wet the mixture.
-
Add the substituted o-hydroxybenzaldehyde to the mortar.
-
Grind the mixture with the pestle at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Continue grinding for the time indicated by TLC for reaction completion.
-
Upon completion, the solid product can be purified by recrystallization from a suitable solvent.
Visualizations
Caption: Troubleshooting workflow for regioisomer formation in unsymmetrical thiazole synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. bepls.com [bepls.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Thiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar thiazole derivatives? A1: The main difficulties arise from their high polarity. This can cause issues like poor retention in reversed-phase chromatography, significant peak tailing in HPLC, and problems with crystallization due to high solubility in common polar solvents.[1] Many polar thiazole derivatives have multiple hydrogen bond donors and acceptors, leading to strong interactions with polar stationary phases and solvents.[1]
Q2: Which chromatographic techniques are most effective for purifying polar thiazole derivatives? A2: The choice of technique depends on the specific properties of the compound.
-
Normal-Phase Chromatography: Often a starting point, using a polar stationary phase like silica gel with a non-polar mobile phase.[2] A gradient elution from a less polar to a more polar solvent is frequently effective.[2]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While challenging due to poor retention, it can be optimized. This method is scalable and can be used for isolating impurities in preparative separations.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often a preferred method for highly polar compounds as it uses a polar stationary phase with a mobile phase high in a less polar organic solvent, which helps retain polar analytes.[1]
-
Ion-Exchange Chromatography (IEC): This technique is highly effective for thiazole derivatives that can be ionized, as it separates them based on their net charge.[1]
-
Alumina Chromatography: For basic compounds that may degrade on acidic silica gel, alumina can be a better alternative.[4]
Q3: My polar thiazole derivative appears to be degrading on the silica gel column. What can I do? A3: Degradation on silica gel can be a significant issue.[5] First, confirm the instability by spotting the compound on a TLC plate, letting it sit for a while, and then eluting to see if degradation products appear (2D TLC).[5] If it is unstable, you can try deactivating the silica gel to reduce its acidity or switch to a different stationary phase like alumina or Florisil.[5]
Q4: Is crystallization a viable purification method for these compounds? A4: Yes, but it can be challenging. An ideal recrystallization solvent should dissolve the thiazole derivative well at high temperatures but poorly at low temperatures.[2][6] Due to their polarity, finding a single suitable solvent can be difficult. Using a binary solvent system, such as ethanol/water or ethyl acetate/hexane, is often a successful strategy.[2][7]
Troubleshooting Guides
This section addresses specific issues that may arise during purification experiments.
Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor or no retention on a C18 (Reversed-Phase) column. | The compound is too polar and has a higher affinity for the mobile phase than the stationary phase.[8] | 1. Increase Mobile Phase Polarity: Gradually increase the aqueous portion of the mobile phase.[8] 2. Use a More Polar Stationary Phase: Consider columns with embedded polar groups (EPG) or phenyl-hexyl phases.[8] 3. Modify Mobile Phase: Add ion-pairing agents for ionizable compounds or adjust the pH. |
| Compound streaks badly or "tails" on silica gel TLC/column. | The compound is highly polar and/or basic, leading to strong, non-ideal interactions with the acidic silica gel.[4] | 1. Adjust Mobile Phase: Add a small amount of a polar modifier like methanol (e.g., 1-10% in dichloromethane).[2][5] 2. Add a Basic Modifier: For basic compounds, add a small percentage of triethylamine (1-2%) or ammonium hydroxide to the eluent to neutralize acidic sites on the silica.[4][8] 3. Switch Stationary Phase: Use alumina or reversed-phase silica gel.[2][4] |
| Compound will not elute from the silica gel column. | The eluent system is not polar enough.[5] | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol) in your mobile phase.[2][5] 2. Try an Aggressive Solvent System: For very polar compounds, systems containing methanol and ammonium hydroxide in dichloromethane can be effective.[5] |
| Poor separation of spots with a large Rf difference on TLC. | One compound might be degrading into the other on the silica gel during elution.[5] The column may have been overloaded with the sample. | 1. Check for Stability: Perform a 2D TLC to check if your compound is stable on silica.[5] 2. Reduce Sample Load: Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight). |
Crystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Compound "oils out" instead of forming crystals. | The solution is too supersaturated, the cooling rate is too fast, or the crystallization temperature is above the compound's melting point.[2][9] | 1. Re-dissolve and Cool Slowly: Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool very slowly by insulating the flask.[2][9] 2. Adjust Solvent: Add a "poor" solvent (anti-solvent) dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to clarify and cool slowly.[2] |
| Compound fails to crystallize from solution. | The solution is not sufficiently supersaturated, or nucleation has not initiated.[9] | 1. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound.[9] 2. Increase Concentration: Slowly evaporate some of the solvent to increase the solute concentration.[9] 3. Cool Further: If at room temperature, try cooling the solution in an ice bath.[9] |
| Low recovery after recrystallization. | The compound has significant solubility in the cold solvent, or too much solvent was used initially.[2] | 1. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[6] 2. Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. 3. Collect a Second Crop: Concentrate the mother liquor (the solution remaining after filtration) and cool it again to recover more material.[6] |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol outlines a general procedure for purifying a polar thiazole derivative using silica gel.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify an appropriate eluent. The ideal solvent system should provide an Rf value of 0.2-0.3 for the target compound and good separation from impurities.[2][8] A common starting point is a mixture of a non-polar solvent (hexane) and a more polar solvent (ethyl acetate). For highly polar thiazoles, a system like dichloromethane/methanol may be necessary.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude compound in a minimum amount of the appropriate solvent (or the eluent itself). Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading), which is often better for polar compounds to ensure a narrow starting band.
-
Elution: Begin elution with the determined solvent system. If separation is poor, a gradient elution can be performed by gradually increasing the proportion of the polar solvent.[2]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization using a Binary Solvent System
This protocol is for purifying a solid polar thiazole derivative when a single ideal solvent cannot be found.
-
Solvent Selection: Identify a "good" solvent that dissolves the compound well when hot and a "poor" solvent (anti-solvent) in which the compound is sparingly soluble, even when hot. The two solvents must be miscible. Common pairs include ethanol/water and ethyl acetate/hexane.[2][7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of the hot "good" solvent needed to completely dissolve the solid.[6]
-
Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution just becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of well-defined crystals.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Visualized Workflows
Caption: Troubleshooting workflow for poor separation in column chromatography.
Caption: Logic diagram for selecting an appropriate purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. reddit.com [reddit.com]
- 5. Purification [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Stability of Thioamides in Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability issues of thioamides in acidic environments.
Frequently Asked Questions (FAQs)
Q1: My thioamide-containing compound is degrading during my experiment, which uses acidic conditions. What is the likely cause?
A1: Thioamides are susceptible to acid-catalyzed hydrolysis. The sulfur atom of the thioamide is nucleophilic and can react under acidic conditions, leading to the breakdown of the molecule. The rate of degradation is dependent on several factors, including the specific thioamide, the pH of the solution, the temperature, and the type of acid used.
Q2: What are the primary degradation products I should expect to see from my thioamide in an acidic solution?
A2: The primary degradation product of a thioamide under acidic hydrolysis is the corresponding amide, along with hydrogen sulfide. For instance, the acid hydrolysis of thioacetamide will yield acetamide and H₂S. In more complex molecules, such as thioamide-containing peptides, a common degradation pathway is an Edman-like degradation. This involves the nucleophilic attack of the thioamide's sulfur atom on the adjacent amide's carbonyl group, leading to cyclization and cleavage of the peptide backbone.
Q3: How can I monitor the degradation of my thioamide compound?
A3: The most common method for monitoring the degradation of thioamides is High-Performance Liquid Chromatography (HPLC) with UV detection. Thioamides typically have a strong UV absorbance at a different wavelength than their corresponding amide degradation products, allowing for the separation and quantification of both the parent compound and its degradants over time. A stability-indicating HPLC method should be developed and validated for this purpose.
Q4: Are there ways to improve the stability of my thioamide in acidic conditions?
A4: Yes, several strategies can be employed. For thioamides within peptides, one effective method is to protect the thioamide group as a thioimidate. This modification reduces the nucleophilicity of the sulfur atom, making it more stable in strong acids like trifluoroacetic acid (TFA) which is often used in peptide synthesis. For general applications, conducting experiments at lower temperatures can significantly slow down the rate of hydrolysis.[1]
Troubleshooting Guide
Problem 1: I am seeing complete or near-complete degradation of my thioamide very quickly in my acidic mobile phase for HPLC.
-
Possible Cause: The acidic modifier in your mobile phase (e.g., formic acid, trifluoroacetic acid) is too harsh for your thioamide at the temperature you are running your column.
-
Solution:
-
Reduce Acidity: Try using a mobile phase with a higher pH if your separation allows.
-
Lower Temperature: Run your HPLC analysis at a lower temperature (e.g., 4 °C) by using a cooled autosampler and column compartment.
-
Faster Analysis: Develop a faster HPLC method with a shorter run time to minimize the exposure of the thioamide to the acidic mobile phase.
-
Problem 2: I am observing unexpected peaks in my chromatogram during a stability study.
-
Possible Cause 1: Secondary Degradation. Over-stressing the thioamide with very harsh acidic conditions (e.g., high acid concentration, high temperature) can lead to the formation of secondary degradation products.
-
Solution 1: Use milder stress conditions. Aim for 5-20% degradation of the active pharmaceutical ingredient (API) in forced degradation studies to primarily observe the initial degradation products.[2]
-
Possible Cause 2: Reaction with Solvents. Some solvents, especially nucleophilic ones like methanol, can react with the thioamide under acidic conditions.
-
Solution 2: Use aprotic solvents like acetonitrile (ACN) for your sample preparation and mobile phase if possible.
Problem 3: I am struggling to achieve good separation between my thioamide and its amide degradant in HPLC.
-
Possible Cause: The polarity difference between the thioamide and its corresponding amide might be small, leading to co-elution.
-
Solution:
-
Optimize Gradient: Develop a shallow gradient elution method to improve resolution.
-
Change Stationary Phase: Experiment with different HPLC columns. A column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) may provide the necessary selectivity.
-
Adjust Mobile Phase pH: Fine-tuning the pH of the mobile phase can alter the ionization state of your analytes and improve separation.
-
Data Presentation: Thioamide Hydrolysis Rates
The rate of acid-catalyzed hydrolysis of thioamides is dependent on the structure of the thioamide (primary, secondary, or tertiary). Below is a summary of expected relative reactivity.
| Thioamide Type | Structure Example | Relative Rate of Acid Hydrolysis | Notes |
| Primary | Thioacetamide | Moderate | Hydrolyzes to the corresponding amide and hydrogen sulfide. |
| Secondary | N-Methylthioacetamide | Slower than primary | The presence of an electron-donating methyl group on the nitrogen can slightly decrease the electrophilicity of the thiocarbonyl carbon. |
| Tertiary | N,N-Dimethylthioacetamide | Slowest | The two electron-donating methyl groups further reduce the electrophilicity of the thiocarbonyl carbon, making it less susceptible to nucleophilic attack. |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Thioamide in Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of a thioamide to assess its stability in an acidic environment.
1. Materials:
- Thioamide compound
- Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), 0.1 M and 1 M solutions
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) for neutralization
- HPLC grade water
- HPLC grade acetonitrile (ACN) or methanol (MeOH)
- Volumetric flasks, pipettes, and other standard laboratory glassware
- HPLC system with UV detector
- pH meter
2. Procedure:
- Sample Preparation: Prepare a stock solution of the thioamide compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water, ACN, or a mixture).
- Stress Conditions:
- Transfer a known volume of the stock solution to separate reaction vessels.
- Add an equal volume of 0.1 M HCl to one vessel and 1 M HCl to another.
- Prepare a control sample by adding an equal volume of water.
- Incubate the samples at a controlled temperature (e.g., room temperature, 40 °C, 60 °C).
- Time Points: Withdraw aliquots from each reaction vessel at specified time points (e.g., 0, 2, 4, 8, 24 hours).
- Neutralization: Immediately neutralize the withdrawn aliquots with a stoichiometric amount of base (e.g., NaOH) to stop the degradation reaction.
- Analysis:
- Dilute the neutralized samples to a suitable concentration for HPLC analysis.
- Analyze the samples using a validated stability-indicating HPLC method.
3. Data Analysis:
- Calculate the percentage of the thioamide remaining at each time point relative to the initial concentration (t=0).
- Calculate the percentage of the major degradation product (typically the corresponding amide) formed.
- Plot the percentage of remaining thioamide against time to determine the degradation kinetics.
Protocol 2: Stability-Indicating HPLC Method for Thioamide Analysis
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of thioamides and their amide degradants.
1. HPLC System and Conditions:
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A linear gradient from a low percentage of B to a high percentage of B over 20-30 minutes is a good starting point for method development. For example:
- 0-5 min: 10% B
- 5-25 min: 10% to 90% B
- 25-30 min: 90% B
- 30-35 min: 10% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C (can be lowered to improve stability).
- Detection Wavelength: Monitor at two wavelengths: one for the λmax of the thioamide (often around 260-290 nm) and one for the λmax of the expected amide degradant (often around 220 nm). A photodiode array (PDA) detector is highly recommended.
- Injection Volume: 10 µL.
2. Method Validation:
- The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
- Specificity should be demonstrated by showing that the peaks for the thioamide and its degradation products are well-resolved from each other and from any other potential impurities or excipients.
Visualizations
Caption: General mechanism of acid-catalyzed thioamide hydrolysis.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for unexpected peaks.
References
Technical Support Center: Alternative Catalysts for Hantzsch Thiazole Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals exploring alternative catalysts for the Hantzsch thiazole synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection and use of alternative catalysts for the Hantzsch thiazole synthesis.
Q1: What are the main advantages of using alternative catalysts over traditional Hantzsch synthesis conditions?
Traditional Hantzsch synthesis often requires harsh conditions and may use toxic reagents. Alternative catalysts offer several advantages, including:
-
Milder Reaction Conditions: Many alternative catalysts operate at lower temperatures and pressures.
-
Greener Synthesis: They often utilize environmentally benign solvents (like water or ethanol-water mixtures) and can be recycled and reused.[1]
-
Higher Yields and Shorter Reaction Times: Catalysts can significantly improve reaction efficiency.[1]
-
Improved Selectivity: Some catalysts can offer better control over the reaction, leading to fewer byproducts.
Q2: How do I choose the most suitable alternative catalyst for my specific reaction?
The choice of catalyst depends on several factors, including the nature of your substrates, desired reaction conditions, and scalability requirements. The following decision-making flowchart can guide your selection:
Q3: Are there catalyst-free alternatives for the Hantzsch thiazole synthesis?
Yes, several methods have been developed that proceed without a catalyst, often utilizing microwave irradiation or solvent-free conditions to drive the reaction.[2][3] These can be very effective for certain substrates, offering a simple and environmentally friendly approach.
II. Troubleshooting Guides
This section provides solutions to common problems encountered when using alternative catalysts for the Hantzsch thiazole synthesis.
A. Heterogeneous Catalysts (e.g., Silica-Supported Tungstosilicic Acid, NiFe₂O₄ Nanoparticles)
| Problem | Possible Cause | Solution |
| Low or no product yield. | 1. Inactive catalyst. 2. Suboptimal reaction temperature. 3. Incorrect solvent system. | 1. Activate the catalyst before use as per the protocol. Ensure proper storage to prevent deactivation. 2. Optimize the temperature. For silica-supported tungstosilicic acid, heating to 65 °C may be necessary if ultrasonic irradiation is not sufficient.[4] 3. Ensure the correct solvent system is used. For example, an ethanol/water (1:1) mixture is often effective for these catalysts.[5] |
| Catalyst is difficult to separate after the reaction. | 1. Very fine catalyst particles. 2. Catalyst degradation. | 1. For magnetic nanoparticles like NiFe₂O₄, use a strong external magnet for separation.[5] For non-magnetic catalysts, use centrifugation followed by decantation or fine filtration. 2. Characterize the recycled catalyst (e.g., using XRD or TEM) to check for structural changes. |
| Decreased catalyst activity after recycling. | 1. Leaching of the active catalytic species.[4] 2. Fouling of the catalyst surface by reactants or products. 3. Incomplete removal of impurities during washing. | 1. Perform a hot filtration test to check for leaching.[4] If leaching is confirmed, consider a different catalyst or support. 2. Wash the catalyst thoroughly with an appropriate solvent (e.g., ethanol, acetone) after each cycle.[4] 3. Calcine the catalyst (if thermally stable) to remove adsorbed organic species. |
| Reaction is not scalable. | 1. Poor heat and mass transfer in larger reactors.[6] 2. Difficulty in achieving uniform mixing.[6] | 1. Use a reactor with efficient heating and stirring mechanisms. Consider using a flow chemistry setup for better control over reaction parameters. 2. Optimize the stirring speed and reactor design for efficient mixing. |
B. Biocatalysts (e.g., Lipase)
| Problem | Possible Cause | Solution |
| Low enantioselectivity. | 1. Suboptimal reaction conditions (pH, temperature). 2. Inappropriate choice of lipase for the specific substrate. | 1. Screen different pH values and temperatures to find the optimal conditions for your reaction. 2. Test a panel of different lipases to find one with the desired selectivity for your substrates. |
| Enzyme inhibition. | 1. Substrate or product inhibition.[7] 2. Presence of inhibitors in the starting materials. | 1. Perform kinetic studies to determine if substrate or product inhibition is occurring. If so, consider a fed-batch approach to maintain low substrate/product concentrations.[8] 2. Ensure the purity of your starting materials. |
| Low enzyme stability. | 1. Denaturation of the enzyme due to temperature, pH, or organic solvent. 2. Proteolytic degradation. | 1. Immobilize the enzyme on a solid support to improve its stability. 2. Add protease inhibitors if degradation is suspected. |
C. Ionic Liquids (ILs)
| Problem | Possible Cause | Solution |
| Difficulty in product isolation. | 1. High viscosity of the ionic liquid. 2. Product is soluble in the ionic liquid. | 1. Dilute the reaction mixture with a low-viscosity organic solvent to facilitate handling. 2. Use a water-insoluble ionic liquid to allow for product extraction with an organic solvent and subsequent separation of the aqueous and organic phases.[9] |
| Ionic liquid is difficult to recycle. | 1. Contamination with byproducts or residual starting materials. 2. Decomposition of the ionic liquid under reaction conditions. | 1. Wash the ionic liquid with water or an appropriate organic solvent to remove impurities.[10] Distillation or extraction can also be used for purification.[11] 2. Check the thermal stability of the ionic liquid under the reaction conditions. Choose a more stable ionic liquid if necessary.[12] |
| Reaction is slow or does not proceed. | 1. Incorrect choice of ionic liquid. The cation and anion of the IL can significantly influence the reaction.[13] 2. Insufficient temperature. | 1. Screen a variety of ionic liquids with different cations and anions to find the optimal one for your reaction.[14] 2. Gradually increase the reaction temperature, ensuring it remains within the stability range of the ionic liquid. |
III. Data Presentation: Comparison of Alternative Catalysts
The following tables summarize quantitative data for various alternative catalysts used in the Hantzsch thiazole synthesis.
Table 1: Heterogeneous Catalysts
| Catalyst | Substrates | Catalyst Loading | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Silica-supported tungstosilicic acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes | 15% (w/w) | Ethanol/Water (1:1) | 65 | 2-3.5 | 79-90 | [4] |
| Silica-supported tungstosilicic acid (ultrasound) | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes | 15% (w/w) | Ethanol/Water (1:1) | RT | 1.5-2 | 82-92 | [4] |
| NiFe₂O₄ Nanoparticles | α-halo carbonyl, thiosemicarbazide, anhydrides | 5 mg | Ethanol/Water (1:1) | 75 | 0.75-1 | up to 90 | [5][15] |
Table 2: Biocatalysts
| Catalyst | Substrates | Catalyst Loading | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Lipase (ultrasound) | Aryl ethanones, KBrO₃, thioamide | 5 mol% | Water | RT | 1-2 | 85-95 | This is a general representation based on similar biocatalytic reactions. |
Table 3: Ionic Liquids
| Catalyst | Substrates | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| [bmim]Br | Fused heterocyclic aldehyde, hydrazine derivative, fluorinated phenacyl halide | Ethanol | 80 | 30 | High | [2] |
| [bmim]OH (microwave) | Methyl-substituted rhodanine, benzaldehydes, dithiopropionate methyl esters | [bmim]OH | - | - | High | This is a general representation based on similar IL-catalyzed reactions. |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Hantzsch Thiazole Synthesis using Silica-Supported Tungstosilicic Acid
Materials:
-
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Silica-supported tungstosilicic acid (15% w/w)
-
Ethanol/Water (1:1, 5 mL)
Procedure:
-
In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, the substituted benzaldehyde, and silica-supported tungstosilicic acid in the ethanol/water solvent system.[4]
-
Method A (Conventional Heating): Reflux the mixture with stirring at 65 °C for 2-3.5 hours.[4]
-
Method B (Ultrasonic Irradiation): Place the flask in an ultrasonic bath at room temperature for 1.5-2 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to recover the catalyst. The catalyst can be washed with ethanol and dried for reuse.[4]
-
The filtrate containing the product can be concentrated under reduced pressure, and the resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Hantzsch Thiazole Synthesis using NiFe₂O₄ Nanoparticles
Materials:
-
N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acetyl)-2-chlorophenyl)-2,6-dichlorobenzenesulfonamide (1 mmol)
-
Thiosemicarbazide (1 mmol)
-
Anhydride (1 mmol)
-
NiFe₂O₄ nanoparticles (5 mg)
-
Ethanol/Water (1:1, 5 mL)
Procedure:
-
In a round-bottom flask, combine the α-halo carbonyl compound, thiosemicarbazide, anhydride, and NiFe₂O₄ nanoparticles in the ethanol/water solvent system.[15]
-
Heat the mixture at 75 °C with stirring for 45-60 minutes.[15]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Separate the magnetic NiFe₂O₄ catalyst using an external magnet.
-
Filter the remaining solid product, wash with water, and dry.
-
The crude product can be purified by recrystallization from absolute ethanol.[15]
V. Visualizations
The following diagrams illustrate key workflows and relationships in alternative Hantzsch thiazole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. bepls.com [bepls.com]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. neto-innovation.com [neto-innovation.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Ionic Liquids [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effect of the Structures of Ionic Liquids on Their Physical Chemical Properties [ouci.dntb.gov.ua]
- 14. What do we know about the ionic liquid effect in catalyzed multicomponent reactions?: A critical review [ouci.dntb.gov.ua]
- 15. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thiourea Reaction Purification
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of unreacted thiourea from reaction mixtures.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of products synthesized using thiourea.
Issue: My final product is contaminated with unreacted thiourea.
This is a common issue. The appropriate removal method depends on the properties of your desired product and the solvent system used in your reaction.
FAQs:
Q1: What is the most straightforward method to remove a significant amount of unreacted thiourea?
A1: If your product is a solid and insoluble in water, a simple wash with cold deionized water is often effective. Thiourea has moderate solubility in water, especially when heated, but is less soluble in cold water.
-
Recommended Action: Create a slurry of your crude product in cold deionized water, stir for 15-20 minutes, and then filter. This can be repeated to improve purity.[1] For products that are also water-soluble, this method is not suitable.
Q2: Recrystallization is not working well for my product. Are there other crystallization-based methods?
A2: Yes, if a single solvent recrystallization is problematic, you can explore adductive crystallization. Thiourea is known to form crystalline molecular complexes (adducts) with certain types of organic compounds, which can be used as a separation technique.[2][3] This is a more advanced technique and requires careful selection of conditions.
Q3: I need a more robust method than simple washing. What do you recommend?
A3: Several techniques can be employed, ranging from recrystallization to chromatography and the use of scavenger resins. The best method depends on the specific properties of your compound of interest.
-
Recrystallization: This is a highly effective method if a suitable solvent can be found where the solubility of your product and thiourea differ significantly with temperature.[1][4] Ethanol and water are common solvents for thiourea recrystallization.[1]
-
Acid-Base Extraction: This method is effective if your product has acidic or basic functional groups, while thiourea is weakly basic. You can wash an organic solution of your product with a dilute acid to extract the thiourea into the aqueous phase.[5][6]
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities.[5][7] A suitable solvent system will allow for the separation of your product from the more polar thiourea.
-
Scavenger Resins: Thiourea-functionalized scavenger resins can be used to selectively bind and remove unreacted thiourea from the reaction mixture.[8][9][10][11][12]
Q4: My product is sensitive to heat. What are my options?
A4: If your product is thermally labile, avoid high-temperature recrystallization. In this case, washing with a suitable cold solvent, column chromatography at room temperature, or the use of scavenger resins would be the preferred methods.
Q5: How can I remove trace amounts of thiourea for high-purity applications?
A5: For removing residual amounts of thiourea, scavenger resins are particularly effective. These are solid-supported reagents that can be added to the reaction mixture, where they react with and bind the excess thiourea. The resin can then be easily filtered off. High-Performance Liquid Chromatography (HPLC) can also be used for purification and to confirm the removal of thiourea to very low levels.[13][14][15]
Q6: Can I chemically convert the unreacted thiourea to something that is easier to remove?
A6: Yes, chemical conversion is a viable strategy. Unreacted thiourea can be oxidized to urea and other byproducts using reagents like hydrogen peroxide or ozone under basic conditions.[16][17][18] The resulting urea is often easier to remove due to different solubility properties. This approach should be used with caution to ensure the reagents and conditions do not affect your desired product.
Data Presentation
Table 1: Solubility of Thiourea in Common Solvents
This table provides the solubility of thiourea in various solvents at different temperatures, which is critical for designing effective washing and recrystallization protocols.[19][20][21][22]
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Water | 20 | 9.2 |
| Water | 50 | 26.7 |
| Methanol | 20 | 6.5 |
| Methanol | 60 | 25.0 |
| Ethanol | 20 | 2.5 |
| Ethanol | 60 | 12.0 |
| Acetone | 20 | 0.4 |
| Diethyl Ether | 20 | Sparingly soluble |
| Acetonitrile | 25 | 0.6 |
| Ethyl Acetate | 25 | 0.05 |
Experimental Protocols
Protocol 1: Removal of Thiourea by Recrystallization
This protocol describes a general procedure for purifying a solid product contaminated with thiourea using recrystallization.
-
Solvent Selection: Choose a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature, while thiourea has opposing solubility or is highly soluble at all temperatures. Refer to Table 1 for thiourea solubility.
-
Dissolution: In a flask, add the crude product and a minimal amount of the selected hot solvent to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Removal of Thiourea using a Scavenger Resin
This protocol outlines the use of a thiourea scavenger resin for the removal of unreacted thiourea.
-
Resin Selection: Choose a suitable scavenger resin with functionality that reacts with thiourea.
-
Reaction: After the primary reaction is complete, add the scavenger resin to the reaction mixture. The amount of resin should be in excess relative to the amount of unreacted thiourea.
-
Stirring: Stir the mixture at room temperature for a time recommended by the resin manufacturer, typically a few hours to overnight.
-
Filtration: Filter the reaction mixture to remove the resin.
-
Washing: Wash the resin with a suitable solvent to recover any adsorbed product.
-
Work-up: Combine the filtrate and the washings and proceed with the standard work-up procedure for your product.
Visualizations
Caption: A flowchart to guide the selection of an appropriate method for removing unreacted thiourea.
References
- 1. benchchem.com [benchchem.com]
- 2. US2813851A - Organic separation with urea and thiourea - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. strem.com [strem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Metal Scavengers | SI & C Resins [siandcresins.com]
- 11. silicycle.com [silicycle.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous quantitation of thioureas in rat plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US5180500A - Chemical removal of thiourea from hydrochloric acid - Google Patents [patents.google.com]
- 17. US3723604A - Process for removing thiourea as an impurity from alkali-and alkaline earth-metal rhodanides - Google Patents [patents.google.com]
- 18. JP2005296863A - Method for treating waste liquid containing thiourea and apparatus - Google Patents [patents.google.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Data for Methyl 2-amino-4-methylthiazole-5-carboxylate and Structural Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) characteristics of Methyl 2-amino-4-methylthiazole-5-carboxylate and two of its structural isomers. This guide provides a detailed comparison of their ¹H and ¹³C NMR spectral data, supported by experimental and predicted values, to aid in the structural elucidation and differentiation of these closely related thiazole derivatives.
This report presents a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound and two of its key structural isomers: Ethyl 2-amino-4-methylthiazole-5-carboxylate and Methyl 2-amino-5-methylthiazole-4-carboxylate. Understanding the distinct NMR profiles of these compounds is crucial for their unambiguous identification in synthetic chemistry and drug discovery pipelines.
¹H and ¹³C NMR Data Comparison
The following tables summarize the experimental and predicted ¹H and ¹³C NMR chemical shift values for the target compound and its selected alternatives. These values are essential for distinguishing between the isomers based on the unique electronic environment of each proton and carbon atom.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm)
| Compound | -CH₃ (thiazole) | -OCH₃ / -OCH₂CH₃ | -NH₂ | Aromatic/Thiazole-H |
| This compound (Predicted) | ~2.4 | ~3.7 (s) | ~7.1 (br s) | - |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | 2.36 (s) | 4.13 (q), 1.19 (t) | 7.69 (br s) | - |
| Methyl 2-amino-5-methylthiazole-4-carboxylate | 2.49 (s) | 3.70 (s) | 6.97 (s) | - |
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)
| Compound | -CH₃ (thiazole) | -OCH₃ / -OCH₂CH₃ | Thiazole C2 | Thiazole C4 | Thiazole C5 | C=O |
| This compound (Predicted) | ~17 | ~51 | ~168 | ~148 | ~115 | ~163 |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | 17.12 | 59.72, 14.32 | 170.21 | 159.34 | 107.34 | 161.95 |
| Methyl 2-amino-5-methylthiazole-4-carboxylate[1] | 12.7 | 52.1 | 167.5 | 137.1 | 135.2 | 164.3 |
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below. Specific parameters may need to be optimized based on the instrument and sample concentration.
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy: The ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
¹³C NMR Spectroscopy: The ¹³C NMR spectra are acquired on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. Key parameters include a 30-degree pulse width, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds to ensure proper relaxation of quaternary carbons.
Workflow for NMR Data Analysis
The logical flow from sample preparation to final spectral analysis is crucial for accurate structural determination. The following diagram illustrates this general workflow.
Caption: General workflow for NMR sample preparation, data acquisition, processing, and analysis.
References
Mass Spectrometry Analysis of Synthesized Thiazole Compounds: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mass spectrometry techniques for the analysis of synthesized thiazole compounds. It includes supporting experimental data, detailed methodologies, and visual workflows to aid in structural elucidation and quantitative analysis.
Thiazole derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Mass spectrometry is an indispensable tool for the structural confirmation and analysis of these newly synthesized compounds. This guide compares common mass spectrometry approaches, presenting quantitative data and fragmentation patterns to assist researchers in selecting the optimal analytical strategy.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical in the mass spectrometric analysis of thiazole compounds. Electron Ionization (EI) and Electrospray Ionization (ESI) are two commonly employed methods, each with distinct advantages and disadvantages for the analysis of these molecules.
Electron Ionization (EI):
-
Principle: High-energy electrons bombard the sample, causing ionization and extensive fragmentation.
-
Advantages: Produces detailed fragmentation patterns that are highly reproducible and useful for structural elucidation and library matching.
-
Disadvantages: Often, the molecular ion peak is weak or absent, which can make determining the molecular weight challenging. It is typically suitable for volatile and thermally stable compounds analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[2]
Electrospray Ionization (ESI):
-
Principle: A high voltage is applied to a liquid sample to create an aerosol, leading to the formation of protonated or deprotonated molecules.
-
Advantages: ESI is a soft ionization technique that typically produces an abundant molecular ion (e.g., [M+H]⁺ or [M-H]⁻), making molecular weight determination straightforward.[3] It is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile, and is commonly coupled with Liquid Chromatography (LC-MS).[4]
-
Disadvantages: It provides less fragmentation compared to EI, which can be a limitation for detailed structural analysis. However, tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain more structural information.[5]
The selection between EI and ESI-MS often depends on the specific analytical goal. For unknown thiazole derivatives where detailed structural information is paramount, the rich fragmentation patterns from EI-MS can be invaluable. For confirming the molecular weight of a synthesized compound or for quantitative studies using LC-MS, the strong molecular ion signal from ESI-MS is generally preferred.
Quantitative Data on Thiazole Derivatives
The following tables summarize the mass-to-charge ratios (m/z) of molecular ions and characteristic fragment ions for various synthesized thiazole compounds, as determined by different mass spectrometry techniques.
Table 1: Electron Ionization Mass Spectrometry (EI-MS) Data for Selected Thiazole Derivatives
| Compound | Molecular Formula | Molecular Weight | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| 2-Amino-5-(4-methylphenyl)-thiazole | C₁₀H₁₀N₂S | 190 | 190 | 148, 104, 91, 78 | [6] |
| 2-Amino-5-(4-methoxyphenyl)-thiazole | C₁₀H₁₀N₂OS | 206 | 206 | 164, 120, 107, 94 | [6] |
| Compound 4a (a 2-(hydrazinyl)thiazol-4(5H)-one derivative) | C₁₀H₉N₃O₂S | 235 | 235 | 234, 195, 192, 121, 120, 106 | [7] |
| Compound 7 (an imidazolidine derivative) | - | 220 | 220 | 110 | [6] |
| Compound 9 (a thiazole derivative) | C₁₄H₁₀ClN₃OS | 341 | 341 | 343 (M+2), 265, 223 | [6] |
Table 2: Electrospray Ionization Mass Spectrometry (ESI-MS) Data for Selected Thiazole Derivatives
| Compound | Molecular Formula | Molecular Weight | Ion Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| 5,5’-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol) | C₁₈H₁₄N₂O₄S₂ | 386.03 | ESI- | 385.032235 [M-H]⁻ | Not specified | [8] |
| 2-(2-(1-(4-Chlorophenyl)ethylidene)hydrazineyl)-N,4'-dimethyl-[4,5'-bithiazol]-2'-amine | C₁₆H₁₆ClN₅S₂ | 377.91 | ESI+ | 377 [M]⁺, 379 [M+2]⁺ | 364, 346, 337, 328, 265, 251 | [1] |
| 7-Methyl-3-(4-methyl-2-(methylamino)thiazol-5-yl)-5H-thiazolo[3,2-a]pyrimidin-5-one | C₁₂H₁₂N₄OS₂ | 292.38 | ESI+ | 292 [M]⁺ | 284, 277, 265, 256, 246, 231, 202 | [1] |
| Azo-thiazole derivative 3c | - | - | ESI+ | - | - | [9] |
| Thiazole Alkaloid Derivative | C₂₀H₂₁NO₂S | 355.13 | FAB | 356 [M+H]⁺ | Not specified | [10] |
Experimental Protocols
1. Sample Preparation:
Synthesized thiazole compounds are typically dissolved in a suitable solvent such as methanol, acetonitrile, or a mixture of organic solvent and water, depending on the compound's solubility and the chosen ionization technique. For LC-MS analysis, the final concentration is usually in the range of µg/mL to ng/mL.
2. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI):
-
Chromatography: A capillary column (e.g., 30 m) is used for separation. The carrier gas is typically helium at a constant flow rate (e.g., 1 mL/min). The oven temperature program is optimized to achieve good separation of the analytes.
-
Mass Spectrometry: The separated compounds are introduced into the ion source. Electron ionization is performed at a standard energy of 70 eV. The mass analyzer (e.g., a quadrupole) scans a specific m/z range to detect the molecular and fragment ions.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI):
-
Chromatography: Reversed-phase chromatography using a C18 column is commonly employed. The mobile phase typically consists of a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol, run in a gradient elution mode.
-
Mass Spectrometry: The column effluent is introduced into the ESI source. A high voltage is applied to the nebulizer needle to generate charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺). In MS/MS experiments, a specific precursor ion is selected in the first mass analyzer, fragmented in a collision cell (using a collision gas like argon), and the resulting product ions are analyzed in the second mass analyzer.
Visualizing Workflows and Pathways
Experimental Workflow for Thiazole Analysis
The following diagram illustrates a typical workflow for the mass spectrometry analysis of a newly synthesized thiazole compound.
Logical Workflow for Data Analysis
This diagram outlines the logical steps involved in analyzing the mass spectrometry data to confirm the structure of a synthesized thiazole.
EGFR/VEGFR-2 Signaling Pathway Inhibition by Thiazole Derivatives
Many synthesized thiazole derivatives have been investigated as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial in cancer cell proliferation and angiogenesis.[11][12][13] The following diagram illustrates a simplified signaling pathway and the inhibitory action of certain thiazole compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry [frontiersin.org]
- 5. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Thiazole Synthesis: One-Pot vs. Traditional Two-Step Methodologies
For researchers, scientists, and drug development professionals, the synthesis of the thiazole ring, a key scaffold in many pharmaceuticals, presents a choice between efficiency and tradition. This guide provides an objective comparison of one-pot and traditional two-step (Hantzsch) thiazole synthesis, supported by experimental data and detailed protocols to inform your selection of the most suitable method.
The development of synthetic routes that are not only efficient in terms of yield and reaction time but also align with the principles of green chemistry is a paramount objective in modern organic synthesis. Thiazole and its derivatives are a critical class of heterocyclic compounds, widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Hantzsch thiazole synthesis, a long-established method, has been a cornerstone for the creation of these valuable molecules. However, the emergence of one-pot multicomponent reactions offers a streamlined alternative, promising higher efficiency and simpler procedures.
Performance Comparison: One-Pot vs. Two-Step Synthesis
The primary advantages of one-pot synthesis lie in its operational simplicity, reduced reaction time, and often higher yields compared to the traditional two-step approach. By combining all reactants in a single vessel, one-pot methods eliminate the need for isolation and purification of intermediates, which can lead to significant savings in time, solvents, and resources.
| Parameter | One-Pot Synthesis | Traditional Two-Step (Hantzsch) Synthesis |
| Reaction Time | Shorter (minutes to a few hours)[1][2] | Longer (can require extended reflux)[3] |
| Yield | Generally high to excellent (79-94%)[1][4] | Typically high, but can be variable[2][3] |
| Procedural Steps | Single step | Two distinct steps (intermediate formation and cyclization) |
| Work-up | Often simpler, may involve direct precipitation[2] | Requires isolation of intermediate, followed by a second reaction and work-up[3] |
| Solvent/Catalyst | Can be performed under greener conditions (e.g., water, reusable catalysts)[1][5] | Often requires organic solvents[3] |
| Atom Economy | Generally higher due to fewer work-up steps | Can be lower due to intermediate isolation losses |
Experimental Protocols
One-Pot Thiazole Synthesis (Example)
This protocol is based on a three-component one-pot condensation reaction.
Materials:
-
α-haloketone (e.g., 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one)
-
Thiourea or a substituted thioamide
-
An aldehyde (e.g., substituted benzaldehydes)
-
Solvent (e.g., ethanol, water, or a mixture)[5]
-
Catalyst (optional, e.g., silica-supported tungstosilicic acid or NiFe2O4 nanoparticles)[1][5]
Procedure:
-
To a round-bottom flask, add equimolar amounts of the α-haloketone, thiourea, and the aldehyde.
-
Add the chosen solvent and the catalyst (if any).
-
The reaction mixture is then stirred under appropriate conditions, which can range from room temperature to reflux, and may be assisted by ultrasonic irradiation to reduce reaction time.[1]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated. This may be achieved by simple filtration if the product precipitates from the reaction mixture.[2][3]
-
The crude product can be further purified by recrystallization.
Traditional Two-Step Hantzsch Thiazole Synthesis
This classic method involves the reaction of an α-haloketone with a thioamide.[3][6]
Step 1: Intermediate Formation
-
In a reaction vessel, dissolve the α-haloketone (e.g., 2-bromoacetophenone) in a suitable solvent such as methanol.[3]
-
Add the thioamide (e.g., thiourea) to the solution.
-
The mixture is typically heated to reflux for a specific period (e.g., 30 minutes) to facilitate the initial SN2 reaction.[3]
Step 2: Cyclization and Product Isolation
-
After the initial reaction, the mixture is cooled to room temperature.
-
The intermediate is then treated with a base (e.g., 5% Na2CO3 solution) to induce cyclization and precipitation of the thiazole product.[3]
-
The precipitated solid is collected by filtration, washed with water, and dried to yield the crude thiazole derivative.[3]
-
Further purification can be performed by recrystallization.
Experimental Workflows
Caption: Workflow for one-pot thiazole synthesis.
Caption: Workflow for traditional two-step thiazole synthesis.
Conclusion
The choice between one-pot and traditional two-step thiazole synthesis will depend on the specific goals of the researcher. For rapid synthesis, high throughput screening, and adherence to green chemistry principles, one-pot methodologies present a compelling advantage. They offer a more streamlined and efficient route to a wide array of thiazole derivatives.[1][4][5] The traditional Hantzsch synthesis, while more laborious, remains a reliable and high-yielding method that is well-established in the literature.[3][6] Ultimately, the selection of the synthetic route should be guided by factors such as the desired substitution pattern on the thiazole ring, the scale of the reaction, and the available resources.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. synarchive.com [synarchive.com]
A Comparative Analysis of the Biological Activities of Methyl and Ethyl 2-amino-4-methylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Methyl 2-amino-4-methylthiazole-5-carboxylate and its ethyl ester analog, Ethyl 2-amino-4-methylthiazole-5-carboxylate. These compounds belong to the 2-aminothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2] This guide synthesizes available data on their antimicrobial and anticancer properties, details relevant experimental protocols, and discusses the potential influence of the ester functional group on their biological profiles.
Core Structures
The core chemical structures of the two compared molecules are presented below. The key difference lies in the ester group at the 5-position of the thiazole ring: a methyl ester in one and an ethyl ester in the other.
Caption: Chemical structures of the compared thiazole esters.
Biological Activity: A Comparative Overview
Direct comparative studies evaluating the biological activities of this compound and its ethyl ester analog under identical experimental conditions are limited in the currently available scientific literature. However, research on 2-aminothiazole derivatives suggests that both compounds are precursors for molecules with potential antimicrobial and anticancer activities.[3][4] The ethyl ester, in particular, has been more extensively studied as a building block for novel therapeutic agents.[5][6]
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies on similar 2-aminothiazole derivatives indicate that modifications at the 5-position, including the nature of the ester group, can influence biological activity. The size and lipophilicity of the alkyl group in the ester can affect the compound's ability to penetrate cell membranes and interact with biological targets. Generally, an increase in alkyl chain length can enhance lipophilicity, which may lead to altered pharmacokinetic and pharmacodynamic properties.[1][7] It is plausible that the ethyl ester may exhibit slightly different potency compared to the methyl ester due to these subtle physicochemical differences.
Anticancer Activity
Table 1: Summary of Anticancer Activity Data for Related 2-Aminothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric | Reported Value (µM) | Citation |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K563 (Leukemia) | IC50 | < 1 | [9] |
| 2-amino-thiazole-5-carboxylic acid phenylamide derivatives | MCF-7 (Breast) | IC50 | 20.2 | [9] |
| 2-amino-thiazole-5-carboxylic acid phenylamide derivatives | HT-29 (Colon) | IC50 | 21.6 | [9] |
| Novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid | MCF-7 (Breast) | IC50 | 0.48 ± 0.11 | [8] |
| Novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid | HeLa (Cervical) | IC50 | 0.74 ± 0.13 | [8] |
Note: The data presented is for derivatives and not the parent methyl or ethyl esters. Direct comparison is not possible due to variations in the molecular structures and experimental conditions.
Antimicrobial Activity
The 2-aminothiazole moiety is a key component in many antimicrobial agents.[10] Schiff bases derived from Ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated moderate to significant antibacterial and antifungal potential.[3] While direct comparative Minimum Inhibitory Concentration (MIC) data for the methyl and ethyl esters is scarce, studies on various derivatives highlight the antimicrobial potential of this chemical class.[5][6]
Table 2: Summary of Antimicrobial Activity Data for Related 2-Aminothiazole Derivatives
| Compound/Derivative | Microorganism | Activity Metric | Reported Value (µg/mL) | Citation |
| Schiff bases of Ethyl 2-amino-4-methylthiazole-5-carboxylate | S. aureus | MIC | 250 | [11] |
| Schiff bases of Ethyl 2-amino-4-methylthiazole-5-carboxylate | P. aeruginosa | MIC | 375 | [11] |
| Schiff bases of Ethyl 2-amino-4-methylthiazole-5-carboxylate | E. coli | MIC | 375 | [11] |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | MIC | 0.06 | [12] |
Note: The data presented is for derivatives and not a direct comparison of the parent methyl and ethyl esters. The context of the study and the specific derivative are crucial for interpretation.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the biological activities of these compounds.
Synthesis of Methyl/Ethyl 2-amino-4-methylthiazole-5-carboxylate
A common synthetic route to these compounds is the Hantzsch thiazole synthesis.
Caption: Hantzsch thiazole synthesis workflow.
Detailed Protocol:
-
Reaction of the β-ketoester: Ethyl acetoacetate or methyl acetoacetate is reacted with a halogenating agent (e.g., N-bromosuccinimide or sulfuryl chloride) in a suitable solvent to form the corresponding α-halo-β-ketoester.
-
Cyclization: The resulting intermediate is then reacted with thiourea. The amino group of thiourea attacks the carbonyl carbon, and a subsequent intramolecular cyclization and dehydration yields the 2-aminothiazole ring.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to obtain the pure methyl or ethyl 2-amino-4-methylthiazole-5-carboxylate.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, the media is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for broth microdilution assay.
Detailed Protocol:
-
Preparation of Dilutions: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism being tested.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
Both Methyl and Ethyl 2-amino-4-methylthiazole-5-carboxylate are valuable scaffolds in medicinal chemistry with demonstrated potential for the development of antimicrobial and anticancer agents. While the ethyl ester has been more extensively explored in the literature, the underlying 2-aminothiazole core is the key driver of the observed biological activities. The difference in the ester alkyl group (methyl vs. ethyl) is expected to subtly influence the physicochemical properties of the molecules, which could translate to minor differences in their biological potency.
Future direct comparative studies are necessary to definitively elucidate the relative efficacy of these two analogs. Researchers are encouraged to consider both esters in their screening programs, as even small structural modifications can sometimes lead to significant changes in biological activity. The experimental protocols detailed in this guide provide a robust framework for such comparative evaluations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy Ethyl 2-amino-5-methylthiazole-4-carboxylate | 72054-60-5 [smolecule.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
A Comparative Analysis of α-Haloketones in Hantzsch Thiazole Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis of thiazole-containing scaffolds, the Hantzsch thiazole synthesis remains a cornerstone methodology. This reaction, which involves the condensation of an α-haloketone with a thioamide or thiourea, is widely valued for its reliability and high yields.[1] A critical factor influencing the efficiency and outcome of this synthesis is the choice of the α-haloketone, with α-chloro, α-bromo, and α-iodo ketones being the most common reactants. This guide provides a comparative study of these different α-haloketones, offering insights into their relative reactivity, supported by experimental data and detailed protocols to aid in methodological selection.
Comparative Performance of α-Haloketones
The reactivity of α-haloketones in the Hantzsch synthesis is directly related to the nature of the halogen atom. The general trend in reactivity follows the order of leaving group ability: I > Br > Cl. This is attributed to the bond strength between the carbon and the halogen (C-I < C-Br < C-Cl), with the weaker bonds being more easily cleaved during the initial nucleophilic attack by the sulfur of the thioamide.[2]
α-Bromoketones are the most frequently employed reactants in the Hantzsch synthesis. They offer a good balance of reactivity and stability, are commercially available or readily synthesized, and consistently provide high yields of thiazole products.[3]
α-Chloroketones are generally less reactive than their bromo- and iodo- counterparts. Consequently, reactions involving α-chloroketones may require more forcing conditions, such as higher temperatures or longer reaction times, to achieve comparable yields.[4] However, they can be advantageous due to their often lower cost and greater stability.
α-Iodoketones , being the most reactive, are expected to facilitate the fastest reaction rates. However, their use is less commonly reported, which may be due to their higher cost and potentially lower stability compared to α-bromo and α-chloroketones.
The following table summarizes representative experimental data for the Hantzsch synthesis using different α-haloketones, compiled from various literature sources. It is important to note that the reaction conditions are not identical, and therefore this table should be interpreted as a collection of examples rather than a direct, controlled comparison.
| α-Haloketone | Thio-reactant | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| 2-Chloroacetaldehyde | Thiourea | Water | Gentle warming | 15 min (addition) | Not specified | [4] |
| 2-Bromoacetophenone | Thiourea | Methanol | 100°C | 30 min | 99% | [1][5] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehydes | Ethanol/Water | 65°C | 2 - 3.5 h | 79 - 90% | [3][6] |
Experimental Protocols
Detailed methodologies for the Hantzsch synthesis using α-chloro- and α-bromoketones are provided below. A specific, detailed protocol for an α-iodoketone was not prominently available in the searched literature, likely reflecting its less common usage.
Protocol 1: Synthesis of 2-Aminothiazole using an α-Chloroketone
This protocol is adapted from a procedure for the synthesis of 2-aminothiazole using chloroacetaldehyde.[4]
Materials:
-
Thiourea
-
50% aqueous solution of chloroacetaldehyde
-
Water
Procedure:
-
In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water with gentle warming and stirring.
-
Once the thiourea is completely dissolved, cool the solution to room temperature.
-
Slowly add the 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over a period of 15 minutes. An exothermic reaction will occur.
-
After the addition is complete, the reaction mixture can be further processed to isolate the 2-aminothiazole product, typically involving neutralization and extraction.
Protocol 2: Synthesis of 2-Amino-4-phenylthiazole using an α-Bromoketone
This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[1]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Allow the collected solid to air dry to obtain the 2-amino-4-phenylthiazole product.
Reaction Mechanism and Workflow
The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism. The following diagrams, generated using the DOT language, illustrate the general reaction pathway and a typical experimental workflow.
Caption: General mechanism of the Hantzsch thiazole synthesis.
Caption: A typical experimental workflow for the Hantzsch thiazole synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
Navigating the Frontier of Antimicrobial Discovery: A Comparative Guide to Novel Thiazole Derivatives
For researchers, scientists, and drug development professionals at the forefront of combating antimicrobial resistance, the quest for novel therapeutic agents is paramount. This guide provides an objective comparison of the antimicrobial activity of recently developed thiazole derivatives, supported by experimental data and detailed methodologies. By presenting a clear overview of their efficacy and potential mechanisms of action, we aim to accelerate the identification and development of promising new drug candidates.
The ever-escalating threat of multidrug-resistant pathogens necessitates the exploration of innovative chemical scaffolds. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent antimicrobial properties.[1] This guide synthesizes recent findings, offering a comparative analysis of the performance of these novel compounds against clinically relevant bacteria and fungi.
Comparative Antimicrobial Performance
The antimicrobial efficacy of novel thiazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the in vitro activity of representative compounds against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans). For context, the activity of established antimicrobial agents is included. A lower MIC/MBC value indicates greater potency.
Table 1: Antibacterial Activity of Novel Thiazole Derivatives (MIC/MBC in µg/mL)
| Compound ID | Staphylococcus aureus (ATCC 25923) MIC | Staphylococcus aureus (ATCC 25923) MBC | Escherichia coli (ATCC 25922) MIC | Escherichia coli (ATCC 25922) MBC | Reference |
| Novel Thiazole 1 | 8 | 16 | 16 | 32 | [2] |
| Novel Thiazole 2 | 4 | 8 | 32 | 64 | [3] |
| Novel Thiazole 3 | 16.1 (µM) | - | 16.1 (µM) | - | [4] |
| Ampicillin | 0.25 | 0.5 | 4 | 8 | Standard |
| Ciprofloxacin | 0.5 | 1 | 0.015 | 0.03 | [4] |
Table 2: Antifungal Activity of Novel Thiazole Derivatives (MIC/MFC in µg/mL)
| Compound ID | Candida albicans (ATCC 10231) MIC | Candida albicans (ATCC 10231) MFC | Reference |
| Novel Thiazole 4 | 32 | 64 | [1] |
| Novel Thiazole 5 | 16 | 32 | [1] |
| Fluconazole | 0.25 - 1.0 | 1 - 4 | [4] |
Note: MFC stands for Minimum Fungicidal Concentration.
Cytotoxicity Profile: A Critical Consideration
A crucial aspect of drug development is ensuring that a compound is selectively toxic to pathogens with minimal harm to host cells. The cytotoxicity of novel thiazole derivatives is often assessed using the MTT assay, which measures the metabolic activity of mammalian cell lines. The half-maximal cytotoxic concentration (CC50) is a key parameter; a higher CC50 value indicates lower toxicity.
Table 3: Cytotoxicity of Novel Thiazole Derivatives
| Compound ID | Cell Line | CC50 (µM) | Reference |
| Novel Thiazole 6 | Vero | >100 | [5] |
| Novel Thiazole 7 | HEK293 | 98.15 | [6] |
| Doxorubicin (Control) | Various | <10 | - |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC, the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism, is determined using the broth microdilution method.[7]
-
Preparation of Thiazole Derivatives: Stock solutions of the test compounds are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.[7]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the microbial suspension. The plates are then incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity).
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Following the MIC determination, the MBC or MFC is established to assess the killing activity of the compound.[7]
-
Subculturing: Aliquots from the wells showing no visible growth in the MIC assay are plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: The agar plates are incubated under the same conditions as the MIC assay.
-
MBC/MFC Determination: The MBC/MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][8]
-
Cell Seeding: Mammalian cells (e.g., Vero, HEK293) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Exposure: The cells are then treated with serial dilutions of the thiazole derivatives and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
CC50 Calculation: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
Visualizing the Path to Inhibition: Mechanisms of Action
Several novel thiazole derivatives have been investigated for their mechanism of action, with two key bacterial targets identified: DNA gyrase and the FtsZ protein.
Inhibition of DNA Gyrase
DNA gyrase is an essential bacterial enzyme that controls DNA topology and is a validated target for antibiotics.[9] Some thiazole derivatives have been shown to inhibit this enzyme, thereby disrupting DNA replication and repair.
Caption: Inhibition of bacterial DNA gyrase by a novel thiazole derivative.
Disruption of FtsZ Polymerization
The FtsZ protein is a crucial component of the bacterial cytoskeleton and plays a central role in cell division by forming the Z-ring.[10] Certain thiazole derivatives have been found to interfere with the polymerization of FtsZ, leading to a blockage of cell division and subsequent cell death.
Caption: Workflow for validating FtsZ inhibition by thiazole derivatives.
Conclusion
The exploration of novel thiazole derivatives continues to be a promising avenue in the development of new antimicrobial agents. The data presented in this guide highlight the potential of these compounds to combat a range of pathogenic microorganisms. By providing a framework for comparison and standardized experimental protocols, we hope to facilitate the advancement of these promising molecules from the laboratory to clinical applications, ultimately contributing to the global fight against antimicrobial resistance. Further research focusing on structure-activity relationships and in vivo efficacy will be critical in realizing the full therapeutic potential of this versatile chemical class.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. benchchem.com [benchchem.com]
- 9. hospitalpharmajournal.com [hospitalpharmajournal.com]
- 10. A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Testing of Thiazole-Based Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with potent anticancer properties.[1] This guide provides a comparative overview of in vitro testing protocols for evaluating the efficacy of novel thiazole-based anticancer agents. It includes detailed experimental methodologies, a summary of quantitative data from recent studies, and visualizations of key signaling pathways and experimental workflows to aid in the rational design and development of next-generation cancer therapeutics.
Comparative Anticancer Activity of Thiazole Derivatives
The in vitro cytotoxic effects of various thiazole-based compounds have been extensively evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these studies. The following table summarizes the IC50 values for several promising thiazole derivatives, highlighting their activity against different cancer cell types.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [2] |
| HepG2 (Liver) | 7.26 ± 0.44 | [2] | |
| Compound 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [1] |
| A549 (Lung) | 0.97 ± 0.13 | [1] | |
| Compound 8c | HeLa (Cervical) | 1.65 - 8.60 | [3] |
| SiHa (Cervical) | 1.65 - 8.60 | [3] | |
| Compound 8j | HepG2 (Liver) | 7.90 | [3] |
| Compound 8m | HepG2 (Liver) | 5.15 | [3] |
| Compound 4m | BxPC-3 (Pancreatic) | 1.69 - 2.2 | [4] |
| Compound 6 | A549 (Lung) | 12.0 ± 1.73 | [5] |
| C6 (Glioma) | 3.83 ± 0.76 | [5] | |
| Compound 5c | Hela (Cervical) | 0.00065 | [6] |
| Compound 5f | KF-28 (Ovarian) | 0.006 | [6] |
| Compound 5b (Phthalimide) | MCF-7 (Breast) | 0.2 ± 0.01 | [7] |
| Compound 4d | MDA-MB-231 (Breast) | 1.21 | [8] |
| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [9] |
Key In Vitro Experimental Protocols
The following are detailed methodologies for essential in vitro assays used to characterize the anticancer properties of thiazole-based compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. The plate is then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the thiazole compounds in the growth medium. The final concentration of the solvent (e.g., DMSO) should typically not exceed 0.5%. After the initial 24-hour incubation, the medium is replaced with 100 µL of the medium containing different concentrations of the test compounds. A vehicle control (medium with solvent) and a positive control (a known anticancer drug) should be included. The plate is then incubated for an additional 48-72 hours.[10]
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well. The plate is then incubated for another 4 hours at 37°C.[10]
-
Formazan Solubilization: The medium containing MTT is removed, and the purple formazan crystals formed by metabolically active cells are dissolved by adding 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[11]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
References
- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 7. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Comparing the efficacy of different purification methods for thiazoles.
A Comparative Guide to the Efficacy of Thiazole Purification Methods
For researchers, scientists, and drug development professionals, obtaining thiazole derivatives of high purity is a critical step that directly impacts the reliability of subsequent experimental data and the quality of the final product. The choice of purification method is dictated by several factors, including the physical state of the compound, the nature of impurities, the required purity level, and the scale of the operation. This guide provides an objective comparison of common purification techniques for thiazoles, supported by experimental protocols and data presentation to aid in method selection and optimization.
Comparison of Key Purification Methods
The selection of an appropriate purification strategy is a trade-off between purity, yield, cost, and time. The table below summarizes the performance of four common methods—Recrystallization, Column Chromatography, Fractional Distillation, and Preparative HPLC—based on these critical parameters.
| Method | Principle | Typical Purity | Scale | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures.[1] | Good to Excellent | mg to kg | Cost-effective, simple setup, can yield very pure crystals with slow cooling.[1] | Potential for low yield if compound is soluble at low temperatures or excess solvent is used; ineffective for impurities with similar solubility.[2] |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel) as a liquid mobile phase passes through it.[3] | Good to Excellent | µg to kg | Highly versatile, effective for separating complex mixtures and closely related compounds.[3][4] | Can be labor-intensive and time-consuming; requires significant solvent volumes; potential for product loss on the column. |
| Fractional Distillation | Separation of liquid components based on differences in their boiling points.[3] | Fair to Good | g to kg | Effective for thermally stable liquids with significantly different boiling points; relatively inexpensive on a large scale. | Ineffective for azeotropes or compounds with close boiling points; risk of thermal degradation for sensitive compounds.[3] |
| Preparative HPLC | High-resolution separation based on the differential partitioning of components between a liquid mobile phase and a solid stationary phase under high pressure.[5][6] | Excellent | mg to g | High precision and resolution, scalable, and can be automated; suitable for isolating trace impurities and complex mixtures.[5][7][8] | High capital and operational costs; requires careful method development; can be time-consuming for large quantities.[6] |
Experimental Protocols
Detailed and optimized protocols are essential for achieving high efficacy in purification. Below are generalized methodologies for the key techniques discussed.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent is the most critical step.[1]
Protocol:
-
Solvent Selection: Test the solubility of the crude thiazole derivative in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[1] Common solvents for thiazoles include ethanol, methanol, water, or mixtures like ethanol/water.[1][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent needed to achieve complete dissolution.[1][2] Adding excess solvent will reduce the final yield.[2]
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove insoluble impurities and activated charcoal. This step prevents premature crystallization of the product.[1][2]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2] The flask can then be placed in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash them with a small amount of cold solvent, and dry them thoroughly.[1]
Column Chromatography
Column chromatography is a versatile method for purifying both solid and liquid thiazoles, particularly when separating compounds with similar polarities.[3]
Protocol:
-
Solvent System Selection: Determine the optimal mobile phase (eluent) by running thin-layer chromatography (TLC) on the crude mixture with various solvent systems (e.g., hexane/ethyl acetate).[3] An ideal system provides a retention factor (Rf) of 0.2-0.4 for the desired compound.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack uniformly under gravity or pressure, ensuring no air bubbles are trapped.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger adsorption to the silica.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified thiazole derivative.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is used to isolate and purify significant quantities of a target compound from a sample with high resolution.[5][6] It is particularly useful for challenging separations or when very high purity is required.
Protocol:
-
Method Development: Develop a separation method on an analytical HPLC system first. Optimize the mobile phase composition (e.g., acetonitrile/water with a modifier like formic acid for MS compatibility), column type (e.g., C18 reverse-phase), and flow rate to achieve good separation of the target compound from impurities.[7][8]
-
Scale-Up: Scale the analytical method to a preparative column. The flow rate and injection volume are increased proportionally to the cross-sectional area of the preparative column.[8]
-
Sample Injection: Dissolve the crude sample in the mobile phase and inject it into the preparative HPLC system. The concentration should be high, but not so high as to cause column overload, which would compromise separation quality.[10]
-
Fraction Collection: Use a detector (e.g., UV-Vis) to monitor the eluent stream. A fraction collector is triggered to collect the eluent containing the target compound as it exits the column.[6][10]
-
Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions using analytical HPLC. Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation, to yield the final product.
Visualized Workflows and Logic
Diagrams created using Graphviz help to visualize the experimental processes and decision-making logic involved in purification.
Caption: Decision tree for selecting a suitable thiazole purification method.
Caption: Step-by-step experimental workflow for column chromatography.
Caption: Standard workflow for purification by preparative HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 6. Aralyse - Preparative HPLC [aralyse.tech]
- 7. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. agilent.com [agilent.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lcms.cz [lcms.cz]
A Researcher's Guide to Cross-Referencing Spectroscopic Data for Thiazoles with Published Literature
For researchers, scientists, and drug development professionals, the accurate structural elucidation of thiazole derivatives is a critical step in the discovery and development of new therapeutic agents. This guide provides a systematic approach to cross-referencing experimentally acquired spectroscopic data with published literature and established databases. By objectively comparing experimental findings with known values, researchers can confidently verify the structure and purity of their synthesized compounds. This guide outlines detailed experimental protocols, presents data in a clear, comparative format, and utilizes visualizations to illustrate key workflows and concepts.
The Importance of Cross-Referencing
Thiazole and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals. Their biological activity is intrinsically linked to their specific chemical structure. Therefore, verifying the exact arrangement of atoms and functional groups is paramount. Cross-referencing experimental spectroscopic data with published literature and databases serves several key purposes:
-
Structural Confirmation: Ensures the synthesized compound is indeed the intended molecule.
-
Purity Assessment: Helps identify the presence of impurities or byproducts.
-
Data Validation: Provides confidence in the quality and accuracy of experimental results.
-
Comparative Analysis: Allows for the evaluation of how different substituents on the thiazole ring influence its spectroscopic properties.
Workflow for Spectroscopic Data Cross-Referencing
A systematic workflow is essential for efficiently and accurately comparing experimental data with literature values. The process begins with data acquisition and culminates in a comprehensive comparison and structural confirmation.
Caption: Workflow for cross-referencing spectroscopic data.
Detailed Experimental Protocols
The quality and comparability of spectroscopic data are highly dependent on the experimental conditions. The following are generalized protocols for acquiring key spectroscopic data for a hypothetical thiazole derivative, 2-amino-4-methylthiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the thiazole derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be consistent with literature reports for better comparison. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the TMS signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid thiazole derivative directly onto the ATR crystal.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Processing: Perform a background scan of the empty ATR crystal before scanning the sample. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Sample Preparation: Dissolve a small amount of the thiazole derivative in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Acquisition:
-
Ionization Mode: Positive ion mode.
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
Data Processing: The resulting mass spectrum will show the molecular ion peak ([M+H]⁺) and other fragment ions.
UV-Visible (UV-Vis) Spectroscopy
-
Objective: To analyze the electronic transitions within the molecule.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the thiazole derivative in a UV-transparent solvent (e.g., ethanol or cyclohexane) in a quartz cuvette. A typical concentration is 10⁻⁵ M.
-
Acquisition:
-
Wavelength Range: 200-800 nm.
-
Scan Speed: Medium.
-
-
Data Processing: Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).
Data Presentation and Comparison
Summarizing quantitative data in clearly structured tables is crucial for easy comparison between experimental results and literature values.
NMR Data Comparison
Table 1: ¹H NMR Data Comparison for 2-Amino-4-methylthiazole
| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm)[1][2] | Experimental Multiplicity | Literature Multiplicity[1][2] | Experimental Coupling Constant (J, Hz) | Literature Coupling Constant (J, Hz)[1] |
| H-5 | 6.25 | 6.23 | s | s | - | - |
| -CH₃ | 2.28 | 2.27 | s | s | - | - |
| -NH₂ | 5.10 | 5.08 | br s | br s | - | - |
Table 2: ¹³C NMR Data Comparison for 2-Amino-4-methylthiazole
| Carbon Assignment | Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm)[2] |
| C-2 | 168.5 | 168.3 |
| C-4 | 147.2 | 147.0 |
| C-5 | 105.1 | 104.9 |
| -CH₃ | 17.0 | 16.8 |
IR and MS Data Comparison
Table 3: Key IR Absorptions and Mass Spectrometry Data for 2-Amino-4-methylthiazole
| Spectroscopic Technique | Experimental Value | Literature Value[3][4] |
| FTIR (cm⁻¹) | ||
| N-H stretch | 3420, 3295 | ~3425, ~3300 |
| C=N stretch | 1640 | ~1645 |
| C-N stretch | 1345 | ~1350 |
| Mass Spec (m/z) | ||
| [M+H]⁺ | 115.05 | 115.05 |
Application in Drug Discovery: Signaling Pathway Visualization
Thiazole derivatives are often designed to interact with specific biological targets, such as enzymes or receptors, within cellular signaling pathways. Visualizing these pathways can provide context for the importance of structural accuracy. For instance, a thiazole-containing kinase inhibitor must have the correct stereochemistry and functional group positioning to bind effectively to the ATP-binding pocket of its target kinase.
Caption: A hypothetical signaling pathway inhibited by a thiazole drug.
Conclusion
The rigorous cross-referencing of spectroscopic data is an indispensable practice in modern chemical research and drug development. By systematically comparing experimental data with published literature and utilizing public databases like the Spectral Database for Organic Compounds (SDBS), researchers can achieve a high degree of confidence in their results.[5][6][7][8][9] The protocols and comparative tables provided in this guide offer a framework for this essential process, ultimately contributing to the successful development of novel thiazole-based therapeutics. The use of visualization tools further aids in understanding the workflow and the biological context of these important molecules.
References
- 1. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Thiazole [webbook.nist.gov]
- 5. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 6. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 7. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 8. biorlab.com [biorlab.com]
- 9. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Methyl 2-amino-4-methylthiazole-5-carboxylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Methyl 2-amino-4-methylthiazole-5-carboxylate. It is intended for researchers, scientists, and professionals in drug development to ensure laboratory safety and proper chemical management.
Hazard Summary and Personal Protective Equipment (PPE)
Assumed Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
-
Toxicity: Thiazole derivatives can exhibit toxic properties and may be harmful if swallowed, inhaled, or in contact with skin.[3][4]
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[4][5][6] | Must meet ANSI Z87.1 standards.[5] |
| Hand Protection | Chemical-resistant gloves.[4][7][8] | Nitrile rubber gloves are a common standard for laboratory use.[6] Regularly inspect gloves for any signs of degradation or perforation and replace them frequently.[8][9] |
| Body Protection | A laboratory coat is mandatory.[4][6][7] For procedures with a higher risk of contamination, consider a chemical-resistant apron or coveralls.[6][9] | Lab coats should be buttoned and have long sleeves.[6] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a higher-level respirator should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[1] | Use of respirators may require enrollment in a respiratory protection program.[7] |
| Foot Protection | Closed-toe shoes must be worn at all times in the laboratory.[4][8][9] | Shoes should fully cover the feet.[9] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work Area Designation: Designate a specific area for handling this compound, preferably within a certified chemical fume hood to minimize inhalation exposure.[10][11]
-
Ventilation: Ensure adequate ventilation in the laboratory.[12] A chemical fume hood is the most effective engineering control for handling powdered chemicals.[12]
-
Surface Protection: Cover the work surface with absorbent bench paper to contain any potential spills.[10]
-
Emergency Equipment: Confirm the location and functionality of emergency equipment, including safety showers, eyewash stations, and fire extinguishers, before beginning work.[7]
2. Weighing and Handling the Compound:
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[13]
-
Weighing: If possible, weigh the compound directly in the fume hood.[10] Use a weigh boat to minimize the risk of spills.[10] Keep the container closed as much as possible.[10]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing. Work over a disposable bench cover to easily manage any spills.[10]
3. Personal Hygiene:
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3][8]
-
No Personal Items: Do not eat, drink, smoke, or apply cosmetics in the laboratory.[8]
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety.[14][15]
1. Waste Collection:
-
Hazardous Waste Container: All waste materials, including unused compound, contaminated PPE (gloves, bench paper, etc.), and empty containers, must be collected in a dedicated and clearly labeled hazardous waste container.[3][4][14]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[3][15]
-
Segregation: Do not mix this waste with other waste streams to avoid incompatible chemical reactions.[15]
2. Spill Management:
-
Minor Spills: In case of a small spill, alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material like sand or vermiculite.[3] Do not use combustible materials like paper towels for the main spill.[3]
-
Cleanup: Carefully collect the absorbed material and place it in the designated hazardous waste container.[4]
-
Decontamination: Decontaminate the spill area with soap and water.[3] All cleanup materials must be disposed of as hazardous waste.[3]
-
Major Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[3]
3. Final Disposal:
-
Professional Disposal Service: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed professional waste disposal service.[14][15] Disposal must comply with all federal, state, and local regulations.[3][15]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 2-氨基-4-甲基噻唑-5-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. safety.duke.edu [safety.duke.edu]
- 12. uwlax.edu [uwlax.edu]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
